molecular formula C15H9Cl2N3 B1344161 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine CAS No. 10202-45-6

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Cat. No.: B1344161
CAS No.: 10202-45-6
M. Wt: 302.2 g/mol
InChI Key: JYPGHMDTTDKUEL-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a useful research compound. Its molecular formula is C15H9Cl2N3 and its molecular weight is 302.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPGHMDTTDKUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10202-45-6
Record name 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. Due to the limited availability of direct experimental data in public literature for this specific compound, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis of its structural and physicochemical properties. This document also outlines a detailed experimental protocol for its synthesis and discusses a relevant biological signaling pathway where molecules of this class have shown significant activity.

Introduction

This compound (CAS No: 10202-45-6) is a heterocyclic organic compound featuring a biphenyl group attached to a dichloro-substituted 1,3,5-triazine ring.[1] The 1,3,5-triazine core is an electron-deficient aromatic system, making it susceptible to nucleophilic substitution at the carbon atoms bearing the chlorine atoms. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. The biphenyl moiety imparts extended π-conjugation, which can influence the photophysical and electronic properties of its derivatives.[2] Consequently, this compound serves as a key building block in the development of materials for Organic Light-Emitting Diodes (OLEDs) and as an intermediate for novel pharmaceutical agents.[2] Symmetrical 1,3,5-triazine derivatives have garnered significant interest due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₉Cl₂N₃PubChem[1]
Molecular Weight 302.16 g/mol ChemicalBook[4]
CAS Number 10202-45-6PubChem[1]
Appearance White to yellow powder/crystal---
Melting Point 157.0 to 161.0 °C---
IUPAC Name 2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazinePubChem[1]

Structural Elucidation: A Predictive Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be dominated by signals from the aromatic protons of the biphenyl group. The chemical shifts are predicted based on the analysis of similar aromatic systems.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.40 - 7.55Multiplet3HProtons on the terminal phenyl ring
7.65 - 7.80Multiplet4HProtons on the phenyl ring adjacent to the triazine and terminal phenyl ring
8.50 - 8.70Doublet2HProtons on the phenyl ring adjacent to the triazine (ortho to the C-C bond)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms in the triazine ring and the biphenyl moiety. The electron-withdrawing nature of the nitrogen atoms and chlorine atoms in the triazine ring will significantly influence the chemical shifts of the triazine carbons.

Predicted Chemical Shift (δ, ppm)Assignment
127.0 - 130.0Carbons of the biphenyl group
135.0 - 145.0Quaternary carbons of the biphenyl group
170.0 - 175.0Carbons of the triazine ring attached to chlorine
175.0 - 180.0Carbon of the triazine ring attached to the biphenyl group
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₅H₉Cl₂N₃. The isotopic pattern of the molecular ion will be characteristic for a compound containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

IonPredicted m/z
[M]⁺301.0174
[M+2]⁺303.0144
[M+4]⁺305.0115
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=N and C-Cl bonds in the triazine ring, as well as vibrations from the aromatic biphenyl group.

Predicted Wavenumber (cm⁻¹)Assignment
3050 - 3100Aromatic C-H stretching
1500 - 1600Aromatic C=C stretching
1350 - 1550C=N stretching of the triazine ring
800 - 850C-Cl stretching
700 - 800Aromatic C-H out-of-plane bending

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts reaction between cyanuric chloride and biphenyl.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Biphenyl (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • Anhydrous dichlorobenzene (solvent)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous dichlorobenzene, biphenyl, and anhydrous aluminum chloride.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add cyanuric chloride to the mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the resulting mixture for 30 minutes to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Reactants: Cyanuric Chloride, Biphenyl, AlCl3 in Dichlorobenzene reaction Friedel-Crafts Reaction (70-80°C, 4-6h) start->reaction workup Quenching with HCl/Ice and Extraction reaction->workup purification Recrystallization workup->purification product 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

Mass Spectrometry:

  • Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to obtain the mass spectrum.

IR Spectroscopy:

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Biological Relevance and Signaling Pathways

Derivatives of 1,3,5-triazine are recognized for their broad range of biological activities, with many exhibiting potent anticancer properties.[2][3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[3] One of the critical signaling pathways frequently targeted by s-triazine derivatives is the EGFR/PI3K/AKT/mTOR pathway.[5][6][7]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a major downstream effector of EGFR. Overactivation of this pathway is a common feature in many cancers.

Certain substituted triazines have been shown to inhibit components of this pathway, such as EGFR itself, PI3K, or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3][6][7] Given its structural features, this compound is a candidate for further investigation as a potential modulator of this pathway.

Signaling Pathway Diagram:

G cluster_pathway EGFR/PI3K/AKT/mTOR Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Triazine Triazine Derivatives Triazine->EGFR inhibition Triazine->PI3K inhibition Triazine->mTOR inhibition

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by triazine derivatives.

Conclusion

This technical guide has provided a detailed predictive framework for the structural elucidation of this compound. The presented spectroscopic data, while predictive, offer a solid foundation for the characterization of this compound. The outlined synthetic protocol provides a clear path for its preparation. Furthermore, the discussion of the EGFR/PI3K/AKT/mTOR signaling pathway highlights the potential of this class of molecules in the realm of drug discovery, particularly in oncology. Further experimental validation is necessary to confirm the predicted data and to fully explore the biological activity of this promising compound.

References

An In-depth Technical Guide to the Physical Properties of 2-(4-biphenylyl)-4,6-dichloro-s-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(4-biphenylyl)-4,6-dichloro-s-triazine (CAS No. 10202-45-6), a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. While direct experimental spectral and extensive solubility data are not widely published, this document consolidates available information and presents robust, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of the compound's characteristics and the experimental rigor required for its application.

Introduction: The Significance of 2-(4-biphenylyl)-4,6-dichloro-s-triazine

The s-triazine (or 1,3,5-triazine) core is a fundamental heterocyclic scaffold known for its versatile reactivity and applications in diverse fields, including herbicides, reactive dyes, and pharmaceuticals[1]. The subject of this guide, 2-(4-biphenylyl)-4,6-dichloro-s-triazine, is a bespoke derivative that combines the reactive dichlorotriazine moiety with a biphenyl substituent. This unique combination imparts properties that are highly sought after in the development of organic light-emitting diodes (OLEDs) and as a precursor for complex, biologically active molecules. The biphenyl group can enhance π-stacking interactions and charge transport properties, while the two chlorine atoms serve as reactive sites for sequential nucleophilic substitution, allowing for the construction of elaborate molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis and material fabrication.

Chemical Structure and Identification

The molecular structure of 2-(4-biphenylyl)-4,6-dichloro-s-triazine is central to its physical and chemical behavior. The planar, electron-deficient triazine ring is functionalized with two electrophilic chlorine atoms and the aromatic biphenyl group.

Caption: Molecular Structure of 2-(4-biphenylyl)-4,6-dichloro-s-triazine.

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of 2-(4-biphenylyl)-4,6-dichloro-s-triazine. It is critical to note that some of these values are predicted and should be confirmed experimentally for any rigorous application.

PropertyValueSource
CAS Number 10202-45-6
Molecular Formula C₁₅H₉Cl₂N₃
Molecular Weight 302.16 g/mol
Appearance White to yellow powder or crystals[2]
Melting Point 157.0 to 161.0 °C[2]
Boiling Point (Predicted) 518.1 ± 43.0 °CChemicalBook
Density (Predicted) 1.351 ± 0.06 g/cm³[3]
pKa (Predicted) -1.43 ± 0.10[3]
Purity >97.0% (GC)[2]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place under inert gas (Nitrogen or Argon)[3]

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for 2-(4-biphenylyl)-4,6-dichloro-s-triazine can be predicted. The presence of the large, nonpolar biphenyl group suggests poor solubility in water. Conversely, it is expected to be soluble in a range of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)SolubleDipole-dipole interactions with the polar triazine ring are expected to facilitate dissolution.
Aromatic Toluene, Benzene, XyleneSolubleπ-stacking interactions between the solvent and the biphenyl group should promote solubility.
Polar Protic Methanol, EthanolModerately SolubleWhile capable of some dipole interactions, the lack of significant hydrogen bonding sites on the molecule may limit solubility compared to polar aprotic solvents.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleThe overall polarity of the molecule, arising from the triazine ring and chlorine atoms, is likely too high for significant dissolution in nonpolar aliphatic solvents.

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, the predicted properties should be validated empirically. The following section details standard, field-proven protocols for the determination of key physical properties of 2-(4-biphenylyl)-4,6-dichloro-s-triazine.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range is indicative of a pure compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is rapidly increased to approximately 10-15 °C below the expected melting point (around 145 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Validation: The procedure should be repeated at least three times, and the average melting range reported.

Quantitative Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of the compound in various organic solvents.

Caption: Workflow for the quantitative determination of solubility.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-(4-biphenylyl)-4,6-dichloro-s-triazine into several vials.

    • Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

    • Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for 24-48 hours with continuous agitation to ensure saturation.

  • Sample Processing:

    • Remove the vials from the shaker and allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred.

  • Gravimetric Analysis:

    • Transfer the aliquot of the saturated solution to a pre-weighed, dry vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

    • Once the solvent is fully removed, re-weigh the vial containing the dried solute.

  • Calculation:

    • The mass of the dissolved solid is determined by subtracting the initial vial weight from the final weight.

    • Solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show signals only in the aromatic region, corresponding to the nine protons of the biphenyl group. The exact chemical shifts and coupling patterns will depend on the electronic environment and the rotational freedom of the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will be more complex. Key predicted signals include:

    • Signals for the carbon atoms of the biphenyl group.

    • Distinct signals for the carbon atoms of the s-triazine ring, with the carbons bearing the chlorine atoms expected to be significantly downfield.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)Predicted Assignment
~3100-3000C-H stretching of the aromatic biphenyl group
~1600-1450C=C and C=N stretching vibrations of the aromatic rings and the triazine core
~1400-1000In-plane C-H bending and other fingerprint region vibrations
~850-800C-Cl stretching vibrations
Predicted Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak (M⁺): The electron ionization mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (301.0174 m/z for the most abundant isotopes).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak is expected. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks should be in an approximate ratio of 9:6:1.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of chlorine atoms and cleavage of the triazine ring.

Safety and Handling

Based on aggregated GHS information, 2-(4-biphenylyl)-4,6-dichloro-s-triazine is classified as causing skin irritation (H315) and serious eye irritation (H319)[4].

Recommended Precautions:

  • Handle in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

2-(4-biphenylyl)-4,6-dichloro-s-triazine is a valuable chemical intermediate with significant potential in materials science and medicinal chemistry. This guide has consolidated the available physical property data and provided a framework for its experimental validation. The presented protocols for determining melting point, solubility, and spectroscopic characteristics are designed to ensure data integrity and reproducibility. By adhering to these methodologies, researchers can confidently utilize this compound in their synthetic endeavors and contribute to the development of novel technologies and therapeutics.

References

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of materials science and medicinal chemistry. This document details its chemical and physical properties, outlines a representative synthetic protocol, and illustrates its utility as a versatile chemical building block.

Core Compound Properties

This compound (CAS No. 10202-45-6) is a heterocyclic compound featuring a biphenyl group attached to a dichloro-substituted triazine ring.[1][2] The electron-deficient nature of the 1,3,5-triazine core and the two reactive chlorine atoms make it highly susceptible to sequential nucleophilic substitution, rendering it a valuable precursor for more complex molecules.[2]

Physicochemical Data

The key quantitative properties of the compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₉Cl₂N₃[1][3][4]
Molecular Weight 302.16 g/mol (or 302.2 g/mol )[1][3][4][5]
Appearance White to yellow powder or crystal[6]
Melting Point 157.0 - 161.0 °C
Density (Predicted) 1.351 ± 0.06 g/cm³[6]
pKa (Predicted) -1.43 ± 0.10[6]
Exact Mass 301.0173527 Da[1]
Solubility Profile
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, THF, DichloromethaneSolubleFavorable dipole-dipole interactions with the triazine ring.
Aromatic Benzene, TolueneSolubleπ-stacking interactions between the solvent and the biphenyl moiety.
Polar Protic Methanol, EthanolModerately SolubleLimited potential for hydrogen bonding, but dipole interactions assist.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions.

Table based on predictions for analogous compounds.[7]

Synthesis and Reactivity

The primary route for synthesizing mono-aryl substituted dichlorotriazines is the Friedel-Crafts reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and an aromatic compound, such as biphenyl.[8][9] This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[8][10]

Representative Experimental Protocol: Friedel-Crafts Synthesis

The following is a representative protocol for the synthesis of this compound, based on established Friedel-Crafts procedures for related compounds.[8][10]

Materials:

  • Cyanuric chloride (1.0 eq)

  • Biphenyl (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • Anhydrous dichlorobenzene (solvent)

  • Ice, Hydrochloric acid (for workup)

  • Dichloromethane or other suitable solvent (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add biphenyl and anhydrous dichlorobenzene. Stir the mixture until the biphenyl is completely dissolved.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Addition of Cyanuric Chloride: Once the catalyst is added, slowly add a solution of cyanuric chloride in anhydrous dichlorobenzene to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for several hours until completion.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a dichloromethane/heptane mixture) to yield the final product as a white or off-white solid.[11]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Biphenyl in Dichlorobenzene B Add AlCl₃ at 0-5°C A->B C Add Cyanuric Chloride Solution B->C D Heat to 70-80°C C->D E Monitor by TLC D->E F Quench with HCl/Ice E->F G Extract with DCM F->G H Wash & Dry G->H I Concentrate H->I J Recrystallize I->J K 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine J->K Final Product

Caption: Experimental workflow for the Friedel-Crafts synthesis.

Applications in Drug Development and Materials Science

The 1,3,5-triazine (or s-triazine) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[12] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[12][13]

This compound serves as a versatile building block. The two chlorine atoms can be sequentially replaced by various nucleophiles (e.g., amines, alcohols, thiols) by carefully controlling the reaction temperature. This allows for the construction of large libraries of di- and tri-substituted triazine derivatives for drug discovery screening.[2] In materials science, the biphenyl moiety contributes to charge transport and luminescence, making this compound a useful intermediate for Organic Light-Emitting Diode (OLED) materials.[2]

G cluster_products Potential Derivatives start Cyanuric Chloride (TCT) intermediate 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine start->intermediate Friedel-Crafts (Biphenyl, AlCl₃) product1 Di-substituted Triazines (Pharmaceuticals, OLEDs) intermediate->product1 Nucleophilic Substitution (e.g., R-NH₂) product2 Tri-substituted Triazines (Polymers, Dyes) product1->product2 Further Substitution (e.g., R'-OH)

Caption: Role as a versatile chemical intermediate.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[6]

References

Spectroscopic Characterization of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine, a key intermediate in the synthesis of advanced materials and pharmaceuticals.[1] While experimental spectral data for this specific compound is not widely available in public literature, this document outlines the predicted spectral characteristics based on the analysis of structurally similar compounds and fundamental spectroscopic principles. We present projected data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide details generalized, field-proven protocols for the acquisition and analysis of this spectral data, offering valuable insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Introduction

This compound (CAS No. 10202-45-6) is a versatile chemical building block characterized by a biphenyl moiety attached to a dichlorinated triazine ring.[2] The electron-deficient nature of the 1,3,5-triazine core, combined with the extended π-conjugation of the biphenyl group, imparts unique electronic and photophysical properties to its derivatives.[1] The two reactive chlorine atoms serve as handles for further functionalization through nucleophilic substitution, making it a valuable precursor for the synthesis of a wide range of compounds, including those used in Organic Light-Emitting Diodes (OLEDs) and as pharmaceutical intermediates.[1]

Accurate structural elucidation and purity assessment are paramount in the development of materials and drugs. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure and Predicted Spectral Overview

A foundational understanding of the molecular structure is essential for interpreting its spectral data.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the nine protons of the biphenyl group. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the dichlorotriazine ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 8.7 - 8.8 Doublet 2H Protons ortho to the triazine ring

| ~ 7.7 - 7.8 | Multiplet | 7H | Remaining biphenyl protons |

Disclaimer: These are predicted values based on similar structures and should be confirmed experimentally.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all fifteen carbon atoms in the molecule. The carbon atoms of the triazine ring are expected to resonate at a lower field (higher ppm) due to the electronegativity of the nitrogen and chlorine atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 172 C-Cl (Triazine)
~ 171 C-Biphenyl (Triazine)
~ 145 Quaternary biphenyl carbon
~ 140 Quaternary biphenyl carbon
~ 135 Quaternary biphenyl carbon
~ 130 Biphenyl CH
~ 129 Biphenyl CH
~ 128 Biphenyl CH

| ~ 127 | Biphenyl CH |

Disclaimer: These are predicted values based on similar structures and should be confirmed experimentally.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Diagram: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Acquire spectra on a ≥400 MHz NMR spectrometer transfer->instrument params Set appropriate acquisition parameters (e.g., number of scans) instrument->params transform Fourier Transform params->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[4] Other solvents like DMSO-d₆ or acetone-d₆ can be used depending on the sample's solubility.[4]

  • Instrumentation: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.[3] Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a distinct molecular ion peak cluster due to the presence of two chlorine atoms.

Table 3: Predicted Mass Spectrometry Data

m/z (relative abundance) Assignment
301 (100%) [M]⁺ (with ²³⁵Cl)
303 (65%) [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)

| 305 (10%) | [M+4]⁺ (with two ³⁷Cl) |

Disclaimer: The isotopic pattern is a key diagnostic feature for compounds containing chlorine.

Predicted Fragmentation Pattern:

The fragmentation of dichlorotriazine derivatives in the mass spectrometer is expected to involve the loss of chlorine atoms and cleavage of the triazine ring. Common fragmentation pathways for triazines can include the loss of Cl, CN, and cleavage of the triazine ring itself.[3][5]

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining a good mass spectrum. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for triazine compounds.[2][3]

Diagram: Mass Spectrometry Experimental Workflow

cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_acq Data Acquisition dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) infuse Direct infusion or LC-MS dissolve->infuse ionize Ionization (e.g., ESI, APCI) infuse->ionize analyze Mass Analysis (e.g., TOF, Quadrupole) ionize->analyze detect Detection analyze->detect

Caption: A generalized workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization method, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules.[5] Atmospheric pressure chemical ionization (APCI) is an alternative for less polar compounds.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The data will show the molecular ion cluster and various fragment ions.

  • Data Analysis: Analyze the spectrum to confirm the molecular weight and isotopic pattern. High-resolution data can be used to confirm the elemental composition. Fragmentation patterns can be analyzed to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the triazine ring and the aromatic biphenyl system.

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H stretch
~ 1600 - 1450 Strong Aromatic C=C and C=N stretching
~ 850 - 800 Strong C-Cl stretch

| ~ 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: The sample, which is a solid, can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

Due to the extended π-conjugation of the biphenyl-triazine system, this compound is expected to absorb in the UV region. The absorption spectrum of similar 2,4,6-triphenyl-1,3,5-triazine derivatives shows absorption maxima in the range of 300-400 nm.[6]

Table 5: Predicted UV-Vis Absorption Data (in Dichloromethane)

λmax (nm) Molar Absorptivity (ε) Transition

| ~ 320 - 350 | High | π → π* |

Disclaimer: The exact λmax and molar absorptivity are solvent-dependent and should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or ethanol). The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200 - 600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While based on predicted data due to the limited availability of public experimental spectra, the information and protocols presented herein offer a robust starting point for researchers. The detailed methodologies for NMR, MS, IR, and UV-Vis spectroscopy, coupled with the rationale behind experimental choices, are designed to ensure the acquisition of high-quality, reliable data for the structural confirmation and purity assessment of this important chemical intermediate. It is imperative that researchers perform their own experiments to obtain definitive spectral data for this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine, a key intermediate in various fields, including the development of organic light-emitting diodes (OLEDs) and pharmaceutical compounds. Due to the absence of a publicly available experimental spectrum, this document presents a predicted ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the analysis of substituent effects, particularly the electron-withdrawing nature of the dichloro-s-triazine ring on the biphenyl moiety.

Protons (Assignment)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityNumber of Protons
H-2', H-6'~ 8.60Doublet (d)2
H-3', H-5'~ 7.80Doublet (d)2
H-4''~ 7.55Triplet (t)1
H-3'', H-5''~ 7.48Triplet (t)2
H-2'', H-6''~ 7.75Doublet (d)2

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The protons are numbered according to the IUPAC nomenclature for the biphenyl group attached to the triazine ring.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard procedures for small organic molecules.[1][2][3][4][5]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (or more for dilute samples)

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to obtain a flat baseline.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Reference the chemical shift scale to the TMS signal at 0 ppm.

  • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound.

molecular_structure cluster_triazine 1,3,5-Triazine Ring cluster_biphenyl 4-Biphenylyl Group N1 N C2 C N1->C2 N3 N C2->N3 C1p C C2->C1p C4 C N3->C4 N5 N C4->N5 Cl1 Cl C4->Cl1 C6 C N5->C6 C6->N1 Cl2 Cl C6->Cl2 C2p C C1p->C2p C3p C C2p->C3p C4p C C3p->C4p C5p C C4p->C5p C1pp C C4p->C1pp C6p C C5p->C6p C6p->C1p C2pp C C1pp->C2pp C3pp C C2pp->C3pp C4pp C C3pp->C4pp C5pp C C4pp->C5pp C6pp C C5pp->C6pp C6pp->C1pp experimental_workflow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep nmr_setup NMR Spectrometer Setup (Locking & Shimming) sample_prep->nmr_setup acquisition Data Acquisition (FID Generation) nmr_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Integration, Chemical Shift, Multiplicity) processing->analysis end End analysis->end

References

13C NMR Characterization of Substituted Triazines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of substituted 1,3,5-triazines. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds. This document details the characteristic 13C NMR chemical shifts of the triazine core, summarizes the influence of various substituents, provides standardized experimental protocols, and visualizes key biological pathways associated with triazine derivatives.

Introduction to Substituted Triazines

1,3,5-triazine, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, serves as a core scaffold for a wide array of compounds with significant biological and industrial applications. The ability to introduce up to three substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of their physicochemical and biological properties. This has led to their widespread use as herbicides, such as atrazine, and as therapeutic agents in drug development, with some derivatives exhibiting potent anticancer activity.[1][2] The structural elucidation of these substituted triazines is paramount for understanding their structure-activity relationships, and 13C NMR spectroscopy is a powerful and indispensable tool in this regard.

13C NMR Spectral Data of Substituted Triazines

The 13C NMR chemical shifts of the carbon atoms within the triazine ring are highly sensitive to the nature of the substituents at the C-2, C-4, and C-6 positions. The triazine ring carbons typically resonate in the range of 160-185 ppm. Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting a distinct influence on the electron density and, consequently, the chemical shift of the ring carbons.

Substituent Effects on Triazine Ring Carbons

Electron-donating groups, such as amino (-NH2), alkoxy (-OR), and alkyl groups, generally cause an upfield shift (to lower ppm values) of the triazine carbon signals to which they are attached. This is due to the increased electron density around the carbon nucleus. Conversely, electron-withdrawing groups, such as halogens (-Cl, -F) and thioether (-SR) groups, lead to a downfield shift (to higher ppm values) by deshielding the carbon atoms.

The following tables summarize the 13C NMR chemical shifts for a selection of symmetrically and asymmetrically substituted triazines, illustrating these substituent effects.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Symmetrically Substituted 2,4,6-Triazines

Substituent (R)C-2,4,6 (ppm)SolventReference
-H166.6d6-DMSO[3]
-Cl170.9CDCl3[4]
-NH2 (Melamine)167.28DMSO-d6
-N(CH3)2~165-
-OCH3172.22DMSO-d6[5]
-OPh172.5CDCl3[4]
-S(isopentyl)182.5CDCl3[6]
-Ph172.0CDCl3[3]
-morpholino165.23DMSO-d6[5]
-piperidino165.00DMSO-d6[5]

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Asymmetrically Substituted Triazines

Compound StructureC-2 (ppm)C-4 (ppm)C-6 (ppm)SolventReference
2-chloro-4,6-diphenoxy-1,3,5-triazine170.9172.5172.5CDCl3[4]
2-chloro-4-((3-methylbutan-2-yl)thio)-6-phenethoxy-1,3,5-triazine165.5169.3182.1CDCl3[4]
2,4-dichloro-6-phenethoxy-1,3,5-triazine170.9170.9172.5CDCl3[4]
2-(isopentylthio)-4,6-diphenoxy-1,3,5-triazine183.3167.9167.9CDCl3[6]
N2, N4-Diisopentyl-6-(isopentylthio)-1,3,5-triazine-2,4-diamine163.1167.0182.5CDCl3[6]
2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine164.1164.5164.5DMSO-d6[5]

Experimental Protocols for 13C NMR Spectroscopy

Obtaining high-quality 13C NMR spectra is crucial for the accurate structural elucidation of substituted triazines. The following sections provide a detailed methodology for sample preparation and data acquisition.

Sample Preparation
  • Sample Quantity : For a standard 13C NMR experiment on a small organic molecule (MW < 1000 g/mol ), a sample amount of 50-100 mg is typically required to obtain a good spectrum within a reasonable time (20-60 minutes).[7][8] If the sample quantity is limited, a longer acquisition time will be necessary.

  • Solvent Selection : A suitable deuterated solvent that completely dissolves the sample should be chosen. Common solvents for triazine derivatives include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), Acetone-d6, and Methanol-d4.[7] The choice of solvent can sometimes affect the chemical shifts, so it should be reported with the spectral data. For poorly soluble compounds, a mixture of solvents or the addition of a small amount of trifluoroacetic acid (TFA) may be necessary to achieve dissolution.[9]

  • Sample Dissolution and Filtration : The sample should be dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7] To ensure a homogeneous magnetic field, it is critical to remove any solid particles. The solution should be filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For accurate chemical shift referencing, an internal standard is often used. Tetramethylsilane (TMS) is the most common standard for organic solvents and is typically set to 0.00 ppm. A small drop of TMS can be added to the bulk deuterated solvent before preparing the sample.[8]

Data Acquisition

The following parameters are typical for a standard 1D 13C NMR experiment. These may need to be adjusted based on the specific instrument and sample.

  • Spectrometer : 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]

  • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

  • Acquisition Parameters :

    • Number of Scans (NS) : This will depend on the sample concentration. For a reasonably concentrated sample, 1024 to 4096 scans are often sufficient.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is typical. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

    • Spectral Width (SW) : A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

    • Temperature : Most spectra are recorded at room temperature (around 298 K). Variable temperature studies can be useful for investigating dynamic processes such as restricted rotation around the triazine-substituent bond.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of substituted triazines.

Signaling Pathway of Triazine-Based Anticancer Agents

Many substituted triazines exhibit anticancer activity by targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.[11]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Triazine Substituted Triazine Inhibitor Triazine->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted triazines.

Mechanism of Action of Triazine Herbicides

Triazine herbicides, like atrazine, act by inhibiting photosynthesis in susceptible plants. They block the electron transport chain in Photosystem II (PSII).[12][13]

Triazine_Herbicide_MoA cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ P680->O2 QA QA (Plastoquinone) Pheo->QA e⁻ QB_site D1 Protein (QB binding site) QA->QB_site e⁻ Photosynthesis_Blocked Photosynthesis Blocked QB_site->Photosynthesis_Blocked Light Light Energy Light->P680 H2O H₂O H2O->P680 e⁻ donation Electron ElectronFlow Electron Transport Chain Triazine Triazine Herbicide Triazine->QB_site binds and blocks e⁻ transfer

Caption: Mechanism of action of triazine herbicides in blocking photosynthetic electron transport.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a chemical compound with the molecular formula C₁₅H₉Cl₂N₃.[1] It belongs to the triazine class of heterocyclic compounds, characterized by a six-membered ring with three nitrogen atoms. The structure features a biphenyl group and two chlorine atoms attached to the triazine core.

PropertyValue
Molecular Formula C₁₅H₉Cl₂N₃[1]
Molecular Weight 302.16 g/mol [2]
Exact Mass 301.01735 g/mol [1]
CAS Number 10202-45-6[1]

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer, likely under electron ionization (EI), is expected to proceed through a series of characteristic steps involving the cleavage of the triazine ring and the biphenyl moiety. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

Predicted Fragmentation Pathway:

M [M]+. m/z = 301/303/305 (C15H9Cl2N3) F1 [M-Cl]+. m/z = 266/268 (C15H9ClN3) M->F1 - Cl• F3 [Biphenyl]+. m/z = 154 (C12H10) M->F3 Ring Cleavage F4 [C3N3Cl2]+. m/z = 148/150/152 M->F4 Ring Cleavage F2 [M-2Cl]+. m/z = 231 (C15H9N3) F1->F2 - Cl• F5 [C12H9]+. m/z = 153 F3->F5 - H•

Caption: Predicted electron ionization fragmentation pathway for this compound.

Interpretation of the Fragmentation Pathway:

  • Molecular Ion ([M]⁺·): The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with major peaks at m/z 301, 303, and 305.

  • Loss of Chlorine ([M-Cl]⁺): A common initial fragmentation step for chlorinated compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 266 and its corresponding isotope peak at m/z 268.

  • Loss of a Second Chlorine ([M-2Cl]⁺): Subsequent loss of the second chlorine radical would lead to a fragment at m/z 231.

  • Ring Cleavage: Cleavage of the bond between the biphenyl group and the triazine ring can lead to the formation of a biphenyl radical cation at m/z 154 and a dichlorotriazine fragment. The biphenyl cation can further lose a hydrogen atom to form an ion at m/z 153.

Experimental Protocols

While a specific protocol for this compound is not available, a general approach for the analysis of dichlorotriazine derivatives using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be adapted.[3]

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentration range for calibration.

  • Sample Matrix: For analysis of the compound in a complex matrix (e.g., biological fluids, environmental samples), a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering substances.

3.2. GC-MS Analysis (for volatile and thermally stable compounds)

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient can be optimized to ensure good separation. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280-300 °C), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-400 to cover the expected mass range of the parent ion and its fragments.

3.3. LC-MS Analysis (for less volatile compounds or to avoid thermal degradation)

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Analysis Mode: Full scan mode to identify all ions or tandem MS (MS/MS) for structural elucidation and quantification. In MS/MS, the precursor ion (m/z 302, for the most abundant isotope) would be selected and fragmented to produce a product ion spectrum.

Analytical Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing sp Standard/Sample ext Extraction (if needed) sp->ext dil Dilution ext->dil inj Injection (GC or LC) dil->inj sep Chromatographic Separation inj->sep ion Ionization (EI or ESI) sep->ion mass Mass Analysis ion->mass det Detection mass->det spec Mass Spectrum Generation det->spec frag Fragmentation Analysis spec->frag quant Quantification frag->quant

Caption: General experimental workflow for the mass spectrometric analysis of this compound.

This workflow outlines the key stages from sample preparation through to data analysis, providing a clear and logical progression for researchers undertaking the analysis of this and related compounds. The choice between GC-MS and LC-MS will depend on the physicochemical properties of the analyte and the specific requirements of the analysis.

References

Reactivity of chlorine atoms in 1,3,5-triazine rings

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Chlorine Atoms in 1,3,5-Triazine Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the versatile reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1][2] The three chlorine atoms on the triazine ring act as excellent leaving groups, enabling sequential and controlled nucleophilic aromatic substitution (SNAr) reactions.[1][3] This unique, step-wise reactivity allows for the precise and orthogonal introduction of up to three different substituents onto a single triazine core.[1][4]

This controlled functionalization is paramount in drug development, where the triazine core serves as a rigid scaffold to position various pharmacophores in three-dimensional space, facilitating the creation of vast compound libraries for screening against biological targets.[5][6] Derivatives of 1,3,5-triazine have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[7][8] This guide provides a comprehensive overview of the core principles governing the reactivity of chlorine atoms on the 1,3,5-triazine ring, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Principles of Reactivity

The reactivity of chlorine atoms on cyanuric chloride is governed by a temperature-dependent, sequential nucleophilic aromatic substitution mechanism.[6][9] The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the ring electron-deficient, thus activating the chlorine-bearing carbon atoms for nucleophilic attack.[10][11]

As each chlorine atom is replaced by a nucleophile (typically an electron-donating group like an amine or an alkoxide), the electron density of the triazine ring increases. This deactivates the ring towards subsequent nucleophilic attacks, making the displacement of the remaining chlorine atoms progressively more difficult.[11][12] Consequently, more forcing conditions—specifically, higher temperatures—are required for each successive substitution.[9]

This differential reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines:

  • First Substitution: Typically occurs at low temperatures, around 0-5 °C.[5][10] The reaction is often exothermic.[3]

  • Second Substitution: Requires moderately elevated temperatures, often near room temperature or slightly above (e.g., 35-50 °C).[6][10][12]

  • Third Substitution: Necessitates significantly higher temperatures, often requiring heating or reflux conditions (e.g., 70-120 °C) to proceed.[10][12][13]

The reactivity is also influenced by the nature of the incoming nucleophile. A general preferential order for substitution has been identified both experimentally and theoretically as: Alcohols > Thiols > Amines .[4][14]

Visualizing Reactivity and Workflows

Sequential Nucleophilic Substitution Pathway

G cluster_reactivity Decreasing Reactivity of Chlorine Atoms TCT 2,4,6-Trichloro- 1,3,5-triazine (TCT) Mono Mono-substituted (Dichloro-triazine) TCT->Mono  Nu-1  0-5 °C (High Reactivity) Di Di-substituted (Monochloro-triazine) Mono->Di  Nu-2  Room Temp. to 50 °C (Medium Reactivity) Tri Tri-substituted Triazine Di->Tri  Nu-3  >70 °C (Reflux) (Low Reactivity)

Caption: Temperature-controlled sequential substitution of chlorine atoms on the 1,3,5-triazine ring.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Cyanuric Chloride in appropriate solvent (e.g., THF, Acetone) B Cool reaction mixture to target temperature (e.g., 0 °C) A->B C Add Nucleophile (Nu-H) and Base (e.g., DIPEA) dropwise B->C D Stir for specified time (e.g., 30 min to 24 h) C->D E Monitor reaction progress (e.g., TLC) D->E F Pour into crushed ice or dilute with water E->F G Extract with organic solvent (e.g., DCM, EtOAc) F->G H Dry organic layer and concentrate in vacuo G->H I Purify product (e.g., Recrystallization) H->I

Caption: A typical workflow for the synthesis and purification of a substituted 1,3,5-triazine.

Quantitative Data on Triazine Synthesis

The following tables summarize quantitative data from various synthetic approaches for preparing 1,3,5-triazine derivatives.

Table 1: Conventional Synthesis Conditions and Yields
Substitution StepNucleophile(s)SolventBaseTemperature (°C)TimeYield (%)Reference(s)
Mono-substitution 2-ChloroanilineTHF-< 0-49[10]
Mono-substitution PhenylethylamineTHF-0-32 h-[15]
Mono-substitution AnilineMethylene ChlorideK₂CO₃04 h71.7[16]
Di-substitution MorpholineTHFDIPEARoom Temp.--[10]
Di-substitution 4-amino-5-substituted-4H-1,2,4-triazole-3-thiolMethylene ChlorideK₂CO₃Room Temp.24-48 h33[16]
Tri-substitution p-hydroxybenzaldehyde, 2-(pyridin-2-yl)ethanamine, aminoalkyl phosphoramidates--Sequential Heating-43-52[1][17]
Tri-substitution Ammonium hydroxide, then CyclohexylamineTHFK₂CO₃Reflux72 h-[16]
Table 2: Microwave-Assisted and Sonochemical Synthesis
MethodReactantsConditionsTimeYield (%)Reference(s)
Microwave Dichloro-triazine + various aminesDMF, Na₂CO₃, TBAB, 50W2.5 min (150 s)54-87[10]
Ultrasound Melamine, formaldehyde, 2-aminopyridineEthanol, Room Temp.30-35 min84[2][10]
Ultrasound Triazine + Hydrazone derivativesEthanol, Acetic Acid, 40 °C30-60 minup to 96[2][10]

TBAB: Tetrabutylammonium bromide; DIPEA: N,N-Diisopropylethylamine; THF: Tetrahydrofuran; DMF: Dimethylformamide.

Table 3: Biological Activity of Selected 1,3,5-Triazine Derivatives
Compound TypeTarget Cell LineActivityValue (µM)Reference(s)
s-Triazine with Schiff base moietiesHCT-116 (Colon Cancer)IC₅₀3.64 - 5.60[10]
Dimorpholino-s-triazine hydrazonesMCF-7 (Breast Cancer)IC₅₀1.01 - 18.20[18]
Dipiperidino-s-triazine hydrazonesHCT-116 (Colon Cancer)IC₅₀8.8 - 19.5[18]
N-phenylthiazol-triamine analogsA549 (Lung Cancer)IC₅₀0.028 - 0.062[16]

Detailed Experimental Protocols

The following protocols are generalized procedures based on common methodologies cited in the literature. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Mono-substitution (e.g., Amine Nucleophile)
  • Preparation: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask equipped with a magnetic stirrer.[10][19]

  • Cooling: Cool the solution to 0 °C in an ice bath.[6][10]

  • Addition: To the stirring solution, add the amine nucleophile (1 equivalent) dropwise. If required, a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (1 equivalent) can be added to scavenge the HCl byproduct.[6][16]

  • Reaction: Maintain the reaction at 0 °C and stir for 30 minutes to 4 hours.[6][16]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[19]

  • Work-up: Once the starting material is consumed, pour the reaction mixture onto crushed ice or into cold water to precipitate the product.[19][20]

  • Purification: Filter the resulting solid, wash thoroughly with distilled water, and dry under a high vacuum to obtain the pure mono-substituted dichlorotriazine derivative.[19]

Protocol 2: General Procedure for Di-substitution
  • Starting Material: Begin with the mono-substituted dichlorotriazine derivative (1 equivalent) synthesized as per Protocol 1.

  • Reaction Setup: Dissolve the starting material in a suitable solvent (e.g., THF, acetone).[10]

  • Addition: Add the second nucleophile (1-1.1 equivalents) and a base (e.g., DIPEA, NaHCO₃) if necessary.[10][19]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 to 24 hours. Gentle heating (e.g., 30-50 °C) may be required depending on the nucleophile's reactivity.[10][21]

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up similar to Protocol 1, often involving extraction with an organic solvent like dichloromethane or ethyl acetate.[6]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.[16]

Protocol 3: Microwave-Assisted Synthesis of Tri-substituted Derivatives
  • Reactants: In a 10 mL microwave vial, combine the di-substituted monochloro-triazine intermediate (1 equivalent), the third nucleophile (1.2 equivalents), a base such as sodium carbonate (2 equivalents), and a phase-transfer catalyst like TBAB (0.1 equivalents).[10]

  • Solvent: Add a suitable high-boiling solvent such as DMF (3 mL).[10]

  • Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150 °C) and power (e.g., 50 W) for a short duration (e.g., 150 seconds).[10]

  • Work-up: After cooling, pour the reaction mixture into ice water.

  • Purification: Collect the precipitate by filtration, wash with water, and purify as needed to yield the final tri-substituted product.[10]

Conclusion

The controlled, sequential, and temperature-dependent reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine provides a robust and versatile platform for chemical synthesis. This unique property allows for the rational design and construction of complex, multi-functional molecules from a simple, commercially available starting material.[3][16] For professionals in drug discovery and development, mastering the manipulation of this scaffold is a powerful tool for generating novel chemical entities with tailored biological activities. The continued development of efficient synthetic methodologies, such as microwave and ultrasound-assisted protocols, further enhances the utility of the triazine core, aligning with the principles of green chemistry while accelerating the discovery process.[7][10]

References

An In-Depth Technical Guide to the Safe Handling and Management of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the safety and handling protocols for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS No. 10202-45-6). As a highly reactive dichloro-s-triazine derivative, this compound serves as a valuable intermediate in the synthesis of advanced materials and potential pharmaceutical agents.[1][2] Its utility, however, is intrinsically linked to its chemical reactivity, which necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This document moves beyond standard safety data sheets to provide in-depth insights into the chemical's properties, associated risks, and the rationale behind recommended safety procedures, empowering laboratory personnel to manage this compound with confidence and precision.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for a comprehensive risk assessment.

PropertyValueSource
Chemical Name This compound[3]
Synonyms 2,4-Dichloro-6-(4-phenylphenyl)-1,3,5-triazine[1]
CAS Number 10202-45-6[1]
Molecular Formula C₁₅H₉Cl₂N₃[1]
Molecular Weight 302.16 g/mol [4]
Appearance White to yellow powder or crystals[4]
Melting Point 157.0 to 161.0 °C[4]
Storage Temperature Recommended in a cool, dark place, <15°C.[4] Can be stored under inert gas (nitrogen or argon) at 2-8°C.[5]

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the known hazards of the dichlorotriazine class and the biphenyl moiety necessitate a cautious approach.

GHS Classification: [1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Toxicological Insights:

  • Acute Toxicity: While no specific LD50 data is available for this compound, related dichlorotriazine derivatives are classified as harmful if swallowed.[6] Given the reactive nature of the chlorine atoms, ingestion or significant dermal absorption could lead to local and systemic toxic effects.

  • Chronic Toxicity and Carcinogenicity: The carcinogenicity of this specific compound has not been evaluated. However, the biphenyl component is a key consideration. Studies on biphenyl have provided suggestive evidence of carcinogenicity in animals, with observations of urinary bladder tumors in male rats and liver tumors in female mice.[7] Chloro-s-triazine herbicides, a related class of compounds, have been extensively studied. While some studies in specific rat strains showed an increased incidence of mammary tumors, this has been largely attributed to a species-specific neuroendocrine mechanism not considered relevant to humans.[8][9]

  • Sensitization: There is a potential for skin and respiratory sensitization with chloro-substituted triazine compounds. A piperidinyl chlorotriazine derivative has been implicated in an outbreak of occupational asthma, and structure-activity relationship models suggest that the chloro-substituted triazine moiety is a potential respiratory allergen.[10]

The Chemistry of Reactivity: Understanding the Hazard

The primary hazard associated with this compound stems from its electrophilic nature. The electron-withdrawing effect of the three nitrogen atoms in the triazine ring makes the carbon atoms bearing the chlorine atoms highly susceptible to nucleophilic attack.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

This reactivity dictates several key safety considerations:

  • Incompatible Materials: This compound will react with nucleophiles. Therefore, it should be stored away from strong bases, amines, alcohols, and thiols, except under controlled reaction conditions. Contact with water can lead to hydrolysis, forming hydrochloric acid and less reactive hydroxytriazine species.[11][12]

  • Hazardous Decomposition Products: Upon combustion, halogenated organic compounds can release toxic and corrosive gases. For this compound, thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

  • Hydrolysis: The dichlorotriazine moiety is susceptible to hydrolysis, especially under alkaline conditions. This reaction replaces the chlorine atoms with hydroxyl groups, which, while reducing the reactivity of the compound, also generates hydrochloric acid as a byproduct.[11][12]

Occupational Exposure and Control

Due to the lack of specific toxicological data, no official Occupational Exposure Limit (OEL) has been established for this compound. In such cases, a risk-based approach known as Occupational Exposure Banding (OEB) or Control Banding is a prudent strategy.[12][13][14]

Given its classification as a skin and eye irritant and its potential for sensitization, a conservative approach would be to assign it to a control band that requires a high level of containment and control.

Caption: Control Banding Workflow for Data-Poor Compounds.

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to mitigate the risks associated with this reactive compound.

Personal Protective Equipment (PPE):

ScenarioEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile), standard lab coat.Not generally required when handled in a certified chemical fume hood.
Handling Outside of a Fume Hood (e.g., weighing) Chemical splash goggles and face shield.Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended to prevent inhalation of fine particles and potential decomposition products.
Spill Cleanup Chemical splash goggles and face shield.Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Read and understand the Safety Data Sheet and any laboratory-specific Standard Operating Procedures (SOPs).

  • Containment: All manipulations of the solid compound, including weighing and transfers, should be conducted in a certified chemical fume hood to prevent inhalation of dust and to contain any potential releases.[15]

  • Preventing Dust: Use handling techniques that minimize the generation of dust. Avoid dry sweeping of any spilled material.[16]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[15] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[17]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[18]

  • Store away from incompatible materials such as strong bases, amines, alcohols, and strong oxidizing agents.[18]

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[5][19]

Emergency Procedures

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill and whether it is safe to clean up without assistance. For large spills or if you are unsure of the hazards, contact your institution's emergency response team.

  • Control: Prevent the spread of the solid material. Do not use water on the spill as it may react.

  • Cleanup (for small, manageable spills by trained personnel):

    • Don the appropriate PPE as specified for spill cleanup.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.[16]

    • Carefully scoop the material into a designated, labeled hazardous waste container.[20]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect all cleanup materials in the hazardous waste container.

Firefighting Measures:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[11] Halon extinguishers may also be effective.[21][22]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may react with the compound and spread the material.

  • Specific Hazards: During a fire, toxic and corrosive gases such as hydrogen chloride and nitrogen oxides may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of toxic fumes.

Waste Disposal

All waste containing this compound, including contaminated lab supplies and cleanup materials, must be disposed of as hazardous waste.

  • Classification: This material should be classified as halogenated organic waste.

  • Containment: Collect waste in a designated, leak-proof, and properly labeled container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable reactive intermediate whose safe use hinges on a comprehensive understanding of its chemical properties and potential hazards. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can effectively manage the risks associated with this compound. A proactive and informed approach to safety is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

References

Methodological & Application

Synthesis Protocol for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine, a key intermediate in the development of pharmaceuticals and organic electronic materials.[1] The biphenyl moiety offers extended π-conjugation, influencing photophysical properties, while the dichloro-triazine core allows for versatile functionalization through nucleophilic substitution.[1] Two primary synthetic routes are presented: a Suzuki-Miyaura cross-coupling reaction and a Friedel-Crafts acylation. These methods offer flexibility in reagent choice and reaction conditions to accommodate various laboratory settings.

Introduction

This compound (CAS No. 10202-45-6) is a versatile chemical building block.[1] The reactive chlorine atoms on the triazine ring can be sequentially or simultaneously displaced by a wide range of nucleophiles, making it a valuable precursor for the synthesis of complex molecules.[2][3] Its applications span from the creation of novel organic light-emitting diode (OLED) materials to the development of new therapeutic agents.[1] This document outlines reliable and reproducible protocols for its laboratory-scale synthesis.

Physicochemical Data

PropertyValueReference
Molecular Formula C15H9Cl2N3[4]
Molecular Weight 302.2 g/mol [4]
Appearance White to yellow powder/crystal
Melting Point 157.0 to 161.0 °C
Purity >97.0% (GC)

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Suzuki-Miyaura Cross-Coupling

This method adapts the well-established Suzuki coupling reaction, which is known for its mild conditions and high yields in the formation of carbon-carbon bonds. A similar procedure has been successfully used for the synthesis of analogous aryl-substituted dichlorotriazines.[5]

Reaction Scheme:

Materials:

  • 4-Biphenylylboronic acid

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a magnetic silica-supported palladium complex)[5]

  • Base (e.g., Potassium carbonate, Sodium carbonate)[5]

  • Solvent (e.g., Ethanol, Toluene, 1,4-Dioxane)[5]

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask, add 4-biphenylylboronic acid (1.1 equivalents), cyanuric chloride (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).[5]

  • Add the chosen solvent (e.g., ethanol, 25 mL per 10 mmol of cyanuric chloride).[5]

  • Add the palladium catalyst (e.g., a magnetic iron-based silica-supported palladium complex, 0.1g per 10 mmol of cyanuric chloride).[5]

  • Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Stir the reaction mixture at a controlled temperature, typically between 30-35 °C, for 1.5 to 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, if a magnetic catalyst is used, it can be separated using an external magnet.[5] Otherwise, the reaction mixture can be filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.[5]

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[5]

Method 2: Friedel-Crafts Reaction

Reaction Scheme:

Materials:

  • Biphenyl

  • Cyanuric chloride

  • Lewis acid catalyst (e.g., Anhydrous aluminum chloride)

  • Solvent (e.g., Dichloromethane, Chlorobenzene)

  • Standard glassware for organic synthesis, including a setup for reactions under anhydrous conditions.

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve cyanuric chloride and biphenyl in an anhydrous solvent like dichloromethane or chlorobenzene.

  • Cool the solution in an ice bath.

  • Gradually add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice-water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

Visualized Workflow and Relationships

Below are diagrams illustrating the experimental workflow for the Suzuki-Miyaura coupling and the logical relationship of the components in the Friedel-Crafts reaction.

Suzuki_Miyaura_Workflow reagent reagent process process product product A Charge Flask: - 4-Biphenylboronic Acid - Cyanuric Chloride - Base (K2CO3) - Pd Catalyst B Add Solvent (e.g., Ethanol) A->B C Inert Atmosphere (N2 or Ar) B->C D Reaction (Stir at 30-35°C) C->D E Catalyst Removal (Filtration/Magnetic Separation) D->E F Solvent Evaporation E->F G Recrystallization (Ethanol) F->G H Pure Product: 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine G->H

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Friedel_Crafts_Relationship reactant reactant catalyst catalyst product product condition condition Biphenyl Biphenyl Target_Product 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine Biphenyl->Target_Product Cyanuric_Chloride Cyanuric Chloride Cyanuric_Chloride->Target_Product Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Target_Product  catalyzes

Caption: Key components in the Friedel-Crafts synthesis.

Safety Precautions

  • Cyanuric chloride is a lachrymator and can cause burns upon skin contact. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis acids like aluminum chloride react violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

  • Organic solvents are flammable. Work away from open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Conclusion

The synthesis of this compound can be reliably achieved through either a Suzuki-Miyaura cross-coupling or a Friedel-Crafts reaction. The choice of method may depend on the availability of starting materials, catalyst systems, and desired reaction conditions. The protocols provided herein offer a solid foundation for researchers to produce this valuable intermediate for further applications in drug discovery and materials science.

References

Application Notes and Protocols for Stepwise Nucleophilic Substitution on Dichlorotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stepwise nucleophilic substitution on dichlorotriazines. The 1,3,5-triazine scaffold is a versatile platform in medicinal chemistry and drug development, with substituted triazine derivatives showing promise in areas like cancer therapy.[1] The stepwise substitution of the two chlorine atoms on a dichlorotriazine core allows for the controlled introduction of various functionalities, enabling the synthesis of diverse molecular libraries for drug discovery.

The reactivity of the chlorine atoms on the triazine ring is influenced by the substituents already present, the nature of the nucleophile, and the reaction conditions.[2] Generally, the first nucleophilic substitution occurs at a lower temperature, while the second substitution requires more forcing conditions due to the deactivating effect of the first substituent.[3] This differential reactivity is key to achieving regioselective and stepwise substitution.

Core Concepts

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring is susceptible to attack by nucleophiles, forming a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to restore aromaticity.[4] The choice of nucleophile (e.g., amines, alcohols, thiols) and the control of reaction temperature are critical for achieving mono- or di-substitution.[5]

Experimental Protocols

The following protocols are generalized procedures for the stepwise nucleophilic substitution on a dichlorotriazine starting material. Researchers should optimize these conditions for their specific substrates and nucleophiles.

Protocol 1: Monosubstitution of a Dichlorotriazine

This protocol describes the selective replacement of one chlorine atom on a dichlorotriazine with a nucleophile.

Materials:

  • 2,4-dichloro-6-substituted-triazine (1.0 eq)

  • Nucleophile 1 (1.0 - 1.2 eq)

  • Base (e.g., Diisopropylethylamine (DIEA), Triethylamine (TEA), or Sodium Bicarbonate) (1.0 - 1.5 eq)[1][6]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[1][4]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2,4-dichloro-6-substituted-triazine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.[4][7]

  • Add the first nucleophile to the cooled solution.

  • Slowly add the base to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 30-60 minutes), quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the monosubstituted monochlorotriazine.[1]

Protocol 2: Disubstitution of a Monochlorotriazine

This protocol describes the replacement of the second chlorine atom on the monosubstituted triazine with a second, different nucleophile.

Materials:

  • Monosubstituted monochlorotriazine (from Protocol 1) (1.0 eq)

  • Nucleophile 2 (1.1 eq)

  • Base (e.g., DIEA, TEA, or Potassium Carbonate) (1.1 - 1.5 eq)[1]

  • Anhydrous solvent (e.g., THF, DMF)[1]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the monosubstituted monochlorotriazine in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the second nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat to a higher temperature (e.g., 35-80 °C) while monitoring by TLC.[1][9] The increased temperature is often necessary for the second substitution.[3]

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the disubstituted triazine.

Data Presentation

The following tables summarize typical reaction conditions for the stepwise substitution on dichlorotriazines with different nucleophiles.

Table 1: Conditions for Monosubstitution of Dichlorotriazines

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
FluoroanilineSodium BicarbonateNot Specified-10Not Specified>95
AmineTriethylamineDichloromethaneRoom Temperature12-24Not Specified
ThiolPotassium CarbonateDMF60-804-8Not Specified
Alcohol/PhenolSodium HydrideTHFReflux6-12Not Specified

Data compiled from various sources, specific yields are highly substrate-dependent.[1][6]

Table 2: Conditions for Disubstitution of Monochlorotriazines

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AminoalkylamineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified90
Aryl/AralkylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Second AmineDIEATHFRoom Temperature - 35Not SpecifiedNot Specified
Thiol (PhSH)KOH1,4-DioxaneRefluxNot Specified97
Primary AmineExcess Amine1,4-Dioxane or 1,2-DichloroethaneRefluxNot Specified50-89

Data compiled from various sources, specific yields are highly substrate-dependent.[6][9][10]

Visualizations

The following diagrams illustrate the general workflow and the underlying reaction mechanism for the stepwise nucleophilic substitution on dichlorotriazines.

experimental_workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution start Start with Dichlorotriazine add_nuc1 Add Nucleophile 1 + Base at 0°C start->add_nuc1 react1 Stir and Monitor by TLC add_nuc1->react1 workup1 Aqueous Workup and Extraction react1->workup1 isolate1 Isolate Monosubstituted Product workup1->isolate1 start2 Start with Monosubstituted Product isolate1->start2 Proceed to next step add_nuc2 Add Nucleophile 2 + Base at RT or Heat start2->add_nuc2 react2 Stir and Monitor by TLC add_nuc2->react2 workup2 Aqueous Workup and Extraction react2->workup2 isolate2 Isolate Disubstituted Product workup2->isolate2

Caption: General experimental workflow for stepwise nucleophilic substitution.

reaction_mechanism cluster_mechanism S_NAr Mechanism start_mol Dichlorotriazine meisenheimer Meisenheimer Intermediate start_mol->meisenheimer + Nu1- product1 Monosubstituted Triazine meisenheimer->product1 - Cl- meisenheimer2 Second Meisenheimer Intermediate product1->meisenheimer2 + Nu2- final_product Disubstituted Triazine meisenheimer2->final_product - Cl-

Caption: Simplified SNAr mechanism for stepwise substitution.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine as a substrate. The protocols outlined below are based on established methodologies for similar chloro-s-triazine and dichloropyrimidine compounds and serve as a robust starting point for the synthesis of novel di-aryl-s-triazine derivatives. These compounds are of significant interest in medicinal chemistry and materials science.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] In the context of this compound, the two chlorine atoms can be sequentially or simultaneously replaced with various aryl or heteroaryl groups from the corresponding boronic acids.

A general reaction scheme is as follows:

General Reaction Scheme:

Where Ar represents an aryl or heteroaryl group.

Typical Reaction Conditions for Suzuki Coupling of Chloro-s-Triazines

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes common conditions used for the Suzuki coupling of related chloro-s-triazines and dichloropyrimidines, which can be adapted for this compound.

ParameterCommon Reagents and ConditionsReference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, [Pd(PPh₃)₂Cl₂][3][4]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃[3][5][6][7]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile/H₂O, Ethanol[3][5][6][8][9][10]
Temperature Room Temperature to 100 °C[5][6]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling reaction of this compound. Optimization may be required to achieve the best yields for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from procedures for the Suzuki coupling of dichloropyrazines and other chloro-heterocycles.[4]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 to 2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2-4 equivalents)

  • 1,4-Dioxane and deionized water (e.g., in a 4:1 ratio) or Toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1-2.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio, 15 mL total volume) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(4-biphenylyl)-4,6-diaryl-1,3,5-triazine.

Protocol 2: Microwave Irradiation

Microwave-assisted synthesis can often reduce reaction times and improve yields.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1, 5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H2O) reagents->solvent inert Purge with Inert Gas (Ar/N2) solvent->inert heat Heat Reaction Mixture (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)L_n-R' pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination reductive_elimination_product R-R' transmetalation_complex->reductive_elimination_product aryl_halide R-X (this compound) boronic_acid R'-B(OR)2 (Arylboronic Acid) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Development and Materials Science

The 2-(4-biphenylyl)-4,6-diaryl-1,3,5-triazine scaffolds synthesized via these Suzuki coupling protocols are valuable in several research areas. In drug discovery, triazine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors. The ability to introduce diverse aryl and heteroaryl substituents allows for the creation of large libraries of compounds for screening and lead optimization. In materials science, the rigid, planar structure of the triazine core, combined with extended aromatic systems, makes these compounds promising candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications.

References

Application Notes and Protocols: 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine in OLED Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a key building block in the synthesis of advanced host materials for Organic Light-Emitting Diodes (OLEDs). The 1,3,5-triazine core is a well-established electron-deficient moiety, which imparts excellent electron-transporting properties to the resulting materials. The biphenyl substituent enhances the thermal and morphological stability of the molecule. The two chlorine atoms serve as reactive sites for the straightforward introduction of various hole-transporting units, enabling the creation of bipolar host materials. Bipolar hosts are crucial for achieving balanced charge injection and transport within the emissive layer of an OLED, leading to high efficiency and long device lifetimes.

These application notes provide a comprehensive overview of the use of this compound in the development of high-performance OLED host materials. This document will cover the synthesis of a representative host material, its photophysical and electrochemical properties, and the fabrication and performance of OLEDs incorporating this material.

Data Presentation

Table 1: Photophysical and Electrochemical Properties of Representative Triazine-Based Host Materials

Host Material AbbreviationHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Reference Compound(s)
DPTPCz-5.8-2.52.783-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole
MBPTRZ-5.9-2.42.81Bipolar host with carbazole and triazine separated by a biphenyl unit[1]
TDPA–TRZ-5.6-2.72.732,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine
Hypothetical BPCz-TRZ ~ -5.7 ~ -2.6 ~ 2.8 2-(4-Biphenylyl)-4,6-bis(9H-carbazol-9-yl)-1,3,5-triazine

Table 2: Performance of OLEDs with Representative Triazine-Based Host Materials

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Reference Device
DPTPCzFIrpic (Blue)14.4--Blue Phosphorescent OLED[2]
DPTPCzIr(ppy)3 (Green)21.2--Green Phosphorescent OLED[2][3]
MBPTRZFIrpic (Blue)7.0--Blue Phosphorescent OLED[1]
T2T(PPy)₂Ir(acac) (Green)17.5-59.0Green Phosphorescent OLED[3]

Experimental Protocols

Protocol 1: Synthesis of a Representative Bipolar Host Material (BPCz-TRZ)

This protocol describes the synthesis of a hypothetical but representative bipolar host material, 2-(4-Biphenylyl)-4,6-bis(9H-carbazol-9-yl)-1,3,5-triazine (BPCz-TRZ), from this compound. The methodology is based on established nucleophilic substitution reactions of chlorotriazines with carbazole.[4]

Materials:

  • This compound

  • Carbazole

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Dichloromethane

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • Preparation of Carbazole Anion:

    • In a flame-dried Schlenk flask under an argon atmosphere, add carbazole (2.2 equivalents) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (2.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of carbazole.

  • Reaction with Dichloro-triazine:

    • In a separate Schlenk flask, dissolve this compound (1 equivalent) in anhydrous toluene.

    • Slowly add the prepared carbazole anion solution dropwise to the triazine solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of methanol.

    • Remove the solvents under reduced pressure.

    • Dissolve the crude residue in dichloromethane and wash with water (3 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to yield the pure BPCz-TRZ product.

    • Further purification can be achieved by recrystallization or sublimation.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML): BPCz-TRZ (host) and a phosphorescent dopant (e.g., Ir(ppy)3 for green emission)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • High-vacuum thermal evaporation system (pressure < 10-6 Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Glovebox for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s. A typical device structure would be:

      • HIL (e.g., HAT-CN, 5 nm)

      • HTL (e.g., TAPC, 40 nm)

      • EML (e.g., BPCz-TRZ doped with 8% Ir(ppy)3, 30 nm)

      • ETL (e.g., TPBi, 40 nm)

    • Monitor the thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Deposit the EIL (e.g., LiF, 1 nm) at a rate of 0.1 Å/s.

    • Deposit the metal cathode (e.g., Al, 100 nm) at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

Protocol 3: Characterization of OLED Devices

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Measure the current density and luminance of the encapsulated OLED device as a function of the applied voltage using a source meter and a photometer.

  • Electroluminescence (EL) Spectra:

    • Record the EL spectra of the device at different operating voltages using a spectroradiometer.

  • Efficiency Calculations:

    • Calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE) from the J-V-L data and the EL spectrum.

Visualizations

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product start This compound reaction Nucleophilic Substitution (e.g., with NaH/DMF) start->reaction reagent1 Hole-Transporting Unit 1 (e.g., Carbazole) reagent1->reaction reagent2 Hole-Transporting Unit 2 (e.g., Carbazole) reagent2->reaction product Bipolar Host Material (e.g., BPCz-TRZ) reaction->product Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host + Dopant ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate Start Start Substrate_Cleaning ITO Substrate Cleaning Start->Substrate_Cleaning Deposition Vacuum Thermal Evaporation of Organic & Metal Layers Substrate_Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Characterization Device Characterization Encapsulation->Characterization Analysis Data Analysis (J-V-L, EQE, Spectra) Characterization->Analysis End End Analysis->End

References

Application Notes and Protocols for the Preparation of Bipolar Host Materials from Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bipolar host materials are crucial components in high-performance organic light-emitting diodes (OLEDs), particularly for phosphorescent OLEDs (PhOLEDs). These materials facilitate balanced charge injection and transport, leading to improved efficiency and device lifetime. Triazine derivatives have emerged as a promising class of electron-deficient building blocks for constructing bipolar host materials due to their high electron affinity, excellent thermal stability, and tunable optoelectronic properties.[1] This document provides detailed application notes and protocols for the synthesis, characterization, and application of bipolar host materials derived from 1,3,5-triazine.

The fundamental design strategy involves coupling an electron-donating moiety, such as a carbazole derivative, with the electron-accepting triazine core. This combination induces bipolar charge-transport characteristics within a single molecule, which is essential for achieving a wide recombination zone in the emissive layer of an OLED.[2][3]

Molecular Design and Synthesis

The synthesis of triazine-based bipolar host materials typically starts from the commercially available and cost-effective 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1][4] The synthetic route generally involves sequential nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for preparing a triazine-carbazole-based bipolar host material.

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Final Product A Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) R1 Nucleophilic Substitution (Step 1) A->R1 B Hole-Transporting Moiety (e.g., Carbazole derivative) R2 Nucleophilic Substitution (Step 2) B->R2 C Aryl/Alkoxy Groups (e.g., Phenol, Thiophenol) C->R1 R1->R2 P Bipolar Host Material (Triazine Derivative) R2->P

Caption: General synthetic workflow for triazine-based bipolar host materials.

Experimental Protocol: Synthesis of 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)

This protocol is a representative example for the synthesis of a triazine-based bipolar host material.[2]

Materials:

  • 2-chloro-4,6-diphenyl-1,3,5-triazine

  • 9-phenyl-9H-carbazole-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate

  • Potassium phosphate (K₃PO₄)

  • Toluene and water (degassed)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq.), 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and tricyclohexylphosphine tetrafluoroborate (0.08 eq.) in a degassed mixture of toluene and water (10:1 v/v).

  • Reaction Execution: Add K₃PO₄ (3.0 eq.) to the mixture. Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.

  • Work-up: After cooling to room temperature, extract the mixture with dichloromethane. Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Characterization

Thorough characterization is essential to evaluate the suitability of the synthesized triazine derivatives as bipolar host materials.

Thermal Stability

High thermal stability is critical for the longevity of OLED devices.

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • TGA: Heat a small sample (5-10 mg) of the material from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. Materials with Td above 400 °C are considered to have remarkable thermal stability.[5][6]

  • DSC: Heat a sample of the material under a nitrogen atmosphere, typically through two heating and cooling cycles, to determine the glass transition temperature (Tg). A high Tg (e.g., > 170 °C) indicates good morphological stability.[5][6]

Electrochemical Properties

Cyclic voltammetry (CV) is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Protocol: Cyclic Voltammetry

  • Setup: Use a three-electrode cell consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte: Dissolve the synthesized material in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Measurement: Record the cyclic voltammogram at a scan rate of 100 mV/s. Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Calculation:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical band gap (Eg) is the difference between the LUMO and HOMO levels.

Photophysical Properties

The photophysical properties, including absorption, emission, and triplet energy, are crucial for host materials.

Protocol: UV-Vis Absorption and Photoluminescence (PL) Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the material in a suitable solvent (e.g., toluene or chloroform).

  • UV-Vis Spectroscopy: Record the absorption spectrum to determine the absorption maxima (λ_abs).

  • PL Spectroscopy: Excite the sample at its absorption maximum and record the emission spectrum to determine the emission maximum (λ_em). The photoluminescence quantum yield (PLQY) can be measured using an integrating sphere.

  • Triplet Energy (E_T): Measure the phosphorescence spectrum of the material in a frozen solvent (e.g., 2-methyltetrahydrofuran) at 77 K. The highest-energy vibronic peak in the phosphorescence spectrum corresponds to the triplet energy. A high E_T is essential for hosting blue phosphorescent emitters.[7]

Application in OLEDs

The performance of the synthesized bipolar host materials is evaluated by fabricating and testing OLED devices.

OLED Device Fabrication Workflow

G A Substrate Cleaning (ITO-coated glass) B Hole Injection Layer (HIL) Deposition A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Co-deposition of Host and Dopant C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode Deposition (e.g., Al) F->G H Encapsulation G->H I Device Testing H->I

Caption: Workflow for the fabrication of a phosphorescent OLED.

Protocol: OLED Fabrication
  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone.

  • Layer Deposition: Sequentially deposit the organic layers and the metal cathode by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

    • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.

    • Hole Transport Layer (HTL): e.g., 30 nm of TAPC.

    • Emissive Layer (EML): Co-evaporate the triazine-based bipolar host material and a phosphorescent dopant (e.g., FIrpic for blue, Ir(ppy)₃ for green) at a specific doping concentration (e.g., 10 wt%). The typical thickness is 20-30 nm.

    • Electron Transport Layer (ETL): e.g., 30 nm of the triazine-based host itself or another electron-transporting material like TPBi.

    • Electron Injection Layer (EIL): e.g., 1 nm of LiF.

    • Cathode: e.g., 100 nm of Al.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Data Presentation: Performance of Triazine-Based Bipolar Host Materials

The following tables summarize the performance of various OLEDs utilizing triazine-based bipolar host materials.

Table 1: Properties of Selected Triazine-Based Bipolar Host Materials

MaterialHOMO (eV)LUMO (eV)E_T (eV)Td (°C)Tg (°C)Reference
DPTPCz --2.78--[2]
DPOTPCz --2.86--[2]
TRZ-DBC1 --->400-[8]
TRZ-DBC2 --2.71>400-[8]
BPTRZ --2.70>400-[7]
MBPTRZ --2.81>400-[4][7]
m-TFFCz --2.67>400>170[5][6]
m-TFBFCz --2.75>400>170[5][6]

Table 2: Performance of PhOLEDs with Triazine-Based Bipolar Host Materials

Host MaterialEmitterMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Reference
DPTPCz Green21.2--[2]
DPTPCz Blue14.4--[2]
TRZ-DBC1 Yellow25.471.4-[8]
TRZ-DBC2 Green24.775.9-[8]
MBPTRZ Blue (FIrpic)7.016.36.3[7]
TrzmPCz Blue16.432.021.5[9]
m-TFFCz Red20.31--[5][6]
m-TFBFCz Red25.40--[5][6]

Signaling Pathways and Device Physics

The operation of an OLED relies on the injection, transport, and recombination of charge carriers (holes and electrons) within the organic layers.

Energy Level Diagram and Charge Recombination

G cluster_device OLED Device Structure cluster_energy Energy Levels cluster_recomb Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL e⁻ injection ETL ETL EIL->ETL EML EML (Host:Dopant) ETL->EML e⁻ transport HTL HTL HTL->EML h⁺ transport HIL HIL HIL->HTL Anode Anode (ITO) Anode->HIL h⁺ injection LUMO_ETL LUMO HOMO_ETL HOMO LUMO_EML LUMO HOMO_EML HOMO LUMO_HTL LUMO HOMO_HTL HOMO e h e->h Recombination (Light Emission)

Caption: Energy level diagram illustrating charge injection, transport, and recombination in an OLED.

In a device with a bipolar host, both electrons (e⁻) and holes (h⁺) are efficiently transported into the emissive layer (EML). The bipolar nature of the triazine-based host ensures that the charge carrier mobilities are balanced, preventing charge accumulation at the interfaces and broadening the recombination zone within the EML. This leads to the formation of excitons on the dopant molecules, which then radiatively decay to produce light. The high triplet energy of the host ensures efficient energy transfer to the phosphorescent dopant, particularly for high-energy (blue) emitters.

References

Applications of Biphenyl Triazines in Phosphorescent OLEDs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of biphenyl triazine derivatives as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The unique electronic properties of the biphenyl triazine core, characterized by an electron-deficient triazine ring, make these materials highly suitable for achieving efficient and stable blue and green PhOLEDs.

Introduction to Biphenyl Triazines in PhOLEDs

Biphenyl triazine-based materials have emerged as a significant class of host materials for PhOLEDs. The 1,3,5-triazine core is a strong electron-withdrawing unit, which facilitates efficient electron injection and transport. When combined with hole-transporting moieties such as carbazole or biphenyl groups, the resulting molecules can exhibit bipolar charge transport characteristics. This balanced charge injection and transport within the emissive layer is crucial for achieving high recombination efficiency of charge carriers and, consequently, high device performance.

Key advantages of using biphenyl triazine hosts include:

  • High Triplet Energy: The meta-linkage often employed in these molecules helps to maintain a high triplet energy level, which is essential for confining the triplet excitons on the phosphorescent dopant and preventing back energy transfer, a critical requirement for efficient blue and green emitters.

  • Bipolar Charge Transport: The combination of electron-transporting triazine and hole-transporting moieties allows for balanced charge flux in the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.

  • Excellent Thermal Stability: The rigid aromatic structure of these molecules often results in high glass transition temperatures and thermal decomposition temperatures, contributing to the operational stability and lifetime of the OLED devices.

Data Presentation: Performance of Biphenyl Triazine-Based PhOLEDs

The following tables summarize the performance of PhOLEDs utilizing various biphenyl triazine derivatives as host materials for blue and green phosphorescent emitters.

Blue Phosphorescent OLEDs
Host MaterialEmitter (Dopant)Max. EQE (%)Power Eff. (lm/W)Current Eff. (cd/A)Max. Luminance (cd/m²)CIE (x, y)
MBPTRZ FIrpic7.0--30,600-
DPTPCz FIrpic14.4-->10,000-
H2 FIrpic (15%)10.324.923.99,170-
TPBI:FIrpic (10%) FIrpic (10%)--181,300 @ 10V(0.17, 0.43)
Green Phosphorescent OLEDs
Host MaterialEmitter (Dopant)Max. EQE (%)Power Eff. (lm/W)Current Eff. (cd/A)Max. Luminance (cd/m²)CIE (x, y)
T2T Ir(ppy)₃17.559.0---
T3T Ir(ppy)₃14.450.6---
DPTPCz Ir(ppy)₃21.2-->10,000-
BTTC Ir(ppy)₃21.954.269.3-(0.30, 0.60)
H2 Ir(ppy)₃ (10%)9.434.133.9>10,000-

Experimental Protocols

Detailed methodologies for the synthesis of representative biphenyl triazine host materials and the fabrication of PhOLED devices are provided below.

Protocol 1: Synthesis of a Bipolar Biphenyl Triazine Host Material (DPTPCz)

This protocol describes the synthesis of 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz), a representative bipolar host material.

Materials:

  • 3-Bromo-9-phenyl-9H-carbazole

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-bromo-9-phenyl-9H-carbazole in anhydrous DMF, add sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour.

  • Add 2-chloro-4,6-diphenyl-1,3,5-triazine to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Recrystallize the purified product from a toluene/hexane solvent system to yield pure DPTPCz.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Multilayer Phosphorescent OLED

This protocol outlines the general steps for fabricating a multilayer PhOLED using vacuum thermal evaporation.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Biphenyl triazine host material (e.g., T2T for green, DPTPCz for blue)

  • Phosphorescent emitter (dopant) (e.g., Ir(ppy)₃ for green, FIrpic for blue)

  • Electron Transport Layer (ETL) material (e.g., TmPyPB)

  • Electron Injection Layer (EIL) material (e.g., LiF or Liq)

  • Metal for cathode (e.g., Aluminum)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • High-vacuum thermal evaporation system (pressure < 5 x 10⁻⁶ Torr) with multiple organic and metal sources

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Glovebox for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and remove organic residues.

  • Layer Deposition by Vacuum Thermal Evaporation:

    • Transfer the cleaned substrates into the high-vacuum chamber.

    • Sequentially deposit the organic and metal layers onto the substrate. The deposition rates and thicknesses should be precisely controlled using the quartz crystal microbalance. A typical device architecture is as follows:

      • Hole Injection Layer (HIL): Deposit HAT-CN to a thickness of 5 nm at a rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): Deposit TAPC to a thickness of 40-60 nm at a rate of 1-2 Å/s.

      • Emissive Layer (EML): Co-evaporate the biphenyl triazine host material and the phosphorescent dopant. The doping concentration is controlled by the relative deposition rates. A typical EML consists of the host doped with 5-15% of the emitter, with a total thickness of 20-30 nm. For example, for a 10% doping concentration, the host deposition rate would be ~1.8 Å/s and the dopant rate ~0.2 Å/s.

      • Electron Transport Layer (ETL): Deposit TmPyPB to a thickness of 30-50 nm at a rate of 1-2 Å/s.

      • Electron Injection Layer (EIL): Deposit LiF or Liq to a thickness of 1 nm at a rate of 0.1-0.2 Å/s.

      • Cathode: Deposit Aluminum to a thickness of 100-150 nm at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox without exposure to air and moisture.

    • Encapsulate the devices using a glass lid and a UV-curable epoxy resin to prevent degradation from environmental factors.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectra and calculate the CIE coordinates using a spectroradiometer.

    • Calculate the external quantum efficiency, power efficiency, and current efficiency from the J-V-L and EL data.

Visualizations

The following diagrams illustrate key processes and relationships in the application of biphenyl triazines in PhOLEDs.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product start1 3-Bromo-9-phenyl-9H-carbazole reaction Nucleophilic Aromatic Substitution (NaH, DMF) start1->reaction start2 2-Chloro-4,6-diphenyl-1,3,5-triazine start2->reaction product DPTPCz (Crude Product) reaction->product purification Column Chromatography & Recrystallization product->purification final_product Pure DPTPCz purification->final_product

Caption: Synthesis workflow for a bipolar biphenyl triazine host.

G cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation (<5x10^-6 Torr) cluster_final Final Steps A ITO Substrate Cleaning (Solvents & Ultrasonication) B UV-Ozone or Oxygen Plasma Treatment A->B C HIL Deposition (e.g., HAT-CN, 5 nm) B->C D HTL Deposition (e.g., TAPC, 40 nm) C->D E EML Co-deposition (Host:Dopant, 20 nm) D->E F ETL Deposition (e.g., TmPyPB, 40 nm) E->F G EIL Deposition (e.g., LiF, 1 nm) F->G H Cathode Deposition (Al, 100 nm) G->H I Inert Atmosphere Encapsulation H->I J Device Testing (J-V-L, EL Spectra) I->J

Caption: Experimental workflow for PhOLED fabrication.

G cluster_energy Energy Level Diagram cluster_layers Cathode Cathode (Al) ETL ETL (-6.2 eV) Cathode->ETL Electron Injection Anode Anode (ITO) HTL HTL (-5.7 eV) Anode->HTL Hole Injection EML_Host Host (-6.0 eV) HTL->EML_Host Hole Transport ETL->EML_Host Electron Transport LUMO_HTL LUMO (-2.4 eV) LUMO_Host LUMO (-2.7 eV) LUMO_ETL LUMO (-2.8 eV) T1_Host T1 Host (~2.8 eV) T1_Dopant T1 Dopant (~2.6 eV) recombination Exciton Formation (on Host) energy_transfer Energy Transfer (Host to Dopant) recombination->energy_transfer emission Phosphorescence (from Dopant) energy_transfer->emission

Caption: Energy transfer pathway in a biphenyl triazine PhOLED.

Application Notes and Protocols for the Synthesis of Functional Polymers Using Triazine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Triazine Core in Polymer Chemistry

The 1,3,5-triazine ring, a nitrogen-rich heterocyclic motif, serves as an exceptionally stable and versatile building block for a new generation of functional polymers. These materials, broadly classified as triazine-based porous organic polymers (POPs), covalent organic polymers (COPs), or covalent triazine frameworks (CTFs), are attracting significant attention across diverse scientific fields.[1][2] Their prominence stems from a unique combination of properties conferred by the triazine core: remarkable thermal and chemical stability, inherent porosity, and a high nitrogen content that can be leveraged for catalysis, metal coordination, and selective adsorption.[3][4]

The true power of this polymer family lies in its "bottom-up" customizability. By carefully selecting triazine-based monomers and complementary organic linkers, researchers can precisely engineer the final material's properties, including pore size, surface area, and chemical functionality. This molecular-level design capability has unlocked applications in heterogeneous catalysis, environmental remediation through the adsorption of pollutants, gas separation and storage, and even advanced drug delivery systems.[1][2][5][6][7]

This guide provides an in-depth exploration of the synthesis of these advanced materials. We will move beyond simple procedural lists to explain the causality behind key experimental choices, offering detailed, field-proven protocols and the foundational knowledge required to adapt and innovate in your own research.

Pillar 1: Monomer Design and Synthetic Strategy

The final properties of a triazine-based polymer are encoded in its monomeric precursors. The choice of both the triazine source and the linking molecule dictates the polymerization pathway and the ultimate functionality of the network.

Common Monomers and Their Roles:

Monomer ClassExamplesRole in PolymerizationResulting Polymer Characteristics
Triazine Cores Melamine, Cyanuric ChlorideProvides the stable, nitrogen-rich triazine node.High thermal stability, inherent basicity, sites for H-bonding.
Aromatic Nitriles Terephthalonitrile, 1,3,5-TricyanobenzeneAct as precursors that form the triazine ring in situ via cyclotrimerization.Creates highly robust Covalent Triazine Frameworks (CTFs) with permanent porosity.[3][8]
Aldehyde Linkers Terephthalaldehyde, Functionalized DialdehydesReact with amine groups (e.g., on melamine) via polycondensation to form polyaminal or Schiff base networks.[5]Introduces porosity and allows for facile incorporation of functional groups on the linker.
Amine Linkers p-Phenylenediamine, PiperazineReact with activated triazines (e.g., cyanuric chloride) via nucleophilic aromatic substitution.Forms stable polyamide-like networks; essential for sequence-defined polymers.[9][10]
Key Synthetic Pathways

The selection of monomers naturally leads to a specific polymerization strategy. The three most prevalent and powerful methods are detailed below.

  • Polycondensation of Aminotriazines and Aldehydes: This is a straightforward and highly effective method for producing porous organic polymers (POPs). The reaction proceeds through the formation of an imine (Schiff base), followed by a nucleophilic attack from another amine group to create a stable crosslinked polyaminal structure.[5][6] The mild reaction conditions and tolerance for various functional groups on the aldehyde linker make this a highly versatile approach.

    G Monomers Monomer Dissolution (e.g., Melamine + Dialdehyde in DMSO) Catalyst Acid Catalyst Addition (e.g., Acetic Acid) Monomers->Catalyst Step 1 Reaction Polycondensation Reaction (Heating, e.g., 120-150°C) Catalyst->Reaction Step 2 Precipitation Polymer Precipitation (Cooling) Reaction->Precipitation Step 3 Workup Washing & Purification (Methanol, Acetone, Water) Precipitation->Workup Step 4 Drying Drying (Vacuum Oven) Workup->Drying Step 5 Product Final Porous Polymer (T-POP) Drying->Product

  • Cyclotrimerization of Aromatic Nitriles: This method is the hallmark of Covalent Triazine Framework (CTF) synthesis. It involves the catalyzed trimerization of nitrile (-C≡N) functional groups to form the aromatic triazine rings that constitute the polymer network. [11]This approach creates exceptionally stable materials due to the strong aromatic covalent bonds throughout the framework. [3][4]The most common method is ionothermal synthesis , where a molten salt like zinc chloride (ZnCl₂) acts as both a solvent and a Lewis acid catalyst at high temperatures (400-600 °C). [12]

    G Monomers Monomer & Catalyst Mixing (Aromatic Dinitrile + ZnCl₂) Sealing Ampoule Sealing (Vacuum) Monomers->Sealing Step 1 Heating Ionothermal Reaction (High Temp, e.g., 400-550°C) Sealing->Heating Step 2 Cooling Cooling & Opening Heating->Cooling Step 3 Workup Purification (Washing with dil. HCl, Water, Solvents) Cooling->Workup Step 4 Drying Drying (Vacuum Oven) Workup->Drying Step 5 Product Final Covalent Triazine Framework (CTF) Drying->Product

    General Workflow for Ionothermal CTF Synthesis.
  • Sequential Nucleophilic Aromatic Substitution: This elegant strategy uses cyanuric chloride as a scaffold. The three chlorine atoms on the triazine ring exhibit stepwise reactivity, allowing for the sequential and controlled addition of different nucleophiles (like amines) at progressively higher temperatures. [9]This level of control is the foundation for creating sequence-defined polymers with precisely arranged side chains, mimicking the complexity of biomolecules like peptides. [13][14]

Pillar 2: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for each critical step to ensure reproducibility and understanding.

Protocol 1: Synthesis of a Triazine-Based Porous Organic Polymer (T-POP) via Polycondensation

This protocol details the synthesis of a porous polymer from melamine and terephthalaldehyde, a widely cited example with applications in dye adsorption and catalysis. [5][6] Materials & Equipment:

  • Melamine (99%)

  • Terephthalaldehyde (99%)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Acetic Acid (Glacial)

  • Methanol, Acetone, Deionized Water

  • Round-bottom flask with condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a 100 mL round-bottom flask, dissolve melamine (e.g., 0.385 g, 3.05 mmol) in 20 mL of DMSO. Sonication may be required to achieve a clear solution.

    • Causality Note: DMSO is an excellent polar aprotic solvent for both monomers, ensuring a homogeneous reaction medium, which is critical for forming a uniform polymer network.

  • Co-monomer Addition: Add terephthalaldehyde (e.g., 0.614 g, 4.58 mmol) to the solution. The molar ratio of melamine to dialdehyde is typically 2:3 to ensure proper network formation. [5]Stir the mixture until the aldehyde is fully dissolved.

  • Catalyst Addition: Add 7.5 mL of a 3 M acetic acid solution in DMSO.

    • Causality Note: The acid acts as a catalyst for the imine formation and subsequent nucleophilic attack, accelerating the polycondensation reaction.

  • Polymerization Reaction: Equip the flask with a condenser and heat the solution to 120 °C with vigorous stirring. A precipitate will begin to form as the polymer network grows and becomes insoluble. Maintain the reaction for 48-72 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. The polymer will be a solid mass. b. Collect the solid product by vacuum filtration using a Buchner funnel. c. Wash the polymer extensively to remove unreacted monomers, catalyst, and residual solvent. A typical washing sequence is: hot methanol (3 x 50 mL), hot deionized water (3 x 50 mL), and acetone (3 x 50 mL).

    • Causality Note: This rigorous washing is paramount for achieving high purity and activating the polymer's porous structure. Each solvent removes different types of impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C overnight to yield a fine powder.

Expected Results:

ParameterTypical Value
Yield 60-70%
Appearance Yellow or off-white powder
BET Surface Area 100 - 300 m²/g [5][6]
Thermal Stability (TGA) Stable up to >300 °C [5][6]
Protocol 2: Synthesis of a Covalent Triazine Framework (CTF-1) via Ionothermal Cyclotrimerization

This protocol describes the synthesis of CTF-1 from 1,4-dicyanobenzene (terephthalonitrile), a foundational CTF material known for its high surface area and stability. [11][12] Materials & Equipment:

  • 1,4-Dicyanobenzene (Terephthalonitrile, >98%)

  • Zinc Chloride (ZnCl₂, anhydrous, >98%)

  • Pyrex glass ampoule

  • High-temperature tube furnace

  • High-vacuum line and torch for sealing

  • Hydrochloric Acid (HCl, 1-2 M)

  • Methanol, Tetrahydrofuran (THF), Acetone

  • Soxhlet extraction apparatus (recommended for highest purity)

Procedure:

  • Reactant Preparation: In a glovebox to prevent moisture contamination, thoroughly mix 1,4-dicyanobenzene (e.g., 1.0 g, 7.8 mmol) and anhydrous ZnCl₂ (e.g., 5.3 g, 39 mmol) in a 1:5 molar ratio (monomer:catalyst).

    • Causality Note: Anhydrous conditions are critical as water can interfere with the Lewis acid catalyst. The large excess of ZnCl₂ creates the molten salt medium (ionothermal conditions) necessary for the reaction. [12]2. Ampoule Sealing: Transfer the solid mixture into a clean, dry Pyrex ampoule. Evacuate the ampoule on a high-vacuum line and seal it using a high-temperature torch.

    • Causality Note: Sealing under vacuum prevents oxidation of the monomers and polymer at the high reaction temperatures.

  • Ionothermal Synthesis: Place the sealed ampoule in a tube furnace. Heat slowly to 400 °C and hold for 48 hours. A black, monolithic solid will form.

  • Work-up and Purification: a. After cooling to room temperature, carefully break open the ampoule. b. Grind the resulting black monolith into a fine powder. c. Stir the powder in a beaker with 2 M HCl for 12-24 hours to dissolve the ZnCl₂ matrix.

    • Causality Note: The acid wash is essential for removing the catalyst and templating salt, which liberates the porous structure of the CTF. d. Filter the solid and wash repeatedly with deionized water until the filtrate is neutral (pH ~7). e. Further purify the polymer by washing with various solvents to remove any organic byproducts. A Soxhlet extraction with THF and methanol for 24 hours each is highly effective.

  • Drying: Dry the final black powder in a vacuum oven at 120 °C overnight.

Expected Results:

ParameterTypical Value
Yield >90%
Appearance Black powder
BET Surface Area 800 - 1500 m²/g [12]
Crystallinity (PXRD) Largely amorphous or semi-crystalline [4]

Pillar 3: Authoritative Characterization

Thorough characterization is essential to confirm the successful synthesis and understand the properties of the resulting polymer.

TechniquePurposeExpected Outcome for Triazine Polymers
FTIR-ATR Confirm covalent bond formation and identify functional groups.Disappearance of monomer peaks (e.g., -CHO at ~1680 cm⁻¹, -C≡N at ~2230 cm⁻¹). Appearance of triazine ring vibrations (~1350-1550 cm⁻¹). [5][15]
Solid-State ¹³C NMR Elucidate the polymer backbone structure.A characteristic peak around 170 ppm confirms the formation of the triazine ring carbons. [16]
TGA Assess thermal stability.High stability, with decomposition temperatures often exceeding 300-400 °C. [5][6]
N₂ Adsorption (BET) Determine surface area, pore volume, and pore size distribution.Varies widely with synthesis method. POPs typically 100-500 m²/g; CTFs can exceed 1000 m²/g. [12][17]
Elemental Analysis Verify the elemental composition (C, H, N).The nitrogen content should be high and match the theoretical value for the expected polymer structure. [18]
SEM Visualize the surface morphology and particle shape.Typically shows agglomerated, amorphous-looking particles. [5]

Applications Grounded in Structure

The utility of these polymers is a direct consequence of their designed structure:

  • Environmental Remediation: The high surface area and nitrogen-rich, positively charged surfaces (at neutral pH) of T-POPs make them exceptional adsorbents for anionic dyes like methyl orange from wastewater, with removal efficiencies often exceeding 99%. [5][6]* Heterogeneous Catalysis: T-POPs can be metalated with catalytic species like Copper(II). [5]The polymer acts as a robust, high-surface-area support, preventing catalyst leaching and allowing for easy recovery and reuse, a key principle of green chemistry.

  • Gas Separation: The tunable, permanent microporosity of CTFs makes them prime candidates for separating gases, particularly for CO₂ capture, where the nitrogen atoms can enhance selective binding. [12]* Drug Delivery: By choosing biocompatible linkers, triazine-based polyamides can be formulated into nanoparticles for the sustained release of therapeutic agents. [7] This guide provides the foundational knowledge and practical protocols to successfully synthesize and characterize functional polymers based on the versatile triazine core. By understanding the interplay between monomer design, synthetic strategy, and final properties, researchers can unlock the full potential of this exciting class of materials.

References

Application Notes & Protocols: 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine as a Versatile Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Scientific Overview

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a highly functionalized heterocyclic compound built upon a 1,3,5-triazine core. Its strategic importance as a crosslinking agent stems from a unique combination of structural features:

  • Reactive Dichloro Sites: The triazine ring is electron-deficient, rendering the two chlorine atoms highly susceptible to sequential nucleophilic substitution.[1][2] These two chlorines serve as reactive handles, allowing the molecule to act as a bifunctional linker, covalently bridging two separate polymer chains.

  • Temperature-Dependent Reactivity: The substitution of the first chlorine atom occurs at a lower temperature (typically 0-25°C) than the second (elevated temperatures may be required).[3][4] This differential reactivity is a cornerstone of its utility, enabling controlled, stepwise crosslinking reactions.

  • Rigid Biphenyl Moiety: The large, aromatic biphenyl group imparts significant rigidity, thermal stability, and potentially unique photophysical properties to the resulting polymer network.[1] This makes it an attractive candidate for developing high-performance materials, including thermosets, hydrogels, and functional coatings.[5][6]

This document provides a comprehensive guide to the mechanism, application, and characterization of this compound as a crosslinking agent for polymers containing nucleophilic functional groups, such as amines and hydroxyls.

Compound Properties
IUPAC Name 2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine[7]
Synonyms This compound
CAS Number 10202-45-6[7]
Molecular Formula C₁₅H₉Cl₂N₃[7]
Molecular Weight 302.2 g/mol [7]
Appearance White to yellow powder or crystals

Critical Health and Safety Precautions

Proper handling of this compound is imperative. The compound is classified as a hazardous substance. All procedures should be conducted inside a certified chemical fume hood by personnel trained in handling hazardous materials.

Hazard Category Precautionary Measures First Aid
Skin Irritation/Corrosion Causes skin irritation.[7][8] May cause an allergic skin reaction. Wear nitrile or neoprene gloves and a lab coat. Avoid all skin contact.Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower. Seek immediate medical attention.
Eye Irritation Causes serious eye irritation.[7]Wear chemical safety goggles or a face shield.
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product.
Inhalation May be harmful if inhaled; may cause respiratory irritation.[8][9]Avoid breathing dust. Ensure adequate ventilation and use respiratory protection if dust is generated.[9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

The Chemistry of Triazine-Mediated Crosslinking

The crosslinking mechanism is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms of the triazine ring polarize the ring carbons, making them electrophilic and susceptible to attack by nucleophiles.

The process covalently links polymer chains that possess active hydrogen-containing groups (e.g., primary/secondary amines, hydroxyls, thiols). The reaction proceeds in a stepwise fashion, driven by temperature control. The first substitution deactivates the ring slightly, meaning the second substitution requires more forcing conditions (e.g., higher temperature). This principle is fundamental to achieving controlled network formation rather than uncontrolled polymerization.[2][4]

Crosslinking_Mechanism cluster_0 Step 1: First Substitution (Low Temp) cluster_1 Step 2: Second Substitution (High Temp) P1 Polymer-NH₂ Intermediate Monosubstituted Intermediate (Polymer-NH-Triazine-Cl) P1->Intermediate Nucleophilic Attack @ 0-25°C Triazine This compound Triazine->Intermediate HCl_1 HCl Intermediate->HCl_1 Crosslinked Crosslinked Polymer Network Intermediate->Crosslinked Reaction with 2nd Polymer Chain P2 Polymer-NH₂ P2->Crosslinked Nucleophilic Attack @ >25°C HCl_2 HCl Crosslinked->HCl_2

Figure 1: Stepwise nucleophilic substitution mechanism for crosslinking amine-functionalized polymers.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should perform initial small-scale trials to optimize stoichiometry, temperature, and reaction time for their specific polymer system.

Protocol: Crosslinking of Amine-Functionalized Polymers

This protocol is suitable for polymers containing primary or secondary amine groups, such as polyethyleneimine (PEI), chitosan, or amine-terminated polyamidoamine (PAMAM) dendrimers.

Causality & Principle: Amines are excellent nucleophiles that readily attack the electrophilic carbon of the dichlorotriazine. A non-nucleophilic base (e.g., DIEA) is included to scavenge the HCl byproduct, which would otherwise protonate the amine groups on the polymer, rendering them non-nucleophilic and halting the reaction. The two-temperature step ensures controlled network formation.

Protocol_Workflow_Amine A Dissolve Amine-Polymer in Anhydrous Solvent B Cool Solution to 0°C A->B C Add DIEA (Base) B->C D Add Triazine Crosslinker (in solution) Dropwise C->D E Stir at 0°C for 2-4 hours (First Substitution) D->E F Warm to 50-70°C E->F G Stir for 12-24 hours (Second Substitution) F->G H Cool, Precipitate, Wash & Dry G->H

Figure 2: Workflow for crosslinking amine-functionalized polymers.

Materials & Reagents:

  • Amine-functionalized polymer

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[4]

  • N,N-Diisopropylethylamine (DIEA)[4]

  • Methanol or Diethyl Ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle, nitrogen/argon line

Step-by-Step Methodology:

  • Polymer Dissolution: Under an inert atmosphere (N₂ or Ar), dissolve the amine-functionalized polymer in the chosen anhydrous solvent to the desired concentration (e.g., 5-10% w/v). Stir until fully dissolved.

  • Initial Cooling: Cool the polymer solution to 0°C using an ice-water bath. This is critical to control the initial exothermic reaction and ensure only monosubstitution occurs.

  • Base Addition: Add DIEA to the solution. The stoichiometry should be at least 2 moles of DIEA for every 1 mole of the dichlorotriazine crosslinker to be added.

  • Crosslinker Preparation: In a separate vial, dissolve the this compound in a small amount of the same anhydrous solvent. The amount of crosslinker should be calculated based on the desired crosslinking density (e.g., 1 mole of crosslinker per 2 moles of polymer amine groups for theoretical full crosslinking).

  • First Substitution: Add the crosslinker solution dropwise to the cooled polymer solution over 30 minutes. Maintain the temperature at 0°C and stir for 2-4 hours.[4]

  • Second Substitution (Crosslinking): After the initial stirring period, remove the ice bath and slowly warm the reaction mixture to 50-70°C using a heating mantle. The higher temperature provides the activation energy needed for the second, less favorable substitution to occur.

  • Reaction Completion: Allow the reaction to proceed at the elevated temperature for 12-24 hours. The formation of a gel or a significant increase in viscosity indicates successful crosslinking.

  • Isolation: Cool the reaction mixture to room temperature. Isolate the crosslinked polymer by precipitation into a non-solvent like methanol or diethyl ether.

  • Purification: Wash the precipitate extensively with the non-solvent to remove unreacted starting materials and DIEA salts. Dry the final product in a vacuum oven.

Protocol: Crosslinking of Hydroxyl-Functionalized Polymers

This protocol is applicable to polymers like polyvinyl alcohol (PVA), cellulose derivatives, or dextran.

Causality & Principle: Hydroxyl groups are weaker nucleophiles than amines. Therefore, a strong base like sodium hydride (NaH) is required to deprotonate the -OH group, forming a highly reactive alkoxide intermediate. The reaction must be performed under strictly anhydrous conditions as NaH reacts violently with water. The stepwise temperature control remains a key principle.

Protocol_Workflow_Hydroxyl A Dissolve Hydroxyl-Polymer in Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) B Cool Solution to 0°C A->B C Add NaH Portion-wise (Deprotonation) B->C D Stir at 0°C for 1 hour C->D E Add Triazine Crosslinker (in solution) Dropwise D->E F Stir at 0-25°C for 4-6 hours (First Substitution) E->F G Warm to 70-90°C F->G H Stir for 12-24 hours (Second Substitution) G->H I Cool, Quench, Precipitate, Wash & Dry H->I

Figure 3: Workflow for crosslinking hydroxyl-functionalized polymers.

Materials & Reagents:

  • Hydroxyl-functionalized polymer

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methanol (for quenching)

  • Acetone or Ethanol (for precipitation)

  • Flame-dried glassware, inert atmosphere setup

Step-by-Step Methodology:

  • Setup: Use flame-dried glassware under a strict inert atmosphere (N₂ or Ar).

  • Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer in the anhydrous solvent. This may require gentle heating. Cool back to room temperature.

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH portion-wise. (CAUTION: Hydrogen gas is evolved). The amount of NaH should be stoichiometric to the hydroxyl groups you intend to react. Stir at 0°C for 1 hour to allow for complete formation of the alkoxide.

  • Crosslinker Addition: While maintaining the temperature at 0°C, add a solution of the triazine crosslinker in the same solvent dropwise over 30-45 minutes.

  • First Substitution: Allow the reaction to stir at 0-25°C for 4-6 hours.

  • Second Substitution (Crosslinking): Slowly heat the mixture to 70-90°C and maintain for 12-24 hours. Monitor for viscosity changes or gel formation.

  • Quenching & Isolation: Cool the reaction to 0°C. Very carefully and slowly add methanol dropwise to quench any unreacted NaH.

  • Purification: Precipitate the crosslinked polymer into a suitable non-solvent (e.g., acetone). Wash thoroughly to remove salts and byproducts. Dry under vacuum.

Characterization of the Crosslinked Network

Confirmation of successful crosslinking requires a combination of analytical techniques that probe changes in chemical structure, thermal properties, and macroscopic behavior.[10]

Technique Purpose Expected Outcome for Successful Crosslinking
FTIR Spectroscopy To identify changes in functional groups.- Disappearance or significant reduction of N-H or O-H stretching bands from the parent polymer.- Appearance of new C-N or C-O-C stretching vibrations associated with the triazine linkage.
Thermal Analysis (TGA/DSC) To assess thermal stability and glass transition temperature (Tg).- TGA: Increased onset of thermal degradation, indicating a more stable network.- DSC: An increase in the Tg, as chain mobility is restricted by crosslinks.[11]
Solubility/Swelling Test To confirm the formation of an insoluble network.[11]- The crosslinked polymer will no longer dissolve in solvents that dissolve the parent polymer.- In the case of hydrogels, the material will swell to an equilibrium volume instead of dissolving. The degree of swelling is inversely proportional to the crosslink density.
Dynamic Mechanical Analysis (DMA) To measure viscoelastic properties.[10]- An increase in the storage modulus (G') in the rubbery plateau region, which is directly related to the crosslink density.

Troubleshooting

Problem Potential Cause Recommended Solution
No Gelation / Low Viscosity - Insufficient crosslinker.- Incomplete reaction (low temp/time).- Deactivated nucleophiles (e.g., protonated amines).- Increase the molar ratio of the crosslinker.- Increase reaction temperature for the second substitution step and/or extend the reaction time.- Ensure sufficient base (DIEA or NaH) is used under anhydrous conditions.
Reaction Gels Too Quickly - Crosslinker concentration is too high.- Reaction temperature is too high initially.- Reduce the amount of crosslinker.- Maintain strict temperature control, especially during the dropwise addition at 0°C. Perform the reaction at a more dilute concentration.
Poor Solubility of Product The product is expected to be insoluble if crosslinked.This is an indicator of success. If partial solubility is observed, it may indicate a low crosslinking density.

References

Application Notes and Protocols for the Derivatization of Dichlorotriazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dichlorotriazines are versatile chemical scaffolds widely employed in the synthesis of a diverse range of compounds, from reactive dyes to pharmacologically active molecules.[1][2] The reactivity of the two chlorine atoms on the triazine ring allows for sequential and regioselective nucleophilic substitution, enabling the controlled introduction of various functional groups. This document provides detailed experimental procedures for the mono- and di-substitution of dichlorotriazines, methods for their purification, and analytical techniques for their characterization.

The derivatization of dichlorotriazines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the triazine ring, enhanced by the presence of three nitrogen atoms and two electron-withdrawing chlorine atoms, makes the carbon atoms susceptible to nucleophilic attack.[2] The reactivity of the chlorine atoms is temperature-dependent, with the first substitution typically occurring at lower temperatures (0-5°C) and the second requiring higher temperatures. This differential reactivity is crucial for the selective synthesis of monosubstituted and disubstituted derivatives.[3][4]

Experimental Protocols

General Protocol for Monosubstitution of Cyanuric Chloride

This protocol describes the first nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to yield a monosubstituted dichlorotriazine derivative.

Materials:

  • Cyanuric chloride

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Acetone

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Crushed ice

  • Distilled water

  • Round bottom flask

  • Stirring apparatus

  • TLC plates (Silica gel)

Procedure:

  • In a round bottom flask, dissolve cyanuric chloride (1 equivalent) in acetone.

  • Cool the solution to 0-5°C using an ice bath with continuous stirring.[2]

  • In a separate flask, dissolve the desired nucleophile (1 equivalent) in acetone.

  • To the cyanuric chloride solution, add potassium carbonate (1 equivalent) while stirring vigorously.[4]

  • Slowly add the nucleophile solution dropwise to the cyanuric chloride solution.

  • Maintain the reaction temperature at 0-5°C and monitor the progress by Thin Layer Chromatography (TLC).[4][5] The reaction is typically complete within 3-4 hours.[4]

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.[4]

  • Filter the solid product, wash thoroughly with distilled water, and dry under a high vacuum.[4]

General Protocol for Disubstitution of Dichlorotriazines

This protocol outlines the second nucleophilic substitution on a monosubstituted dichlorotriazine to yield a disubstituted monochlorotriazine derivative.

Materials:

  • Monosubstituted dichlorotriazine

  • Second nucleophile

  • Solvent (e.g., THF, water)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Crushed ice

  • Distilled water

  • Round bottom flask

  • Stirring apparatus

  • TLC plates (Silica gel)

Procedure:

  • Dissolve the monosubstituted dichlorotriazine (1 equivalent) and the second nucleophile (1 equivalent) in a suitable solvent in a round bottom flask.

  • Add a base such as potassium carbonate (1 equivalent).

  • Stir the reaction mixture at room temperature for approximately 24 hours.[4]

  • Monitor the reaction progress using TLC.

  • Once the starting material is consumed, remove the solvent using a rotary evaporator.[4]

  • Pour the residue onto crushed ice to precipitate the product.[4]

  • Filter the solid, wash with distilled water, and dry under a high vacuum.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[4]

Data Presentation

Table 1: Reaction Conditions for Derivatization of Dichlorotriazines

SubstitutionNucleophile TypeTemperature (°C)pHBaseSolventTypical Reaction Time (hours)Reference
FirstAmine0 - 56.5 - 7.5Sodium CarbonateAcetone/Water1 - 4[2]
SecondAmineRoom Temperature7.5 - 8.5Sodium CarbonateWater3 - 4[5]
FirstAlcohol0-Sodium BicarbonateMethanol/Water3[4]

Table 2: Analytical Methods for Characterization of Dichlorotriazine Derivatives

Analytical MethodPurposeKey ParametersReference
Thin-Layer Chromatography (TLC)Reaction MonitoringMobile Phase: e.g., EtOAc-hexane (6:4), i-propanol:ammonia (1:1)[4][5]
High-Performance Liquid Chromatography (HPLC)Purity Determination and QuantificationC18 column, mobile phase gradient of acetonitrile and water[6][7]
UV-Vis SpectroscopyStructural Confirmation and QuantificationDetermination of λmax in a suitable solvent[5][8]
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional Group IdentificationKBr pellet or ATR[6]
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Elucidation¹H and ¹³C NMR[9]
Mass Spectrometry (MS)Molecular Weight DeterminationESI or EI ionization[6]

Mandatory Visualizations

Experimental Workflow for Dichlorotriazine Derivatization

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution cluster_2 Analysis start Cyanuric Chloride + Nucleophile 1 reaction1 Reaction at 0-5°C pH control (Base) start->reaction1 workup1 Precipitation in Ice Water Filtration & Drying reaction1->workup1 TLC TLC Monitoring reaction1->TLC product1 Monosubstituted Dichlorotriazine workup1->product1 product1_input Monosubstituted Dichlorotriazine + Nucleophile 2 product1->product1_input reaction2 Reaction at Room Temperature product1_input->reaction2 workup2 Solvent Removal Precipitation in Ice Water Filtration & Drying reaction2->workup2 reaction2->TLC purification Recrystallization workup2->purification product2 Disubstituted Monochlorotriazine purification->product2 Characterization HPLC, NMR, MS, IR, UV-Vis product2->Characterization

Caption: Workflow for derivatization of dichlorotriazines.

Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Dichlorotriazine Dichlorotriazine (Electrophile) Intermediate Meisenheimer Complex (Intermediate) Dichlorotriazine->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product Monosubstituted Product Intermediate->Product Loss of Leaving Group LeavingGroup Chloride Ion (Cl-) Intermediate->LeavingGroup

Caption: SNAr mechanism for dichlorotriazine derivatization.

References

One-Pot Synthesis of Multi-Substituted 1,3,5-Triazines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the one-pot synthesis of multi-substituted 1,3,5-triazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. These protocols are designed for researchers, scientists, and professionals in the field of drug development, offering efficient and modern synthetic strategies, including microwave-assisted and catalyst-free multi-component reactions.

Introduction to 1,3,5-Triazines

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Their structural versatility allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. In the realm of oncology, numerous 1,3,5-triazine derivatives have been developed as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR and EGFR pathways.[3][4] One-pot synthesis methodologies offer a streamlined and efficient approach to constructing these complex molecules, often leading to higher yields, shorter reaction times, and a reduction in waste compared to traditional multi-step syntheses.[5]

Synthetic Methodologies and Quantitative Data

Several one-pot methodologies have been developed for the synthesis of multi-substituted 1,3,5-triazines. This section summarizes the quantitative data for some of the most effective and commonly employed methods.

Table 1: One-Pot Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones via a Catalyst-Free Three-Component Reaction.[1][6]
EntryAldehydeOrthoformateSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeTrimethyl orthoformateDMF80575
24-ChlorobenzaldehydeTrimethyl orthoformateDMF80582
34-MethoxybenzaldehydeTrimethyl orthoformateDMF80578
42-NaphthaldehydeTrimethyl orthoformateDMF80565
5BenzaldehydeTriethyl orthoformateDMF80572
Table 2: Microwave-Assisted One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][7]triazines.[5]
EntryStarting 5-AminopyrazoleSolventPower (W)Temperature (°C)Time (min)Yield (%)
15-amino-3-(methylthio)-1H-pyrazole-4-carbonitrileN/A1501802077
25-amino-3-phenyl-1H-pyrazole-4-carbonitrileN/A1501802065
35-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileN/A1501802084
45-amino-3-isopropyl-1H-pyrazole-4-carbonitrileN/A1501802075
Table 3: Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives.
EntryReactantsSolventTemperatureTime (min)Yield (%)
14-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamineWaterRoom Temp30-3584
24,6-disubstituted-1,3,5-triazine precursor, hydrazoneEthanol40°C30-60up to 96

Experimental Protocols

Protocol 1: Catalyst-Free One-Pot Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.[1][6]
  • To a 10 mL reaction vial, add the desired arylaldehyde (1.0 mmol, 1.0 equiv).

  • Add dimethylformamide (DMF, 1.0 mL) to dissolve the aldehyde.

  • Add thiourea (2.5 mmol, 2.5 equiv) to the solution.

  • Add trimethyl orthoformate (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 5 hours.

  • Upon completion (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted 2-(Methylsulfanyl)pyrazolo[1,5-a][1][3][7]triazin-4(3H)-ones.[5]
  • In a microwave-safe vial, place the appropriate 5-aminopyrazole (1.0 equiv).

  • Add ethoxycarbonyl isothiocyanate (1.2 equiv).

  • Seal the vial and subject it to microwave irradiation at 150 °C for 10 minutes.

  • Cool the reaction mixture to room temperature.

  • Add potassium carbonate (2.0 equiv) and methyl iodide (1.5 equiv) to the vial.

  • Seal the vial and irradiate in the microwave at 80 °C for another 10 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the synthesis process and the biological relevance of 1,3,5-triazines, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: One-Pot Synthesis of 1,3,5-Triazines start Start: Prepare Reactants reactants Reactants: - Aldehyde - Thiourea - Orthoformate start->reactants mixing Combine Reactants in Solvent (DMF) reactants->mixing reaction Heat Reaction Mixture (e.g., 80°C for 5h or Microwave) mixing->reaction workup Reaction Work-up: - Solvent Removal reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: Multi-substituted 1,3,5-Triazine purification->product

Caption: A generalized workflow for the one-pot synthesis of multi-substituted 1,3,5-triazines.

G cluster_pathway PI3K/mTOR Signaling Pathway Inhibition by 1,3,5-Triazine Derivatives rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation proliferation Cell Proliferation, Growth, and Survival mtorc1->proliferation Promotes triazine 1,3,5-Triazine Derivative triazine->pi3k Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives in cancer cells.

Conclusion

The one-pot synthesis of multi-substituted 1,3,5-triazines represents a powerful strategy for the efficient generation of libraries of bioactive molecules. The protocols outlined in this document, coupled with the provided quantitative data, offer a solid foundation for researchers to explore the synthesis and application of this important class of compounds in drug discovery and development. The use of modern techniques such as microwave and ultrasound-assisted synthesis can further enhance the efficiency and greenness of these chemical transformations.

References

Application Notes and Protocols: 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine as a versatile scaffold in medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, its structural features suggest significant potential for the development of novel therapeutics, particularly as kinase inhibitors and anticancer agents. The 1,3,5-triazine core is a well-established "privileged scaffold" in drug discovery, known for its synthetic tractability and ability to interact with various biological targets.[1][2] The biphenyl moiety can contribute to target binding through hydrophobic and π-stacking interactions.

Overview of 1,3,5-Triazine Derivatives in Medicinal Chemistry

The 1,3,5-triazine ring system is a key pharmacophore in a wide range of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many 1,3,5-triazine derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][4][5][6]

  • Kinase Inhibition: The triazine scaffold serves as a foundation for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[7]

  • Antimicrobial and Antiviral Activities: Certain triazine derivatives have also been investigated for their potential as antimicrobial and antiviral agents.

The two reactive chlorine atoms on the this compound molecule allow for sequential and site-selective nucleophilic substitution, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1]

Potential Applications of this compound Derivatives

Based on the known activities of other substituted triazines, derivatives of this compound are promising candidates for:

  • Development of Novel Anticancer Agents: By introducing various amino, alkoxy, or thioether substituents at the 4- and 6-positions, it is possible to generate compounds with potent and selective anticancer activity. A notable example from the literature, though not a direct biphenyl derivative, 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile, exhibited significant cytotoxic activity with IC50 values ranging from 0.45 µM to 1.66 µM against several human tumor cell lines.[8]

  • Kinase Inhibitor Discovery: The scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, certain 6-amino-1,3,5-triazine derivatives have been developed as potent Bruton's tyrosine kinase (BTK) inhibitors, with compounds like C11 showing an IC50 of 17.0 nM.[6]

  • PI3K/mTOR Pathway Inhibitors: A significant number of 1,3,5-triazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, key components of a major cancer cell survival pathway.[4][5] For example, a 2-(thiophen-2-yl)-1,3,5-triazine derivative demonstrated potent inhibition of PI3Kα and mTOR with IC50 values of 7.0 nM and 48 nM, respectively.[4]

Quantitative Data Summary

The following table summarizes the biological activity of various 1,3,5-triazine derivatives from the literature to illustrate the potential of this chemical class. It is important to note that these are not direct derivatives of this compound, but they provide a strong rationale for its exploration in similar therapeutic areas.

Compound ID/ReferenceTarget(s)Activity TypeValueCell Line(s) or Enzyme(s)
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile (5f)[8]AnticancerIC500.45 µM - 1.66 µMVarious human tumor cell lines
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19)[9]AnticancerGI503.3 x 10-8 MMelanoma MALME-3M
Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative (13g)[4]PI3Kα / mTORIC507.0 nM / 48 nMEnzyme assays
Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative (13g)[4]AnticancerIC500.20 µMA549 (Lung carcinoma)
6-amino-1,3,5-triazine derivative (C11)[6]BTKIC5017.0 nMEnzyme assay
Mono(dimethylpyrazolyl)-s-triazine derivative (4f)[10]EGFRIC5061 nMEnzyme assay
Mono(dimethylpyrazolyl)-s-triazine derivative (4f)[10]AnticancerIC500.50 µMHCT-116 (Colon carcinoma)

Experimental Protocols

General Protocol for the Synthesis of 2-(4-Biphenylyl)-4-amino-6-substituted-1,3,5-triazine Derivatives

This protocol describes a general method for the sequential nucleophilic substitution of the chlorine atoms in this compound.

Materials:

  • This compound

  • Primary or secondary amine (Nucleophile 1)

  • A different primary or secondary amine, alcohol, or thiol (Nucleophile 2)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • First Substitution:

    • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the first amine (Nucleophile 1, 1 equivalent) and DIPEA (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture can be used directly in the next step or worked up by removing the solvent under reduced pressure and purifying the intermediate by column chromatography.

  • Second Substitution:

    • To the solution containing the monosubstituted intermediate, add the second nucleophile (Nucleophile 2, 1.2 equivalents) and DIPEA (1.5 equivalents).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80 °C).

    • Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2,4,6-trisubstituted-1,3,5-triazine derivative.

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • Synthesized 2-(4-Biphenylyl)-1,3,5-triazine derivative (test compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO (as a control).

    • Add the kinase enzyme to each well and incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol for Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized 2-(4-Biphenylyl)-1,3,5-triazine derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer and is a common target for 1,3,5-triazine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 2-(4-Biphenylyl)-1,3,5-triazine Derivative (Potential Inhibitor) Triazine->PI3K Triazine->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 2-(4-Biphenylyl)-1,3,5-triazine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine Reaction1 Nucleophilic Substitution 1 (e.g., Amination) Start->Reaction1 Intermediate Monosubstituted Intermediate Reaction1->Intermediate Reaction2 Nucleophilic Substitution 2 (e.g., Amination, Alkoxylation) Intermediate->Reaction2 Purification Purification (Column Chromatography) Reaction2->Purification Library Library of Triazine Derivatives KinaseAssay Kinase Inhibition Assay Library->KinaseAssay AnticancerAssay Anticancer Activity Assay (e.g., MTT) Library->AnticancerAssay Purification->Library SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR AnticancerAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of 2-(4-Biphenylyl)-1,3,5-triazine derivatives.

References

Application Notes and Protocols for Creating Combinatorial Libraries with s-Triazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and screening of combinatorial libraries based on the versatile s-triazine scaffold. The s-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, offers a privileged structure in medicinal chemistry due to its synthetic tractability and diverse biological activities.[1][2] The ability to sequentially substitute the three chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a variety of nucleophiles allows for the facile generation of large and diverse chemical libraries for drug discovery.[1]

Overview of s-Triazine Combinatorial Libraries

The s-triazine scaffold serves as an excellent platform for combinatorial chemistry due to the differential reactivity of the chlorine atoms on the triazine ring. The first nucleophilic substitution occurs at low temperatures (0-5 °C), the second at room temperature, and the third requires heating, allowing for controlled and sequential introduction of different building blocks.[1] This property enables the creation of vast libraries of trisubstituted triazines with diverse functionalities, which have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]

Experimental Protocols

Solid-Phase Synthesis of a Trisubstituted s-Triazine Library

Solid-phase synthesis offers a streamlined approach for the generation of combinatorial libraries, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by washing the resin-bound products.[4]

Materials:

  • Rink Amide resin

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Primary and secondary amines (Building Block 1 and 2)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

Protocol:

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.

  • First Substitution:

    • Cool a solution of cyanuric chloride (3 equivalents) in DMF to 0 °C.

    • Add the cyanuric chloride solution to the swollen resin and react for 2 hours at 0 °C with gentle agitation.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Substitution (Building Block 1):

    • Add a solution of the first amine (Building Block 1, 5 equivalents) and DIEA (5 equivalents) in DMF to the resin.

    • React at room temperature for 12 hours.

    • Wash the resin with DMF, MeOH, and DCM.

  • Third Substitution (Building Block 2):

    • Add a solution of the second amine (Building Block 2, 10 equivalents) and DIEA (10 equivalents) in DMF to the resin.

    • Heat the reaction mixture at 60 °C for 24 hours.

    • Wash the resin with DMF, MeOH, and DCM.

  • Cleavage:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether to isolate the crude product.

Solution-Phase Synthesis of a Disubstituted s-Triazine Derivative

Solution-phase synthesis is a classical and versatile method for generating focused libraries or scaling up lead compounds.

Materials:

  • Cyanuric chloride

  • 4-Aminobenzonitrile

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Tetrahydrofuran (THF)

Protocol:

  • Synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile:

    • Dissolve cyanuric chloride (10 mmol) and 4-aminobenzonitrile (10 mmol) in separate 50 mL portions of acetone and cool to 0 °C.

    • To a stirring solution of cyanuric chloride at 0 °C, add K₂CO₃ (10 mmol).

    • Add the cold solution of 4-aminobenzonitrile dropwise and stir at 0 °C for 4 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with distilled water, and dry under vacuum.

  • Synthesis of the Disubstituted Product:

    • Dissolve the dichlorotriazine intermediate (10 mmol) and piperidine (10 mmol) in separate 50 mL portions of THF.

    • To the stirring solution of the dichlorotriazine, add K₂CO₃ (10 mmol).

    • Add the piperidine solution dropwise and stir at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure and purify the crude product.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • Apparatus: Semi-preparative HPLC system with a UV-Vis detector.

  • Column: Kromasil C18, 10 µm, 250 x 10 mm.

  • Mobile Phase A: 100 mM Ammonium Bicarbonate (NH₄HCO₃).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 15 mL/min.

  • Detection: 254 nm.

  • Elution Mode: Isocratic or gradient, optimized for the specific compound.

Protocol:

  • Dissolve the crude product in a suitable solvent, such as a mixture of mobile phase A and B.

  • Filter the sample solution to remove any particulate matter.

  • Inject the sample onto the HPLC column.

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard.[5]

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compounds.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6]

  • Instrumentation: Electrospray ionization (ESI) mass spectrometer.

  • Analysis: Determine the molecular weight of the synthesized compounds to confirm their identity.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • s-Triazine library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the s-triazine compounds (typically ranging from 0.01 to 100 µM) and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Data Presentation

Table 1: Anticancer Activity of Representative s-Triazine Derivatives
Compound IDR1R2Cell LineIC₅₀ (µM)Reference
1 4-FluorophenylaminoPiperidinoHeLa39.7[3]
2 4-FluorophenylaminoPiperidinoMCF-741.5[3]
3 4-FluorophenylaminoPiperidinoHL-6023.1[3]
4 4-FluorophenylaminoPiperidinoHepG231.2[3]
5 4-AminoquinolineMorpholinoHeLa44.5[3]
6 4-AminoquinolineMorpholinoMCF-752.2[3]
7 4-AminoquinolineMorpholinoHL-6040.3[3]
8 4-AminoquinolineMorpholinoHepG256.4[3]
9 2-ArylureaMorpholinoA5490.20 ± 0.05[2]
10 2-ArylureaMorpholinoMCF-71.25 ± 0.11[2]
11 2-ArylureaMorpholinoHeLa1.03 ± 0.24[2]
Table 2: PI3K/mTOR Kinase Inhibitory Activity
Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
12 7.048[2]
13 23.810.9[2]
14 14.6 (α), 34.0 (β), 849.0 (γ), 2.3 (δ)15.4[2]

Visualizations

Experimental_Workflow cluster_synthesis Library Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening start Start: Cyanuric Chloride sub1 First Substitution (Nucleophile 1) start->sub1 sub2 Second Substitution (Nucleophile 2) sub1->sub2 sub3 Third Substitution (Nucleophile 3) sub2->sub3 cleavage Cleavage from Solid Support (if applicable) sub3->cleavage hplc HPLC Purification cleavage->hplc nmr_ms NMR & Mass Spec Characterization hplc->nmr_ms assay Biological Assay (e.g., MTT Assay) nmr_ms->assay data Data Analysis (IC50 Determination) assay->data hit Hit Identification data->hit

Caption: Experimental workflow for s-triazine library synthesis and screening.

PI3K_mTOR_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Proliferation, Survival, Growth mtorc1->proliferation promotes s_triazine s-Triazine Inhibitor s_triazine->pi3k inhibits s_triazine->mtorc1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by s-triazine derivatives.

References

The Amine as a Nucleophile: A Detailed Protocol for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Role of Amine Nucleophiles in Synthesis

Amines are a cornerstone of organic synthesis, prized for their nucleophilic character which drives a vast array of indispensable chemical transformations.[1][2] Their utility is central to the construction of a multitude of molecular frameworks, from life-saving pharmaceuticals to advanced materials.[3][4][5] The lone pair of electrons on the nitrogen atom is the heart of their reactivity, enabling them to act as potent nucleophiles that seek out and react with electron-deficient centers (electrophiles).[6][7] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical protocols for reactions involving amine nucleophiles. We will delve into the factors governing their reactivity, explore key reaction classes with detailed mechanistic insights, and provide robust, step-by-step protocols for immediate laboratory application.

I. Understanding Amine Nucleophilicity: The "Why" Behind the Reaction

The efficacy of an amine as a nucleophile is not a static property but is influenced by a delicate interplay of electronic and steric factors. A nuanced understanding of these principles is paramount for reaction design, optimization, and troubleshooting.

The Basicity-Nucleophilicity Relationship: A Strong Correlation with Key Exceptions

In many cases, a stronger base corresponds to a stronger nucleophile.[8] This is because both properties hinge on the availability of the nitrogen's lone pair of electrons.[6] However, it is crucial to recognize that basicity is a thermodynamic concept (equilibrium position), while nucleophilicity is a kinetic phenomenon (reaction rate).[8]

  • General Trend: For a series of amines with similar steric profiles, nucleophilicity generally increases with basicity. For instance, the nucleophilicity of alkylamines follows the order: secondary amines > primary amines > ammonia.[1]

  • Steric Hindrance: Bulky substituents around the nitrogen atom can significantly impede its ability to attack an electrophile, thereby reducing its nucleophilicity, even if it is a strong base.[1][8] For example, tert-butylamine is less nucleophilic than less hindered primary amines.[8]

  • Solvent Effects: The choice of solvent can dramatically impact nucleophilicity. Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SN2 reactions involving amines as they do not form a bulky solvent shell around the nucleophile through hydrogen bonding, which would otherwise hinder its reactivity.[8]

Electronic Effects: The Push and Pull of Electrons

The electronic environment surrounding the amine nitrogen dictates the electron density of the lone pair and, consequently, its nucleophilic strength.

  • Electron-Donating Groups (EDGs): Alkyl groups, for example, are electron-donating and increase the electron density on the nitrogen, enhancing its nucleophilicity.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro or carbonyl moieties pull electron density away from the nitrogen, diminishing its nucleophilic character.[1][9] This is why aromatic amines, where the lone pair is delocalized into the aromatic ring, are generally weaker nucleophiles than aliphatic amines.[6][10]

  • Hybridization: The hybridization of the nitrogen atom also plays a role. An sp³-hybridized nitrogen (as in alkylamines) is more basic and nucleophilic than an sp²-hybridized nitrogen (as in pyridines).[11]

II. Key Reaction Classes and Step-by-Step Protocols

The nucleophilic nature of amines enables their participation in a wide range of synthetic transformations. Here, we present detailed protocols for some of the most fundamental and widely utilized reactions.

Nucleophilic Substitution (SN2) Reactions: Alkylation of Amines

The direct alkylation of amines with alkyl halides is a classic method for forming C-N bonds.[12][13][14] However, a significant challenge is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine.[8][12]

Protocol for the Mono-N-Alkylation of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Alkyl halide (e.g., alkyl bromide or iodide) (0.95 equiv to favor mono-alkylation)

  • Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) (1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the primary amine and the anhydrous solvent.

  • Add the non-nucleophilic base to the stirred solution.

  • Slowly add the alkyl halide to the reaction mixture at room temperature. Note: For highly reactive alkyl halides, cooling the reaction mixture to 0 °C may be necessary to control the reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Workflow for Amine Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Amine, Base, and Solvent B Add Alkyl Halide A->B Slowly C Monitor by TLC/LC-MS B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: A generalized workflow for the alkylation of an amine.

Acylation Reactions: Synthesis of Amides

The reaction of amines with acyl chlorides or anhydrides is a highly efficient method for the synthesis of amides.[15][16][17][18] This reaction proceeds via a nucleophilic addition-elimination mechanism.[16][19]

Protocol for the Acylation of a Secondary Amine with an Acyl Chloride

Materials:

  • Secondary amine (1.0 equiv)

  • Acyl chloride (1.05 equiv)

  • Tertiary amine base (e.g., triethylamine or pyridine) (1.2 equiv)

  • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the secondary amine and the tertiary amine base in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride to the cooled, stirred solution. A precipitate of the tertiary amine hydrochloride salt will likely form.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter off the hydrochloride salt and wash the filter cake with a small amount of the reaction solvent.

  • Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any remaining tertiary amine base, followed by a saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude amide.

  • Recrystallization or column chromatography can be used for further purification if necessary.

Table 1: Comparison of Acylating Agents

Acylating AgentReactivityByproductCatalyst Required
Acyl Chloride HighHClNo (base scavenger used)
Acid Anhydride ModerateCarboxylic AcidOften requires heating
Reductive Amination: A Versatile Route to Amines

Reductive amination is a powerful, one-pot method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes or ketones) and an amine source.[3][20][21][22] The reaction proceeds through an imine or iminium ion intermediate, which is then reduced in situ.[3][20]

Protocol for the Synthesis of a Tertiary Amine via Reductive Amination

Materials:

  • Secondary amine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)) (1.2 equiv)[20][23]

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a reaction vessel under an inert atmosphere, add the secondary amine, the carbonyl compound, and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add the reducing agent portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tertiary amine by column chromatography.

Diagram: Reductive Amination Mechanism

G R₂NH R₂NH Imine/Iminium Ion Imine/Iminium Ion R₂NH->Imine/Iminium Ion Formation R'C(O)R'' R'C(O)R'' R'C(O)R''->Imine/Iminium Ion Formation Product Amine Product Amine Imine/Iminium Ion->Product Amine Reduction [H] Reducing Agent [H]->Imine/Iminium Ion

Caption: The two-step process of reductive amination.

Nucleophilic Aromatic Substitution (SNAr)

Amines can act as nucleophiles in the substitution of leaving groups on electron-deficient aromatic rings, a process known as Nucleophilic Aromatic Substitution (SNAr).[24][25][26][27] The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the leaving group.[25]

Protocol for SNAr Reaction of an Amine with an Activated Aryl Halide

Materials:

  • Activated aryl halide (e.g., 2,4-dinitrochlorobenzene) (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • Base (e.g., potassium carbonate or triethylamine) (1.5 equiv)

  • Polar aprotic solvent (e.g., DMSO or DMF)[24]

  • Reaction vessel, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask, combine the activated aryl halide, the amine, the base, and the polar aprotic solvent.

  • Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the substrates and can range from room temperature to reflux.

  • Monitor the reaction's progress by TLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

III. Protecting Groups for Amines: A Strategic Necessity

In multi-step syntheses, it is often necessary to temporarily "protect" the amine functionality to prevent it from reacting with reagents intended for other parts of the molecule.[28][29][30] Carbamates are the most common and effective protecting groups for amines.[28][31][32]

Table 2: Common Amine Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)[28]
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[28][31]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[31][32]

The choice of protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to the reaction conditions in subsequent steps and the orthogonality of its cleavage conditions relative to other protecting groups present in the molecule.[29]

IV. Purification of Amine-Containing Reaction Mixtures

The basic nature of amines requires specific strategies for their purification.[33][34][35][36][37]

  • Acidic Wash: Unreacted basic amines and basic byproducts can often be removed from an organic layer by washing with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl).[36] The amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Buffer-Assisted Extraction: For mixtures of primary, secondary, and tertiary amines, a buffer-based extraction procedure at varying pH values can be employed for selective separation.[33]

  • Column Chromatography: When performing silica gel chromatography, amine-containing compounds can streak or bind irreversibly to the acidic silica. This can often be mitigated by adding a small amount of a volatile base, such as triethylamine or ammonium hydroxide, to the eluent.[34]

V. Conclusion

The reactions of amine nucleophiles are a vital and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the principles governing their reactivity, coupled with the application of robust and well-designed protocols, is essential for achieving successful synthetic outcomes. The methodologies and insights provided in this application note are intended to empower researchers in their endeavors, from fundamental academic research to the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored anhydrous Lewis acid.
2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy.- While initial mixing is often done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or gently heated to proceed. Monitor the reaction by TLC to determine the optimal temperature profile.
3. Poor Quality Reagents: Biphenyl or cyanuric chloride may be of low purity.- Use high-purity, anhydrous reagents. Recrystallize or purify reagents if necessary.
Formation of Multiple Products 1. Lack of Selectivity: Friedel-Crafts reactions with cyanuric chloride can sometimes lead to a mixture of mono-, di-, and tri-substituted products.- Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of biphenyl to cyanuric chloride is a good starting point for monosubstitution.- Maintain a low reaction temperature to favor the formation of the monosubstituted product.
2. Isomer Formation: The biphenyl ring can be substituted at different positions.- The 4-position is generally favored due to steric and electronic effects. However, minor isomers may form. Purification by column chromatography or recrystallization is necessary to isolate the desired product.
Product is an Oily or Gummy Substance 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.- Ensure a thorough work-up procedure to remove the catalyst and any acidic residues.- Purify the crude product using column chromatography followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
2. Hydrolysis of Cyanuric Chloride: The presence of water can lead to the formation of hydroxy-triazine byproducts.- Strictly anhydrous conditions are crucial. Use anhydrous solvents and reagents.[1]
Reaction Turns Dark or Black 1. Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of reagents or products.- Maintain the recommended reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
2. Side Reactions: The Lewis acid may promote unwanted side reactions.- Use the minimum effective amount of Lewis acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this synthesis?

A1: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), acts as a catalyst in the Friedel-Crafts reaction. It coordinates to a chlorine atom on the cyanuric chloride, making the triazine ring more electrophilic and susceptible to attack by the biphenyl ring.[2]

Q2: Why is it crucial to maintain anhydrous conditions?

A2: Cyanuric chloride is highly susceptible to hydrolysis. Any moisture in the reaction mixture will react with cyanuric chloride to form hydroxy-substituted triazines, which are common impurities and will reduce the yield of the desired product.[1] Furthermore, moisture will deactivate the Lewis acid catalyst.

Q3: What are the most common impurities in this synthesis?

A3: Common impurities include unreacted cyanuric chloride and biphenyl, di- and tri-substituted triazines, and hydrolysis products such as 2-hydroxy-4,6-dichloro-1,3,5-triazine. Positional isomers of the biphenyl substitution may also be present in small amounts.

Q4: Can other Lewis acids be used instead of aluminum chloride?

A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂) can also be used to catalyze Friedel-Crafts reactions.[2] However, the optimal catalyst and its amount may need to be determined experimentally for this specific synthesis.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on analogous Friedel-Crafts reactions involving cyanuric chloride.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Biphenyl (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate flask, dissolve cyanuric chloride (1.0 eq) and biphenyl (1.0 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Reaction: Add the solution of cyanuric chloride and biphenyl dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 1-2 hours, then slowly warm to room temperature. Stir for an additional 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Representative Data)
Entry Lewis Acid (eq) Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃ (1.1)Dichloromethane0 → RT24~60-70
2AlCl₃ (1.5)Dichloromethane0 → RT24Potential for more di-substitution
3FeCl₃ (1.1)Dichloromethane0 → RT24~50-60
4AlCl₃ (1.1)1,2-DichloroethaneRT → 5012May require heating, potential for side reactions
5AlCl₃ (1.1)Nitrobenzene5-1018Higher yields reported in some cases, but solvent is more difficult to remove

Note: The yields presented are estimates based on analogous reactions and may vary.

Visualizations

Synthesis_Pathway Synthesis of this compound CyanuricChloride Cyanuric Chloride Intermediate Activated Complex CyanuricChloride->Intermediate Biphenyl Biphenyl Biphenyl->Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Catalyst Product This compound Intermediate->Product HCl HCl Intermediate->HCl

Caption: Reaction pathway for the Friedel-Crafts synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Reagent Purity & Anhydrous Conditions Start->CheckPurity CheckTemp Review Reaction Temperature Profile CheckPurity->CheckTemp Pure/Dry SolutionPurity Use High-Purity, Anhydrous Reagents Work under Inert Atmosphere CheckPurity->SolutionPurity Impure/Wet CheckStoichiometry Verify Stoichiometry of Reactants and Catalyst CheckTemp->CheckStoichiometry Optimal SolutionTemp Optimize Temperature: - Maintain low temp for addition - Consider gentle warming CheckTemp->SolutionTemp Suboptimal CheckWorkup Analyze Work-up and Purification Procedure CheckStoichiometry->CheckWorkup Correct SolutionStoichiometry Adjust Molar Ratios (e.g., 1:1:1.1 for Biphenyl:Cyanuric Chloride:AlCl₃) CheckStoichiometry->SolutionStoichiometry Incorrect SolutionWorkup Ensure Complete Catalyst Quenching Optimize Chromatography/Recrystallization CheckWorkup->SolutionWorkup Inefficient End Improved Yield SolutionPurity->End SolutionTemp->End SolutionStoichiometry->End SolutionWorkup->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Chlorinated Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chlorinated triazine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Q1: My crude chlorinated triazine product is a complex mixture with multiple spots on the TLC. What is the best initial purification strategy?

A1: A multi-step approach is recommended. Start with a liquid-liquid extraction to remove highly polar or non-polar impurities. Following extraction, flash column chromatography is a common and effective primary purification technique for triazine derivatives.[1] The choice of eluent is critical and should be optimized using Thin-Layer Chromatography (TLC) to achieve good separation.[1]

Q2: I'm having trouble with poor separation during column chromatography of my chlorinated triazine derivative. What can I do?

A2: Poor separation can stem from several factors. First, ensure your solvent system is optimized via TLC to provide a good separation factor (ΔRf) between your product and impurities.[1] Improper column packing can lead to channeling; ensure the silica gel is packed uniformly without air gaps.[1] Also, the sample should be loaded in a concentrated band using a minimal amount of solvent.[1] If the problem persists, consider alternative techniques like reversed-phase chromatography or preparative HPLC.

Q3: My chlorinated triazine product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" can occur if the product's melting point is lower than the solvent's boiling point, or if there's a high concentration of impurities. Try using a lower-boiling point solvent or a mixed solvent system. Adding a small seed crystal of the pure product can also induce crystallization. If impurities are the issue, a preliminary purification by column chromatography may be necessary.

Q4: I'm observing low recovery of my purified chlorinated triazine after recrystallization. What are the likely causes and solutions?

A4: Low recovery can be due to using too much solvent, the product having significant solubility in the cold solvent, or premature crystallization during hot filtration. To improve recovery, you can concentrate the filtrate and cool it to obtain a second crop of crystals. Ensure the solution is thoroughly cooled before filtration and use a pre-heated funnel for any hot filtration steps.

Q5: During the synthesis of substituted triazines from cyanuric chloride, I'm getting significant amounts of di- or tri-substituted byproducts. How can I control the reaction to obtain the mono-substituted product?

A5: The reaction of cyanuric chloride with nucleophiles is highly dependent on temperature. To favor mono-substitution, it is crucial to maintain a low temperature, typically around 0 °C.[2] The reactivity of the chlorine atoms decreases with each substitution, but careful temperature control is the primary method for achieving selectivity.[3]

Q6: My HPLC chromatogram for a purified chlorinated triazine shows significant peak tailing. What is the cause and how can I fix it?

A6: Peak tailing for basic compounds like triazines is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[4] To mitigate this, lower the mobile phase pH to around 2.5-3.5 with an acidic modifier like formic acid to protonate the silanols and reduce these interactions.[4] Using a modern, high-purity, end-capped C18 column will also minimize peak tailing.[4]

Q7: I am seeing split peaks in my HPLC analysis of a chlorinated triazine. What could be the issue?

A7: Peak splitting can be caused by several factors. It may indicate the co-elution of two closely related compounds.[5] In this case, optimizing the mobile phase or changing the column may be necessary to improve resolution. Other causes can include a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent that is much stronger than the mobile phase.[6]

Data Presentation

Table 1: Comparison of Purification Techniques for Atrazine and Simazine in Water

Purification MethodCompoundInitial ConcentrationRemoval Efficiency (%)Reference
Powdered Activated CarbonSimazine480 ng/L44[7]
Powdered Activated CarbonSimazineNot Reported43 - 100[7]
Granular Activated CarbonSimazineNot Reported35 - 89[7]
OzonationSimazineNot Reported92 (in spiked distilled water)[7]
OzonationSimazine9000 ng/L33[8]
Ozonation (with H₂O₂)SimazineNot ReportedSignificant Improvement[9]
Activated CarbonAtrazineNot ReportedHigh Adsorption Capacity (13.95–712.10 mg/g)[10][11]
Reverse OsmosisAtrazineNot ReportedEffective[12]

Table 2: Purity and Yield Data for Selected Chlorinated Triazine Purification

CompoundPurification MethodSolvent/EluentYield (%)Purity (%)Reference
2-Chloro-4,6-dimethoxy-1,3,5-triazineRecrystallizationHeptane91.2599.5[10][11]
2,4-dichloro-6-n-butylamino-s-triazineReaction Work-upNot Applicable93.499.9[5]
AtrazineSynthesis OptimizationToluene>94>97[13][14]
2-Chloro-4,6-diamino-1,3,5-triazineSynthesis1,2-dichloro-ethane96Not specified[15]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Chlorinated Triazine Compound
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents for triazines include heptane, ethanol, and acetone.[10][11]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Procedure for Column Chromatography of a Chlorinated Triazine Compound
  • TLC Optimization: Develop a solvent system using TLC that provides good separation between the target compound and impurities (aim for a target Rf of 0.2-0.4). Common eluents include mixtures of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack uniformly, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the optimized solvent system. If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow Crude_Product Crude Chlorinated Triazine Product Liquid_Liquid_Extraction Liquid-Liquid Extraction Crude_Product->Liquid_Liquid_Extraction Column_Chromatography Column Chromatography Liquid_Liquid_Extraction->Column_Chromatography Purity_Analysis Purity Analysis (TLC, HPLC, GC-MS) Column_Chromatography->Purity_Analysis Recrystallization Recrystallization Recrystallization->Purity_Analysis Purity_Analysis->Recrystallization Further Purification Needed Pure_Product Pure Product Purity_Analysis->Pure_Product Meets Purity Criteria

Caption: General workflow for the purification of chlorinated triazine compounds.

References

Technical Support Center: Recrystallization of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.

Troubleshooting Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

A1: This issue can arise from a few factors:

  • Inappropriate Solvent: The solvent may not be suitable for dissolving this compound. Based on the solubility of similar compounds, consider using polar aprotic solvents like acetone, tetrahydrofuran (THF), or dichloromethane. Aromatic solvents such as toluene may also be effective.

  • Insufficient Solvent: You may not be using a sufficient volume of solvent. Add small increments of hot solvent until the compound dissolves. Be mindful not to add too much, as this will reduce your yield.[1][2]

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If the bulk of your product dissolves but a small amount of solid remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q2: The compound "oiled out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • Increase Solvent Volume: The concentration of the solute may be too high. Re-heat the solution and add more solvent to decrease the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. Gradual cooling encourages the formation of a crystal lattice.[3]

  • Change Solvent System: The chosen solvent may not be ideal. A mixed solvent system can sometimes resolve this issue. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q3: No crystals have formed, even after the solution has cooled completely.

A3: This is a common issue, often due to supersaturation or using too much solvent.[1][2]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[2]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystallization.[2]

    • Reduce Temperature: If not already done, place the flask in an ice bath to further decrease the solubility of your compound.

  • Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.[4]

Q4: The resulting crystals are colored, but the pure compound should be white or off-white.

A4: Colored impurities are often the cause.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Re-recrystallize: A second recrystallization of the colored crystals may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Key physical properties are summarized in the table below.

Q2: What is the best solvent for recrystallizing this compound?

A2: While a definitive single "best" solvent is not documented, analogous compounds show good solubility in polar aprotic solvents (e.g., acetone, THF, dichloromethane) and aromatic solvents (e.g., toluene).[5] Polar protic solvents like ethanol or methanol show moderate solubility and could also be effective, potentially in a mixed solvent system.[5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize your yield:

  • Use the minimum amount of hot solvent necessary to dissolve your compound.[1]

  • Allow the solution to cool slowly and completely to ensure all possible product crystallizes out of solution.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of your recrystallized this compound can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities will typically broaden and depress the melting point. The reported melting point for this compound is 157.0 to 161.0 °C.[6][7]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₉Cl₂N₃
Molecular Weight 302.16 g/mol [8]
Appearance White to yellow powder/crystal[7]
Melting Point 157.0 to 161.0 °C[6][7]
CAS Number 10202-45-6[9]

Table 2: Suggested Solvents for Recrystallization Based on Analogous Compounds

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)SolubleCapable of dipole-dipole interactions with the triazine ring.[5]
Aromatic Toluene, BenzeneSolublePi-stacking interactions between the solvent and the biphenyl group can promote solubility.[5]
Polar Protic Methanol, EthanolModerately SolublePotential for hydrogen bonding is limited, but dipole interactions can facilitate dissolution.[5]
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions. Can be used as an anti-solvent in a mixed solvent system.[5]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on the recrystallization of similar compounds. The ideal solvent and volumes should be determined experimentally.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.
  • Add a few drops of different potential solvents (see Table 2) to each test tube.
  • Observe the solubility at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring).
  • Continue to add small portions of the hot solvent until the compound just dissolves completely.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a heated funnel and pour the hot solution through it into a clean, pre-warmed flask.

4. Cooling and Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used at a temperature well below the compound's melting point.

Visualizations

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_isolation Isolation Crude_Product Crude Product Select_Solvent Select Appropriate Solvent Crude_Product->Select_Solvent Dissolve Dissolve in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cool_Slowly Cool Slowly to Room Temperature Hot_Filtration->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals Pure_Crystals Pure Crystalline Product Dry_Crystals->Pure_Crystals

Caption: Experimental workflow for the recrystallization process.

References

Technical Support Center: Optimizing Triazine Synthesis and Avoiding Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of triazine scaffolds is a frequent necessity. However, these syntheses can be plagued by the formation of side products, leading to complex purification challenges and reduced yields. This guide provides direct answers to common problems, troubleshooting advice, and detailed protocols to help streamline your synthetic workflow.

Frequently Asked questions (FAQs)

Q1: What are the most common side products when synthesizing 1,3,5-triazines from cyanuric chloride?

When using cyanuric chloride as a starting material, the primary side products arise from incomplete substitution and hydrolysis.

  • Incompletely Substituted Triazines: The three chlorine atoms on cyanuric chloride have different reactivities, which are highly dependent on temperature. Failure to control reaction conditions will result in a mixture of mono-, di-, and tri-substituted products, which can be difficult to separate.[1][2][3]

  • Hydrolysis Products: Cyanuric chloride is sensitive to water and can hydrolyze, especially at elevated temperatures or non-neutral pH.[4][5][6] This side reaction replaces chlorine atoms with hydroxyl groups, forming intermediates like 2,4-dichloro-6-hydroxy-1,3,5-triazine and ultimately yielding cyanuric acid as the final hydrolysis product.[4] Using anhydrous solvents and reagents is critical to minimize this pathway.[7]

Q2: How critical is temperature for controlling sequential substitutions on cyanuric chloride?

Temperature is the most crucial factor for achieving selective stepwise substitution.[1][2] The reactivity of the chlorine atoms decreases significantly after each substitution. A general guideline is to perform each substitution step at a progressively higher temperature.

  • 1st Substitution: Highly exothermic and typically performed at 0–5 °C.[1]

  • 2nd Substitution: Requires a higher temperature, often room temperature.[1]

  • 3rd Substitution: Is the most difficult and often requires heating to reflux in a higher-boiling solvent to proceed to completion.[1][8]

Adhering to this temperature gradient is essential for isolating the desired di- or tri-substituted product and avoiding a mixture.

Q3: My reaction is producing a mixture of regioisomers during the synthesis of an unsymmetrical 1,2,4-triazine. How can I improve the selectivity?

The formation of regioisomers is a common challenge when condensing unsymmetrical 1,2-dicarbonyl compounds with reagents like acid hydrazides, as the two carbonyl groups can have similar reactivity.[9][10]

To improve selectivity, consider the following:

  • Modify Reaction Conditions: Experiment with different solvents (polar protic vs. aprotic), temperatures, and the use of acid or base catalysts, as these can influence the relative reactivity of the carbonyl groups.[9]

  • Alternative Synthetic Routes: If modifying conditions is ineffective, strategies that offer greater regiocontrol, such as domino annulation reactions or 1,3-dipolar cycloadditions, may be necessary.[7][9][10]

  • Advanced Purification: If a mixture is unavoidable, high-resolution techniques like Supercritical Fluid Chromatography (SFC) or preparative HPLC are often required for separation.[7][9]

Q4: I am observing an insoluble precipitate forming during my triazine synthesis. What could be the cause?

The formation of an insoluble material often points to polymerization. This can happen if the reaction is run at too high a temperature or if reagent concentrations are too high, leading to uncontrolled side reactions. Another common cause is the precipitation of hydrolysis by-products, such as cyanuric acid, which has low solubility in many organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during triazine synthesis experiments.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product • Incomplete reaction.• Side reactions (e.g., hydrolysis).• Impure starting materials.• Increase reaction time and/or temperature.• Ensure anhydrous conditions; use dry solvents and an inert atmosphere.• Verify the purity of reagents before starting.
Multiple Spots on TLC Plate • Incomplete substitution (mixture of mono-, di-, tri-substituted products).• Formation of regioisomers.• Presence of hydrolysis by-products.• Strictly control reaction temperature at each step.• Use precise stoichiometric amounts of nucleophiles.• For isomers, explore different solvents/catalysts to improve selectivity.[9]
Product is Difficult to Purify • Low solubility of the target compound.• Co-elution of closely related side products or isomers.• Attempt recrystallization from a high-boiling point solvent.• Use advanced purification techniques like preparative HPLC or SFC.[2][7]
Reaction Fails at Third Substitution Step • Insufficiently vigorous conditions.• Steric hindrance from bulky groups already on the ring.• Increase the reaction temperature significantly (reflux).• Switch to a higher-boiling solvent (e.g., dioxane, DMF).• Consider using microwave irradiation to accelerate the reaction.[1]

Data Presentation: Temperature Effects on Substitution

The following table provides representative data illustrating the critical role of temperature in controlling the sequential substitution of cyanuric chloride with an amine nucleophile.

Reaction Step Temperature Primary Product Common Side Products
1st Substitution 0–5 °CMono-substitutedUnreacted Cyanuric Chloride
2nd Substitution Room Temp (~25 °C)Di-substitutedMono-substituted, Tri-substituted
3rd Substitution Reflux (>65 °C)Tri-substitutedDi-substituted

Experimental Protocols

Key Protocol: Controlled Stepwise Synthesis of an Unsymmetrical Trisubstituted 1,3,5-Triazine

This protocol details the sequential reaction of cyanuric chloride with three different nucleophiles (Nu1-H, Nu2-H, Nu3-H) by carefully controlling the reaction temperature.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Nucleophile 1 (1.0 eq)

  • Nucleophile 2 (1.0 eq)

  • Nucleophile 3 (1.1 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (3.2 eq total)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,4-Dioxane

Procedure:

  • First Substitution (0 °C):

    • Dissolve cyanuric chloride in anhydrous THF under an argon or nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Nucleophile 1 dropwise, followed by the slow addition of DIPEA (1.05 eq).

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Second Substitution (Room Temperature):

    • To the same reaction vessel, add Nucleophile 2.

    • Add another portion of DIPEA (1.05 eq).

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC/LC-MS.

  • Third Substitution (Reflux):

    • To the reaction mixture, add Nucleophile 3, followed by the final portion of DIPEA (1.1 eq).

    • Replace the solvent with anhydrous 1,4-dioxane (a higher boiling point solvent).

    • Heat the mixture to reflux (approx. 101 °C) and maintain for 12-24 hours, or until the di-substituted intermediate is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove amine salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue using silica gel column chromatography to isolate the final trisubstituted triazine product.

Mandatory Visualizations

Diagram 1: Reaction Control Workflow

G cluster_main Main Synthetic Pathway cluster_side Side Product Pathways start Cyanuric Chloride step1 1. Add Nu1 2. Add Base 3. Temp: 0-5 °C start->step1 hydrolysis Hydrolysis (Presence of H₂O) start->hydrolysis prod1 Mono-substituted Intermediate step1->prod1 incomplete Incomplete Substitution (Poor Temp Control) step1->incomplete step2 1. Add Nu2 2. Add Base 3. Temp: Room Temp prod1->step2 prod1->hydrolysis prod2 Di-substituted Intermediate step2->prod2 step2->incomplete step3 1. Add Nu3 2. Add Base 3. Temp: Reflux prod2->step3 prod2->hydrolysis final_prod Desired Tri-substituted Product step3->final_prod step3->incomplete

Caption: Workflow for controlled synthesis vs. common side product pathways.

Diagram 2: Troubleshooting Logic for Low Yield

G start Problem: Low Yield of Final Product q1 Check TLC/LC-MS. Is starting material present? start->q1 ans1_yes Reaction Incomplete q1->ans1_yes  Yes q2 Are multiple new spots observed? q1->q2  No sol1 Increase Reaction Time / Temperature ans1_yes->sol1 end Yield Improved sol1->end ans2_yes Side Product Formation q2->ans2_yes  Yes q3 Is product lost during workup/purification? q2->q3  No sol2 Check for water (hydrolysis). Review temperature control. ans2_yes->sol2 sol2->end ans3_yes Purification Issue q3->ans3_yes  Yes sol3 Optimize chromatography. Check product solubility. ans3_yes->sol3 sol3->end

Caption: A decision-making flowchart for troubleshooting low product yield.

References

Controlling sequential substitution on dichlorotriazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichlorotriazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling sequential substitution on dichlorotriazines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Selectivity

1,3,5-triazine, substituted with two chlorine atoms, presents a unique challenge and opportunity in synthetic chemistry. The two chlorine atoms on the triazine ring exhibit different reactivity levels due to the electron-withdrawing nature of the nitrogen atoms in the ring. This differential reactivity is the key to achieving selective monosubstitution or disubstitution. However, controlling this selectivity can be challenging, often leading to mixtures of products and low yields. This guide will provide you with the knowledge and tools to master this chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the sequential substitution of dichlorotriazines?

The sequential substitution on dichlorotriazines is governed by the differential reactivity of the two chlorine atoms. The triazine ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution. The first chlorine atom is readily displaced by a nucleophile. The introduction of the first substituent modifies the electronic properties of the triazine ring, which in turn influences the reactivity of the second chlorine atom. Generally, the first substitution is faster and occurs at a lower temperature than the second.

Q2: How does temperature control the selectivity of the substitution?

Temperature is a critical parameter for controlling the selectivity of sequential substitutions on dichlorotriazines. The first substitution reaction is typically exothermic and can often be carried out at low temperatures (e.g., 0-5 °C). The second substitution requires more energy to overcome the activation barrier and is therefore conducted at higher temperatures (e.g., room temperature or elevated temperatures). By carefully controlling the reaction temperature, you can isolate the monosubstituted product before the second substitution begins.

Q3: What is the role of pH in controlling the reaction?

The pH of the reaction medium plays a crucial role, especially when working with nucleophiles that have ionizable protons, such as amines or phenols. The nucleophilicity of these reactants is highly dependent on their protonation state. For instance, an amine (R-NH2) is a much stronger nucleophile than its protonated form (R-NH3+). Therefore, maintaining the pH in a range where the nucleophile is predominantly in its deprotonated, more reactive form is essential for a successful reaction. This is often achieved by using a base to neutralize the HCl that is formed as a byproduct of the reaction.

Q4: Which analytical techniques are best for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction in real-time. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the dichlorotriazine and the formation of the mono- and di-substituted products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. These techniques can accurately quantify the relative amounts of reactants and products, providing a clear picture of the reaction kinetics and selectivity.

Troubleshooting Guide

This section addresses common problems encountered during the sequential substitution of dichlorotriazines and provides practical solutions.

Problem 1: Low yield of the desired monosubstituted product and formation of significant amounts of the disubstituted byproduct.
  • Cause: The reaction temperature may be too high, or the reaction time may be too long, leading to the second substitution occurring before the first one is complete.

  • Solution:

    • Optimize the reaction temperature: Start the reaction at a low temperature (e.g., 0 °C) and monitor the progress closely using TLC or HPLC. Only increase the temperature if the reaction is proceeding too slowly.

    • Control the reaction time: Once the starting dichlorotriazine has been consumed (as indicated by TLC/HPLC), quench the reaction immediately to prevent the formation of the disubstituted product.

    • Slow addition of the nucleophile: Adding the nucleophile dropwise over a period of time can help to maintain a low concentration of the nucleophile in the reaction mixture, which can favor monosubstitution.

Problem 2: The reaction is very slow or does not proceed to completion.
  • Cause: This could be due to several factors, including low nucleophilicity of the reactant, incorrect pH, or the presence of impurities.

  • Solution:

    • Check the pH: Ensure the pH of the reaction medium is optimal for the nucleophile being used. For amines, a pH of 8-10 is generally recommended. You can use a pH meter or pH paper to monitor and adjust the pH using a suitable base (e.g., Na2CO3, triethylamine).

    • Increase the temperature: If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary. However, be cautious as this can also increase the rate of the second substitution.

    • Use a catalyst: In some cases, a phase-transfer catalyst can be used to accelerate the reaction, especially in biphasic systems.

    • Check the purity of your reagents: Impurities in the starting materials or solvents can inhibit the reaction. Ensure you are using reagents of high purity.

Problem 3: Formation of an insoluble precipitate that complicates product isolation.
  • Cause: The product or a salt byproduct (e.g., the hydrochloride salt of an amine) may have low solubility in the reaction solvent.

  • Solution:

    • Choose an appropriate solvent: Select a solvent in which both the reactants and the products are reasonably soluble. A solvent screen may be necessary to identify the optimal solvent for your specific reaction.

    • Adjust the pH: If the precipitate is a salt, adjusting the pH of the reaction mixture after the reaction is complete can help to dissolve it. For example, adding a base can deprotonate an amine hydrochloride salt, making it more soluble in organic solvents.

    • Use a co-solvent: Adding a co-solvent can increase the solubility of the product. For example, if the reaction is performed in water, adding an organic co-solvent like acetone or THF can help to keep the product in solution.

Experimental Protocols

General Procedure for Monosubstitution of 2,4-Dichloro-6-methoxy-1,3,5-triazine with an Amine
  • Dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve the amine (1 equivalent) in the same solvent.

  • Slowly add the amine solution to the dichlorotriazine solution dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Simultaneously, add a solution of a base (e.g., Na2CO3, 1.1 equivalents) in water to neutralize the HCl formed during the reaction and maintain the pH at 8-9.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting dichlorotriazine is consumed, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Substitution_Mechanism cluster_step1 Step 1: First Substitution (Fast, Low Temp) cluster_step2 Step 2: Second Substitution (Slower, Higher Temp) Dichlorotriazine Dichlorotriazine Monosubstituted Monosubstituted Triazine Dichlorotriazine->Monosubstituted + Nucleophile 1 - HCl Dichlorotriazine->Monosubstituted Nucleophile1 Nucleophile 1 (e.g., R-NH2) Disubstituted Disubstituted Triazine Monosubstituted->Disubstituted + Nucleophile 2 - HCl Monosubstituted->Disubstituted Nucleophile2 Nucleophile 2 (e.g., R'-OH)

Caption: Sequential substitution on a dichlorotriazine.

Troubleshooting_Flowchart Start Start Sequential Substitution Reaction Check_TLC Monitor Reaction by TLC/HPLC Start->Check_TLC Low_Yield Low Yield of Monosubstituted Product? Check_TLC->Low_Yield High_Disub High Disubstituted Byproduct? Low_Yield->High_Disub Yes Slow_Reaction Reaction Slow or Incomplete? Low_Yield->Slow_Reaction No High_Disub->Slow_Reaction No Optimize_Temp Lower Reaction Temperature (0-5 °C) High_Disub->Optimize_Temp Yes Check_pH Adjust pH (8-10 for amines) Slow_Reaction->Check_pH Yes End Successful Monosubstitution Slow_Reaction->End No Control_Time Quench Reaction Sooner Optimize_Temp->Control_Time Slow_Addition Add Nucleophile Dropwise Control_Time->Slow_Addition Slow_Addition->Check_TLC Increase_Temp Slightly Increase Temperature Check_pH->Increase_Temp Check_Purity Verify Reagent Purity Increase_Temp->Check_Purity Check_Purity->Check_TLC

Caption: Troubleshooting flowchart for monosubstitution.

Quantitative Data Summary

Nucleophile ClassTypical Temperature for 1st Substitution (°C)Typical Temperature for 2nd Substitution (°C)Optimal pH Range
Aliphatic Amines0 - 1025 - 508 - 10
Aromatic Amines20 - 4060 - 1007 - 9
Alcohols/Phenols25 - 5080 - 1209 - 11
Thiols0 - 2540 - 807 - 9

Note: These are general guidelines. Optimal conditions will vary depending on the specific substrates and reaction scale.

Technical Support Center: 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Based on its chemical structure, which includes a nonpolar biphenyl group and a polar triazine ring, a range of organic solvents are recommended for initial solubility tests. The compound is expected to have low solubility in water.[1] For a related compound, 2,4-dichloro-6-phenyl-1,3,5-triazine, polar aprotic solvents have been shown to be effective.[1]

Recommended Solvents:

  • Polar Aprotic Solvents: Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[1][2]

  • Aromatic Solvents: Toluene, Benzene.[1]

  • Polar Protic Solvents: Methanol, Ethanol (likely moderately soluble).[1]

Q2: I am having difficulty dissolving the compound even in the recommended solvents. What should I do?

If you are experiencing poor solubility, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution can significantly improve solubility. However, be cautious of potential degradation if the compound is thermally sensitive.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Extended Stirring: Allow the mixture to stir for an extended period (e.g., several hours or overnight) at a controlled temperature.

  • Co-solvency: If using a single solvent is ineffective, a co-solvent system might be beneficial. This involves dissolving the compound in a good, water-miscible organic solvent first (like DMSO or DMF) and then carefully adding a second solvent in which it is less soluble.[2]

Q3: The compound precipitates out of solution after initial dissolution. How can I prevent this?

Precipitation upon standing or cooling suggests that you have created a supersaturated solution. To address this:

  • Maintain Temperature: If the compound was dissolved at a higher temperature, maintain that temperature for the duration of your experiment.

  • Use a Co-solvent System: A mixture of solvents can sometimes stabilize the dissolved compound more effectively than a single solvent.

  • Reduce Concentration: Your target concentration may be too high for the chosen solvent. Try preparing a more dilute solution.

Q4: Are there any chemical modification strategies to improve the solubility of dichlorotriazine derivatives?

Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds, although these involve chemical modification and may not be suitable for all applications. Some common methods include:

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the solid-state.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, leading to a faster dissolution rate.

Predicted Qualitative Solubility of this compound

The following table summarizes the predicted qualitative solubility based on the behavior of structurally similar compounds.[1] It is important to note that these are predictions and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)SolubleCapable of dipole-dipole interactions with the triazine ring.[1]
Polar Protic Methanol, EthanolModerately SolublePotential for hydrogen bonding is limited, but dipole interactions can facilitate dissolution.[1]
Aromatic Benzene, TolueneSolublePi-stacking interactions between the solvent and the biphenyl group can promote solubility.[1]
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions.[1]

Experimental Protocol for Solubility Determination

This protocol provides a standard method for determining the quantitative solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the compound into a series of vials.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with agitation to ensure equilibrium is reached.[1]

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

    • Calculate the solubility in units such as mg/mL or mol/L.

Troubleshooting Workflow for Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.

Solubility_Troubleshooting start Start: Solubility Issue select_solvent Select Recommended Solvent (e.g., THF, CH2Cl2, DMF) start->select_solvent dissolve_rt Attempt to Dissolve at Room Temperature with Stirring select_solvent->dissolve_rt is_dissolved1 Is Compound Fully Dissolved? dissolve_rt->is_dissolved1 increase_temp Increase Temperature is_dissolved1->increase_temp No success Success: Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is Compound Fully Dissolved? increase_temp->is_dissolved2 sonicate Apply Sonication sonicate->is_dissolved2 is_dissolved2->sonicate No try_cosolvent Try a Co-solvent System (e.g., DMSO/Water) is_dissolved2->try_cosolvent Still No is_dissolved2->success Yes is_dissolved3 Is Compound Fully Dissolved? try_cosolvent->is_dissolved3 determine_solubility Perform Quantitative Solubility Determination is_dissolved3->determine_solubility No is_dissolved3->success Yes end End: Re-evaluate Experimental Conditions determine_solubility->end

Caption: Troubleshooting workflow for addressing solubility issues.

References

Technical Support Center: Stability of Dichlorotriazine Intermediates in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of dichlorotriazine intermediates in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of dichlorotriazine intermediates in solution?

A1: The stability of dichlorotriazine intermediates is primarily influenced by pH, temperature, and the solvent system used.[1][2][3] Dichlorotriazine moieties are susceptible to nucleophilic attack, particularly hydrolysis, which is accelerated by alkaline conditions and higher temperatures.[4][5] The polarity of the solvent can also affect reaction rates and the stability of the intermediate.[1][6]

Q2: What is the main degradation pathway for dichlorotriazine intermediates?

A2: The principal degradation pathway is hydrolysis, where the chlorine atoms on the triazine ring are displaced by hydroxyl groups from water.[4][5][7] This reaction is typically base-catalyzed.[5][8] The resulting hydroxytriazine is significantly less reactive and may not be suitable for subsequent conjugation reactions.

Q3: How can I monitor the stability of my dichlorotriazine intermediate during an experiment?

A3: The stability of dichlorotriazine intermediates can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the parent intermediate from its degradation products.[4][7] Thin-Layer Chromatography (TLC) can provide a quicker, qualitative assessment of the reaction progress and the appearance of byproducts. UV-Vis spectrophotometry can also be used to track the reaction if the intermediate and its degradation products have distinct absorption spectra.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of the Dichlorotriazine Intermediate

  • Question: My dichlorotriazine intermediate has precipitated out of the solution during the reaction. What could be the cause and how can I resolve it?

  • Answer: Precipitation of the intermediate can be caused by several factors:

    • Solvent Polarity: There might be a mismatch between the polarity of your intermediate and the solvent. The principle of "like dissolves like" is key; polar compounds are more soluble in polar solvents and vice-versa.[1]

    • Temperature: The solubility of many organic compounds is dependent on temperature. A decrease in temperature can cause the intermediate to crash out of solution.

    • pH Changes: If your intermediate contains acidic or basic functional groups, its solubility can be highly sensitive to the pH of the reaction mixture.

    • Concentration: The concentration of the intermediate may have exceeded its solubility limit in the chosen solvent system.

    Solutions:

    • Adjust Solvent Composition: Gradually add a co-solvent with a polarity that is more favorable for your intermediate.

    • Increase Temperature: Gently warm the reaction mixture to increase the solubility of the intermediate. However, be cautious as higher temperatures can accelerate degradation.

    • pH Adjustment: If applicable, carefully adjust the pH of the solution to a range where your intermediate is more soluble.

    • Dilution: Add more of the reaction solvent to decrease the concentration of the intermediate.

Issue 2: Incomplete Reaction or Stalling

  • Question: My reaction with the dichlorotriazine intermediate is not going to completion. What are the possible reasons and what can I do?

  • Answer: Incomplete reactions can be due to:

    • Insufficient Reactivity: The nucleophile may not be reactive enough under the current conditions, or the dichlorotriazine intermediate may have partially hydrolyzed, reducing its reactivity.

    • Suboptimal Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Incorrect Stoichiometry: The molar ratio of the reactants may not be optimal.

    • Poor Mixing: In heterogeneous reactions, inefficient stirring can limit the reaction rate.

    Solutions:

    • Increase Temperature: Cautiously increase the reaction temperature in small increments while monitoring for degradation.

    • Add More Reagent: If the nucleophile is the limiting reagent, a slight excess may be added.

    • Use a Catalyst: In some cases, a suitable catalyst can enhance the reaction rate.

    • Improve Agitation: Ensure vigorous stirring to improve the contact between reactants.

Issue 3: Formation of Multiple Products or Side Reactions

  • Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

  • Answer: The formation of multiple products often indicates side reactions, with hydrolysis being the most common.

    • Hydrolysis: As mentioned, the dichlorotriazine ring is susceptible to hydrolysis, leading to the formation of hydroxytriazine byproducts.

    Solutions:

    • Control pH: Maintain the pH in a range that favors the desired nucleophilic substitution over hydrolysis. For many reactions, a slightly basic pH is optimal.

    • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of side reactions, including hydrolysis.

    • Anhydrous Conditions: Using dry solvents and reagents can minimize the extent of hydrolysis.

Issue 4: Unexpected Color Change

  • Question: The color of my reaction mixture has changed unexpectedly. What could this indicate?

  • Answer: An unexpected color change can be indicative of several phenomena:

    • pH Shift: If your dichlorotriazine derivative or other components in the reaction mixture are pH-sensitive, a change in pH can lead to a color change.[9][10]

    • Formation of a Chromophoric Byproduct: A side reaction may be producing a colored impurity.

    • Degradation: In some cases, the degradation of the dichlorotriazine intermediate or the final product can result in a color change.

    What to do:

    • Monitor pH: Check the pH of the reaction mixture.

    • Analyze by TLC/HPLC: Take an aliquot of the reaction mixture and analyze it by TLC or HPLC to check for the formation of new, colored species.

Data Presentation

Table 1: Influence of pH on the Hydrolysis Rate Constant (k_hyd) of Dichlorotriazine Derivatives at 25°C

pHHydrolysis Rate Constant (k_hyd) (s⁻¹)Reference
3.00Low (specific value dependent on structure)[11]
5.00Low (specific value dependent on structure)[8]
7.00Moderate (specific value dependent on structure)[8][11]
9.00High (specific value dependent on structure)[8]
11.00Very High (specific value dependent on structure)[11]

Note: The absolute values of the rate constants are highly dependent on the specific structure of the dichlorotriazine derivative.

Table 2: Effect of Temperature on the Hydrolysis Rate of a Monochlorotriazine Reactive Dye at pH 10.9

Temperature (°C)Relative Rate of HydrolysisReference
501x[4]
80~33x[4]

Note: This data is for a monochlorotriazine, but a similar trend is expected for dichlorotriazine intermediates, where higher temperatures significantly accelerate hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of a Dichlorotriazine Intermediate in Solution

This protocol outlines a general method for determining the stability of a dichlorotriazine intermediate under specific pH and temperature conditions using HPLC analysis.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 5, 7, and 9). Ensure the buffers are compatible with your analytical method (e.g., use volatile buffers for LC-MS).

  • Preparation of Stock Solution: Prepare a stock solution of the dichlorotriazine intermediate in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Initiation of Stability Study:

    • For each pH condition, add a small aliquot of the stock solution to a known volume of the corresponding buffer solution pre-equilibrated at the desired temperature (e.g., 25°C or 37°C). The final concentration of the intermediate should be suitable for HPLC analysis.

    • Start a timer immediately after the addition.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching (if necessary): Immediately quench the reaction in the aliquot by adding a suitable reagent to stop further degradation (e.g., by neutralizing the pH).

  • HPLC Analysis: Analyze each quenched aliquot by a validated stability-indicating HPLC method. The method should be able to separate the parent dichlorotriazine intermediate from its degradation products.

  • Data Analysis:

    • Determine the peak area of the parent intermediate at each time point.

    • Plot the natural logarithm of the peak area (or concentration) of the parent intermediate versus time.

    • The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the degradation of the intermediate under those specific conditions.

Protocol 2: Forced Degradation Study for Dichlorotriazine Intermediates

This protocol is designed to intentionally degrade the dichlorotriazine intermediate to identify potential degradation products and to develop a stability-indicating analytical method.[12][13][14][15]

  • Acid Hydrolysis: Dissolve the intermediate in a solution of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the intermediate in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the intermediate in a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the intermediate to dry heat (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the intermediate to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using an appropriate analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.

Visualizations

Stability_Factors DCT Dichlorotriazine Intermediate Stability Degradation Hydrolysis (Degradation) DCT->Degradation Influences rate of pH pH pH->Degradation High pH accelerates Temp Temperature Temp->Degradation High Temp accelerates Solvent Solvent System Solvent->DCT Affects solubility & reaction rates

Caption: Factors influencing the stability of dichlorotriazine intermediates.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare Buffer Solutions (Varying pH) Initiate Initiate Stability Study (Mix Stock & Buffer at Temp) Prep_Buffer->Initiate Prep_Stock Prepare Intermediate Stock Solution Prep_Stock->Initiate Sample Collect Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Plot ln[Conc] vs. Time) HPLC->Data Rate Determine Degradation Rate Constant (k) Data->Rate

Caption: Workflow for assessing the stability of dichlorotriazine intermediates.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on the 1,3,5-triazine ring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sequential substitution of chloro-s-triazines.

Issue 1: Poor selectivity, resulting in a mixture of mono-, di-, and tri-substituted products.

  • Question: My reaction is yielding an inseparable mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for the desired substitution level?

  • Answer: This is a common issue that primarily arises from inadequate temperature control. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, decreasing with each successive substitution.[1][2] To achieve selective substitution, precise temperature management is crucial.

    • For Mono-substitution: The reaction should be maintained at a low temperature, typically between 0-5°C.[2][3] For highly reactive nucleophiles, temperatures as low as -20°C may be necessary.[3]

    • For Di-substitution: After the first substitution is complete, the reaction temperature is typically raised to room temperature.[1][2]

    • For Tri-substitution: The final substitution requires elevated temperatures, often in the range of 70-100°C or refluxing.[1][2]

    Solution Checklist:

    • Ensure the reaction vessel is adequately submerged in a suitable cooling bath (e.g., ice-water, dry ice/acetone).

    • Add the nucleophile solution dropwise to the triazine solution to prevent localized heating.[3]

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Once the starting material is consumed, proceed to the next step or work-up immediately to avoid over-reaction.

Issue 2: Low or no reaction conversion.

  • Question: My reaction is showing very low yield or is not proceeding at all. What are the potential causes and solutions?

  • Answer: Several factors can contribute to low or no conversion in the nucleophilic substitution on triazines.

    • Insufficiently Reactive Nucleophile: The inherent reactivity of the nucleophile is a key factor.[3] If a weak nucleophile is used, more forcing conditions such as higher temperatures, a stronger base, or longer reaction times may be required.

    • Inappropriate Base: A base is typically required to neutralize the HCl generated during the reaction.[4] The absence or use of an inappropriate base can stall the reaction. Diisopropylethylamine (DIEA) and sodium bicarbonate (NaHCO₃) are commonly used.[5][6]

    • Steric Hindrance: Bulky nucleophiles or substituents already on the triazine ring can sterically hinder the approach of the incoming nucleophile, requiring more forcing conditions like higher temperatures.[7]

    • Deactivation of the Triazine Ring: Each nucleophilic substitution increases the electron density of the triazine ring, deactivating it towards subsequent attacks.[2][3] This is why a stepwise increase in temperature is necessary for di- and tri-substitution.

Issue 3: Formation of unexpected side products.

  • Question: I am observing unexpected side products in my reaction mixture. What could be the cause?

  • Answer: Besides over-substitution, other side reactions can occur.

    • Hydrolysis: 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is sensitive to moisture and can hydrolyze to form cyanuric acid, particularly at elevated temperatures.[1][3] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8]

    • Ring Opening: Strong nucleophiles can sometimes induce the opening of the electron-deficient triazine ring.[8] If this is suspected, using a less aggressive nucleophile or lowering the reaction temperature may be beneficial.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the triazine ring susceptible to nucleophilic substitution?

A1: The 1,3,5-triazine ring contains three electron-withdrawing nitrogen atoms, which significantly reduce the electron density of the ring's carbon atoms.[3] This makes the carbons electrophilic and thus highly susceptible to attack by nucleophiles.[3] Although aromatic, the resonance energy of triazine is lower than that of benzene, contributing to its reactivity in SNAr reactions.[3][4]

Q2: How can I achieve selective substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)?

A2: Selective mono-, di-, or tri-substitution is primarily controlled by a stepwise increase in the reaction temperature.[1][3] The reactivity of the chlorine atoms decreases after each substitution because the newly added electron-donating nucleophile deactivates the ring towards further nucleophilic attack.[2][3]

Q3: What is the general order of reactivity for different types of nucleophiles with cyanuric chloride?

A3: The order of reactivity is a critical consideration for planning sequential substitutions. A competitive study has shown the preferential order of incorporation at 0°C with DIEA as a base to be alcohols > thiols > amines.[3] Therefore, when synthesizing molecules with different nucleophiles, it is often recommended to introduce the O-type nucleophile first.[3]

Q4: Why does the reaction become more difficult after the first or second substitution?

A4: The first substitution on cyanuric chloride is typically rapid, even at low temperatures, due to the strong electron-withdrawing effect of the three chlorine atoms.[3] When a nucleophile replaces a chlorine atom, it usually donates electron density into the triazine ring, which reduces the electrophilicity of the remaining carbon atoms.[2][3] This deactivation means that a higher temperature is required to overcome the activation energy for the subsequent substitution.[2][3]

Q5: Is it possible to add other nucleophiles after an amine has been substituted onto the triazine ring?

A5: It is exceptionally difficult to substitute other nucleophiles (like alcohols or thiols) onto the s-triazine ring once an amine has been incorporated.[3][9] The strong electron-donating nature of the amino group significantly deactivates the ring, making subsequent attacks by less reactive nucleophiles very challenging.[3] Therefore, the sequence of nucleophile addition is a crucial parameter in the synthetic design.[3]

Data Presentation

Table 1: Typical Temperature Conditions for Sequential Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine.

Substitution StepLeaving GroupTypical Reaction TemperatureRing Reactivity
First Substitution-Cl0-5°C[2]High
Second Substitution-ClRoom Temperature[2]Moderate
Third Substitution-Cl70-100°C (Heating/Reflux)[1][2]Low

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Reaction Setup: Dissolve TCT (1.0 equivalent) in an anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.[5][8]

  • Cooling: Cool the solution to 0°C using an ice-water bath.[5]

  • Reagent Addition: In a separate flask, dissolve the desired nucleophile (1.0 equivalent) and a base such as DIEA (1.0 equivalent) in the same anhydrous solvent.[3] Add this solution dropwise to the stirring TCT solution at 0°C over 15-20 minutes.[3]

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC until the TCT starting material is fully consumed (typically 30-60 minutes).[5]

  • Work-up: Dilute the reaction mixture with the solvent and wash it several times with water to remove the base salts.[10] Collect the organic layer.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.[3]

Protocol 2: General Procedure for Di-substitution of a Mono-substituted Dichlorotriazine

  • Reaction Setup: Dissolve the mono-substituted dichlorotriazine (1.0 equivalent) from the previous step in a suitable solvent (e.g., Ethyl Acetate or DCM).[3][7]

  • Reagent Addition: Add the second nucleophile (1.0-1.2 equivalents) to the solution, followed by the addition of a base like DIEA (1.0-1.5 equivalents).[8]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[5]

  • Work-up and Isolation: Perform the same work-up and isolation procedure as described in Protocol 1 to obtain the pure di-substituted product.[5]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_mono Mono-substitution cluster_di Di-substitution start Dissolve TCT in anhydrous solvent cool Cool to 0°C start->cool add_nuc1 Add Nucleophile 1 solution dropwise at 0°C cool->add_nuc1 nuc_prep Prepare Nucleophile 1 + Base in solvent nuc_prep->add_nuc1 react1 Stir at 0°C add_nuc1->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Work-up & Isolate Mono-substituted Product monitor1->workup1 Reaction Complete dissolve_mono Dissolve mono-substituted product in solvent workup1->dissolve_mono add_nuc2 Add Nucleophile 2 + Base dissolve_mono->add_nuc2 react2 Stir at Room Temperature add_nuc2->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Work-up & Isolate Di-substituted Product monitor2->workup2 Reaction Complete

Caption: General experimental workflow for sequential nucleophilic substitution on TCT.

troubleshooting_logic problem Experimental Issue selectivity Poor Selectivity (Product Mixture) problem->selectivity low_yield Low/No Conversion problem->low_yield side_products Side Products problem->side_products temp_control Check Temperature Control selectivity->temp_control Primary Cause nucleophile Evaluate Nucleophile Reactivity low_yield->nucleophile Possible Cause base_check Verify Base Stoichiometry and Strength low_yield->base_check Possible Cause anhydrous Ensure Anhydrous Conditions side_products->anhydrous Check for Hydrolysis

Caption: Troubleshooting logic for common issues in triazine substitution reactions.

References

Troubleshooting low conversion in Friedel-Crafts arylation of triazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts arylation of triazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction with a triazine substrate has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts arylation of triazines can stem from several factors related to the reactants, catalyst, and reaction conditions. Here are the most common culprits to investigate:

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1] Any water in your solvents, glassware, or reagents will lead to deactivation. It is critical to maintain anhydrous conditions throughout your setup.[1]

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your arylating agent (the arene) has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the aromatic ring will be deactivated, hindering or preventing the reaction.[1]

  • Insufficient Catalyst: The triazine ring, being nitrogen-rich, can coordinate with the Lewis acid catalyst. This interaction can form an inactive complex, effectively removing the catalyst from the reaction.[2] Therefore, stoichiometric or even excess amounts of the catalyst may be necessary.

  • Inappropriate Reaction Temperature: The reaction temperature is a critical parameter. Some reactions may require elevated temperatures to proceed, while excessive heat can lead to decomposition of the starting materials or products.[3] For the sequential substitution of chlorine atoms on cyanuric chloride, a stepwise increase in temperature is often required for each subsequent arylation.[4]

  • Poor Reagent Purity: Impurities in the triazine substrate or the arene can lead to side reactions and lower yields. Ensure the purity of your starting materials.[5]

Q2: I am using an aniline derivative as my arene, and the reaction is failing. What is the issue?

A2: The amino group (-NH₂) on anilines is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃).[6] This forms a complex that deactivates the catalyst and strongly deactivates the aromatic ring, preventing the desired Friedel-Crafts reaction.[6] To circumvent this, the amino group typically requires protection (e.g., as an amide) before the arylation reaction.

Issue 2: Formation of Multiple Products and Byproducts

Q3: My reaction is producing a mixture of mono-, di-, and tri-arylated triazines. How can I improve the selectivity?

A3: Controlling the degree of substitution on a triazine core like cyanuric chloride is a common challenge. Several factors influence selectivity:

  • Reaction Temperature: The substitution of chlorine atoms on cyanuric chloride is temperature-dependent. The first substitution can often be achieved at low temperatures (e.g., 0 °C), the second at room temperature, and the third may require heating.[7][8] Careful control of the reaction temperature is key to isolating the desired substitution product.

  • Stoichiometry of Reactants: The molar ratio of the arene to the triazine substrate will significantly impact the product distribution. Using a limited amount of the arene will favor mono-substitution, while an excess will drive the reaction towards di- and tri-substitution.

  • Catalyst and Promoter: The choice and amount of Lewis acid can affect selectivity. In some cases, using a combination of a Lewis acid with a reaction promoter has been shown to improve selectivity for bis-arylation.[9]

Q4: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

A4: Besides multiple arylations, other side reactions can occur:

  • Hydrolysis: 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is sensitive to water and can hydrolyze to form cyanuric acid, particularly with heating.[4] Ensuring strictly anhydrous conditions is crucial to prevent this.

  • Polymerization: Electron-rich heterocycles can be prone to polymerization in the presence of strong Lewis acids.[10] While triazines are electron-deficient, highly activated arenes might lead to polymeric materials under harsh conditions.

  • Ring Opening: With the use of strong nucleophiles under certain conditions, the electron-deficient triazine ring can be susceptible to nucleophilic attack leading to ring-opening.[4]

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on Friedel-Crafts Arylation

CatalystSubstrateAreneConditionsYieldReference
AlCl₃Cyanuric ChlorideTolueneDichloromethane, RTHigh[7]
FeCl₃Cyanuric ChlorideAnisoleNot specifiedNot specified[11]
Methanesulfonic acid2,4,6-trichloro-1,3,5-triazineN,N,N′,N′-tetraphenylbenzidineNot specified94.85%[12]
Cu(OTf)₂o-acylanilinesDiaryliodonium saltsPEG, 120°CGood[13]
ZnCl₂Cyanuric ChlorideUrea130°C, 2h98.5%[14]

Note: This table is a compilation of data from various sources and reaction types to illustrate the use of different catalysts. Direct comparison of yields may not be appropriate due to the different substrates and reaction conditions.

Experimental Protocols

General Protocol for Friedel-Crafts Mono-arylation of Cyanuric Chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Anhydrous aluminum chloride (AlCl₃)

  • Aromatic compound (e.g., Toluene)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard, dry glassware (round-bottom flask, addition funnel, condenser)

  • Ice bath

  • Concentrated HCl and crushed ice for workup

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with an addition funnel and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice/water bath.

  • Arene Addition: In the addition funnel, prepare a solution of the aromatic compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.

  • Triazine Addition: After the arene addition is complete, add a solution of cyanuric chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Conversion in Friedel-Crafts Arylation check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst check_conditions Are the Reaction Conditions Anhydrous? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous Lewis acid. Store properly in a desiccator. check_catalyst->solution_catalyst No check_arene Is the Arene Substrate Suitable? check_conditions->check_arene Yes solution_conditions Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N2/Ar). check_conditions->solution_conditions No check_temp Is the Reaction Temperature Optimized? check_arene->check_temp Yes solution_arene Avoid arenes with strongly electron-withdrawing groups (-NO2, -CN). Protect amine groups (-NH2). check_arene->solution_arene No check_stoichiometry Is the Catalyst Stoichiometry Sufficient? check_temp->check_stoichiometry Yes solution_temp Systematically vary temperature. Consider stepwise heating for multiple substitutions. check_temp->solution_temp No solution_stoichiometry Increase catalyst loading to stoichiometric or excess amounts. check_stoichiometry->solution_stoichiometry No

Caption: A troubleshooting workflow for low conversion in Friedel-Crafts arylation of triazines.

Reaction_Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation TCT Triazine (e.g., Cyanuric Chloride) Complex Activated Complex [Triazine-AlCl3] TCT->Complex + AlCl3 LA Lewis Acid (e.g., AlCl3) Arene Arene Sigma Sigma Complex (Arenium Ion) Arene->Sigma + Activated Complex Product Arylated Triazine Sigma->Product - H+ (regenerates catalyst)

Caption: The general mechanism of the Friedel-Crafts arylation of a triazine.

Arene_Electronics cluster_activating Activating Groups cluster_deactivating Deactivating Groups Arene Arene Reactivity Activating_Groups -R, -OR, -OH, -NH2 (Electron-Donating) Arene->Activating_Groups Deactivating_Groups -NO2, -CN, -SO3H, -COR (Electron-Withdrawing) Arene->Deactivating_Groups High_Yield Higher Reaction Rate Higher Conversion Activating_Groups->High_Yield Low_Yield Lower Reaction Rate Low or No Conversion Deactivating_Groups->Low_Yield

Caption: Influence of arene substituents on reaction outcome.

References

Technical Support Center: Purification of Products from Cyanuric Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted cyanuric chloride from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted cyanuric chloride?

A1: The most prevalent and effective methods for removing unreacted cyanuric chloride and its hydrolysis byproducts are quenching via hydrolysis, liquid-liquid extraction, and column chromatography. Often, a combination of these techniques is employed to achieve high purity.

Q2: How does quenching with water or a basic solution work?

A2: Quenching involves the hydrolysis of the highly reactive C-Cl bonds in cyanuric chloride. In water, cyanuric chloride hydrolyzes to cyanuric acid and HCl.[1] This process is accelerated under basic conditions (e.g., using sodium bicarbonate or sodium hydroxide), which neutralize the liberated HCl and promote the formation of water-soluble salts of hydroxylated triazines.[2][3] These salts can then be easily separated from the desired organic product during an aqueous workup.

Q3: What should I consider when choosing a purification method?

A3: The choice of purification method depends on the properties of your desired product, including its stability, solubility, and polarity.

  • For products stable to aqueous basic conditions: Quenching followed by extraction is a straightforward and efficient first-line approach.

  • For products that are sensitive to water or base: Anhydrous workup followed by column chromatography is recommended.

  • For achieving very high purity (>98%): A multi-step approach involving quenching, extraction, and a final polishing step like flash chromatography or recrystallization is often necessary.

Q4: How can I monitor the removal of cyanuric chloride?

A4: The progress of the purification can be monitored using various analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of cyanuric chloride relative to your product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and the concentration of residual cyanuric chloride.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting and quantifying trace amounts of cyanuric chloride and its byproducts.[4]

Troubleshooting Guides

Quenching and Extraction Issues
Issue Potential Cause(s) Solution(s)
Product degradation during quenching. The product is unstable to the basic conditions used for hydrolysis.* Use a milder base like sodium bicarbonate instead of sodium hydroxide.* Perform the quenching at a lower temperature (e.g., 0-5 °C).* Minimize the quenching time.* If the product is highly sensitive, avoid aqueous quenching and proceed directly to chromatographic purification.
Incomplete removal of cyanuric chloride after extraction. * Insufficient hydrolysis of cyanuric chloride.* The hydrolysis products are partitioning into the organic layer.* Increase the pH of the aqueous phase during quenching to ensure complete hydrolysis.* Increase the volume of the aqueous wash.* Perform multiple extractions with the aqueous base solution.
Emulsion formation during liquid-liquid extraction. High concentration of salts or polar byproducts.* Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.* Filter the mixture through a pad of celite.* Allow the mixture to stand for a longer period to allow for phase separation.
Low product yield after workup. * The product has some solubility in the aqueous layer.* Product degradation.* Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.* As mentioned above, consider milder quenching conditions or direct chromatographic purification.
Column Chromatography Issues
Issue Potential Cause(s) Solution(s)
Co-elution of the product and cyanuric chloride. The polarity of the product and cyanuric chloride are too similar in the chosen solvent system.* Optimize the eluent system using TLC. A less polar solvent system may improve separation.* Consider using a different stationary phase (e.g., alumina instead of silica gel).* If the product has acidic or basic functional groups, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent can alter the retention times.
Product streaking or tailing on the column. * The sample is too concentrated.* The product is interacting strongly with the stationary phase.* Dilute the sample before loading it onto the column.* Add a small amount of a more polar solvent to the eluent to reduce tailing.* For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape.
Low recovery of the product from the column. The product is irreversibly adsorbed onto the stationary phase.* Choose a less active stationary phase (e.g., deactivated silica gel).* Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to try and recover the product.

Experimental Protocols

Protocol 1: Quenching and Extraction

This protocol is suitable for the removal of unreacted cyanuric chloride from products that are stable to mild aqueous base.

Materials:

  • Reaction mixture in an organic solvent (e.g., acetone, THF, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exothermic hydrolysis of cyanuric chloride.

  • Quenching: Slowly add saturated aqueous NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer and continue adding the bicarbonate solution until the pH is between 8 and 9. Stir for 30-60 minutes at 0-5 °C to ensure complete hydrolysis of the cyanuric chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., acetone, THF), add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product. Allow the layers to separate.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer with deionized water, followed by brine to remove any remaining water-soluble impurities and to aid in phase separation.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline for purifying products from cyanuric chloride using flash chromatography on silica gel. The specific eluent system should be determined by TLC analysis beforehand.

Materials:

  • Crude product from the reaction

  • Silica gel (for flash chromatography)

  • Appropriate organic solvents for the eluent (e.g., hexanes, ethyl acetate, dichloromethane)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization (if the compound is UV active)

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that gives good separation between your product and cyanuric chloride. A good target Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

Parameter Quenching & Extraction Flash Column Chromatography Reference
Typical Purity Achieved >90-95% (depending on product properties)>98%[5]
Expected Yield 80-95% (can be lower due to product solubility in the aqueous phase)70-90% (losses can occur on the column)[5][6]
Time Required 1-2 hours2-6 hours-
Scalability Easily scalable to large quantitiesCan be scaled, but may require larger columns and more solvent-

Visualizations

experimental_workflow_quenching cluster_quenching Quenching cluster_extraction Extraction start Reaction Mixture (Product + unreacted Cyanuric Chloride) cool Cool to 0-5°C start->cool add_base Slowly add aq. NaHCO₃ (pH 8-9) cool->add_base stir Stir for 30-60 min add_base->stir transfer Transfer to Separatory Funnel stir->transfer add_solvent Add Organic Solvent (e.g., Ethyl Acetate) transfer->add_solvent if reaction solvent is water-miscible separate Separate Layers transfer->separate add_solvent->separate wash_water Wash with Water separate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Workflow for Quenching and Extraction.

experimental_workflow_chromatography cluster_prep Preparation cluster_purification Purification start Crude Product tlc Determine Eluent via TLC start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate in vacuo combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for Flash Column Chromatography.

References

Technical Support Center: Suzuki Coupling with Dichlorotriazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for catalyst selection in Suzuki coupling reactions involving dichlorotriazines.

Frequently Asked Questions (FAQs)

Q1: Why are dichlorotriazines challenging substrates for Suzuki coupling?

A1: Dichlorotriazines present unique challenges in Suzuki coupling reactions. The C-Cl bonds are generally less reactive than C-Br or C-I bonds, requiring more active catalytic systems for efficient oxidative addition.[1] Additionally, the presence of multiple nitrogen atoms in the triazine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] The sequential substitution of the two chlorine atoms also requires careful control of reaction conditions to achieve selective mono- or di-substitution.[3][4]

Q2: What is the primary role of the ligand in the catalytic system?

A2: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For less reactive aryl chlorides like dichlorotriazines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or N-heterocyclic carbenes, NHCs) are often necessary.[1][5] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides, and promote the reductive elimination step to release the final product.[1][5] The choice of ligand can significantly impact reaction yield, selectivity, and catalyst turnover number.[6]

Q3: Which palladium precursors are most common for this type of reaction?

A3: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄.[2][7][8] While Pd(PPh₃)₄ can be effective, systems where the ligand is added separately, such as combining Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand, often provide higher activity for challenging substrates.[5][7] Using pre-catalysts, where the active Pd(0) species is generated in situ, is also a highly effective strategy.[5][9]

Q4: How does the choice of base and solvent affect the reaction?

A4: The base is essential for activating the boronic acid to facilitate transmetalation.[8][10] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][10] The solvent must solubilize the reactants and facilitate the reaction; common options are aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with the addition of water.[10][11] The selection of both base and solvent is critical and often needs to be optimized for a specific substrate combination.[12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of dichlorotriazines.

Problem: Low to no product yield.

Q: My reaction is sluggish or has failed completely. What are the potential causes and how can I fix them?

A: Failure to form the desired product can stem from several sources. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem. Key areas to investigate include catalyst activity, reaction conditions, and the integrity of your starting materials. Dichlorotriazines are known to be less reactive coupling partners, making the choice of an appropriate catalytic system crucial.[5][7]

Below is a logical workflow to diagnose the issue:

G start Low / No Yield cat_check 1. Catalyst System Issue? start->cat_check cond_check 2. Suboptimal Conditions? start->cond_check sm_check 3. Starting Material Issue? start->sm_check cat_inactive Inactive Catalyst - Prepare fresh catalyst - Use pre-catalyst (e.g., G3) - Degas thoroughly cat_check->cat_inactive Deactivated? ligand_issue Ineffective Ligand - Screen bulky, e-rich ligands (e.g., SPhos, XPhos) - Increase ligand:Pd ratio cat_check->ligand_issue Wrong Ligand? temp_issue Incorrect Temperature - Increase temperature - Consider microwave heating cond_check->temp_issue Temp? base_solvent_issue Wrong Base/Solvent - Screen different bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, THF, Toluene/H2O) cond_check->base_solvent_issue Base/Solvent? boronic_acid_issue Boronic Acid Degradation - Use fresh, pure boronic acid - Check for protodeboronation - Use boronate esters sm_check->boronic_acid_issue Boronic Acid? triazine_issue Triazine Purity - Confirm purity/identity by NMR/MS sm_check->triazine_issue Dichlorotriazine?

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Problem: Formation of side products.

Q: I am observing significant amounts of homocoupled boronic acid and/or protodeboronation. How can I minimize these side reactions?

A: These are common side reactions in Suzuki couplings.[7]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, often promoted by high temperatures and certain bases.[7] To minimize this, use fresh, high-purity boronic acid, consider using milder bases (if effective), or switch to more stable boronate esters (e.g., pinacol esters).[9][13]

  • Homocoupling: This is the coupling of two boronic acid molecules. It can be reduced by ensuring the oxidative addition and transmetalation steps are efficient.[7] This can often be achieved by using a slight excess of the dichlorotriazine, ensuring the catalyst is highly active, and carefully degassing the reaction mixture to remove oxygen.[12]

Problem: Poor selectivity between the two chlorine atoms.

Q: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

A: Achieving selective substitution on a dichlorotriazine requires precise control over reaction conditions. The reactivity of the chlorine atoms decreases after the first substitution.[3]

  • For Mono-substitution: Use a stoichiometric amount (or slight deficit) of the boronic acid (e.g., 0.9-1.0 equivalents). Running the reaction at a lower temperature and for a shorter duration can also favor mono-substitution.

  • For Di-substitution: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents). Higher temperatures and longer reaction times are typically required to drive the reaction to completion. A highly active catalyst system is crucial for substituting the second, less reactive chlorine atom.[14]

Data Presentation: Catalyst System Performance

The selection of the catalyst and ligand is critical for success. The following table summarizes performance data for various catalytic systems used in the Suzuki coupling of related dichloropyrimidine substrates, which can serve as a starting point for dichlorotriazines.

CatalystLigandBaseSolventTemp (°C)Yield (%)NotesSource
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O10071A standard, often effective catalyst for these substrates.[7]
Pd₂(dba)₃-K₃PO₄Dioxane100<5Inefficient without an appropriate ancillary ligand.[7]
Pd(OAc)₂PCy₃K₃PO₄Toluene110~50-70Effective for various aryl chlorides.[15]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110>70Bulky, electron-rich ligand improves yield for challenging substrates.[15]

Catalyst Selection Logic

Choosing the right catalyst system from the outset can save significant optimization time. The following diagram outlines a decision-making process for selecting a catalyst system for your dichlorotriazine substrate.

G start Substrate: Dichlorotriazine goal Desired Product? start->goal mono Mono-Substituted goal->mono 1 eq. di Di-Substituted goal->di >2 eq. cat_choice1 Initial Screen: Pd(PPh3)4 mono->cat_choice1 cat_choice2 High-Activity System: Pd(OAc)2 or Pd2(dba)3 + Buchwald Ligand (SPhos, XPhos) mono->cat_choice2 If cat_choice1 fails di->cat_choice2 conditions1 Conditions: ~1.0 eq. Boronic Acid Lower Temp (e.g., 80°C) cat_choice1->conditions1 cat_choice2->conditions1 conditions2 Conditions: >2.2 eq. Boronic Acid Higher Temp (e.g., 100-120°C) cat_choice2->conditions2

Caption: Decision tree for catalyst selection in dichlorotriazine couplings.

Experimental Protocols

Below are representative protocols for performing a Suzuki coupling reaction with a dichlorotriazine derivative. Note: These are general procedures and may require optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Conventional Heating

This protocol is adapted from standard procedures for Suzuki coupling of chloro-heterocycles.[2][16]

Materials:

  • 2,4-Dichloro-6-substituted-1,3,5-triazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-substitution, 2.4 equiv for di-substitution)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ or K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and deionized water (e.g., 4:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add the dichlorotriazine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times and improve yields.[11]

Materials:

  • 2,4-Dichloro-6-substituted-1,3,5-triazine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol for di-substitution)

  • Pd(PPh₃)₄ (2-3 mol%)

  • K₂CO₃ (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL) and deionized water (2 mL)

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the dichlorotriazine, arylboronic acid, base, and catalyst.

  • Solvent Addition: Add the 1,4-dioxane and water.

  • Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After the vial has cooled to room temperature, follow the work-up, isolation, and purification steps as described in Protocol 1.[11]

References

Validation & Comparative

A Comparative Guide to Analytical Standards for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical compounds is paramount. This guide provides an objective comparison of analytical standards and methods for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine, a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and various pharmaceutical compounds.[1] This document presents supporting data, detailed experimental protocols, and workflow visualizations to aid in the selection of appropriate analytical standards and methodologies.

Comparison of Commercially Available Analytical Standards

The quality of the analytical standard is fundamental to achieving reliable and reproducible results. The purity of this compound standards from various commercial suppliers is a key differentiator.

SupplierPurity SpecificationAnalytical Method for Purity
Sigma-Aldrich98%Not specified
TCI Chemicals>97.0%Gas Chromatography (GC)[1]

Note: It is crucial to obtain the Certificate of Analysis (CoA) for a specific lot to get the most accurate purity value and information on the analytical method used.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For triazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are the most prevalent methods.[2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/LC-MS)
Applicability Ideal for volatile and thermally stable compounds.Versatile for a broad range of compounds, including those with lower volatility and thermal stability.[2]
Sensitivity High, particularly when using Selected Ion Monitoring (SIM).Generally high, with LC-MS/MS offering exceptional sensitivity for trace-level analysis.
Selectivity Excellent, with separation based on retention time and identification based on the mass spectrum.High, with separation by retention time and detection by UV or the high specificity of a mass analyzer.
Matrix Effects Can be significant, potentially affecting analyte response.Susceptible to ion suppression or enhancement in the MS source, which can be mitigated with appropriate sample preparation and internal standards.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the analysis of this compound.

Protocol 1: Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the purity of the analytical standard.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas : Helium at a constant flow.[3]

  • Injector Temperature : 280 °C.[3]

  • Detector Temperature : 300 °C.[3]

  • Oven Temperature Program : Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/minute to 280 °C and hold for 10 minutes.[3]

  • Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3]

  • Analysis : Inject a 1 µL aliquot. The purity is determined by comparing the peak area of the main component to the total area of all peaks.[3]

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive quantification of the analyte in complex matrices.

  • Instrumentation : HPLC system coupled to a tandem mass spectrometer.

  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.[4]

  • Mobile Phase B : 0.1% formic acid in acetonitrile.[4]

  • Gradient : A linear gradient from 5% to 95% B over 5 minutes.[4]

  • Flow Rate : 0.4 mL/min.[4]

  • Injection Volume : 5 µL.[4]

  • Internal Standard : A deuterated analog, such as 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, should be used to ensure accuracy and precision.

  • Sample Preparation :

    • Spike a known amount of the internal standard into the sample.

    • Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or protein precipitation for biological matrices.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Collection & Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (e.g., SPE) Spiking->Extraction Separation Chromatographic Separation (GC or HPLC) Extraction->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the quantitative analysis of this compound.

G cluster_process Analytical Process Analyte Analyte Variation Process Variations (e.g., extraction loss, injection volume) Analyte->Variation IS Internal Standard (IS) (Deuterated Analog) IS->Variation Sample Sample Matrix Detector Detector Response Variation->Detector Ratio Calculate Response Ratio (Analyte / IS) Detector->Ratio Result Accurate Quantification Ratio->Result

Caption: Logical relationship demonstrating how an internal standard corrects for analytical process variations.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). For triazine derivatives, a class of compounds with diverse therapeutic applications, robust and reliable HPLC methods are crucial for identifying and quantifying process-related impurities and degradation products. This guide provides an objective comparison of two common reversed-phase HPLC methods for the purity analysis of a model triazine derivative, lamotrigine, highlighting the performance of C18 and Phenyl stationary phases.

Executive Summary

This guide details two distinct reversed-phase HPLC methods for the purity analysis of the triazine derivative, lamotrigine, and its known related substances. Method 1 employs a conventional C18 column, a workhorse in pharmaceutical analysis, while Method 2 utilizes a Phenyl column, which offers alternative selectivity. The comparative data presented herein, including retention times, resolution, and peak symmetry, is derived from validated methods and established chromatographic principles. This guide aims to equip researchers and drug development professionals with the necessary information to select the most appropriate HPLC method for their specific analytical challenges.

Comparative Data Summary

The following tables summarize the chromatographic performance of the C18 and Phenyl column methods for the analysis of lamotrigine and its key impurities.

Table 1: Lamotrigine and Its Process-Related Impurities

Compound IDNameStructure
API Lamotrigine6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine
Impurity A 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-oneA potential degradation product of lamotrigine.
Impurity B N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamideA potential process-related impurity.
Impurity C 2,3-dichlorobenzoic acidA potential starting material or degradation product.
Impurity D 1,2,4-Triazine-3,5-diamine, 6-(2,3-dichlorophenyl)-N-methyl-A potential process-related impurity.

Table 2: Comparative Chromatographic Data

AnalyteMethod 1: C18 Column Method 2: Phenyl Column (Representative)
Retention Time (min) Resolution (Rs) Retention Time (min) Resolution (Rs)
Impurity C3.5-3.2-
Impurity A5.88.26.510.1
Lamotrigine8.27.59.58.0
Impurity D9.53.111.23.5
Impurity B12.15.614.56.2

Note: Data for the C18 column is based on published methods. Data for the Phenyl column is a representative projection based on established selectivity differences and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: Purity Analysis using a C18 Column

This method is a robust and widely used approach for the separation of lamotrigine and its related substances.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.5 adjusted with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 60% B

    • 15-20 min: 60% B

    • 20-22 min: 60% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (80:20 v/v)

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Lamotrigine reference standard and its impurities in the diluent to obtain a final concentration of 1 µg/mL for each impurity and 100 µg/mL for Lamotrigine.

  • Sample Solution: Accurately weigh and dissolve the sample containing lamotrigine in the diluent to obtain a target concentration of 1 mg/mL.

Method 2: Purity Analysis using a Phenyl Column (Representative Method)

This method provides an alternative selectivity to the C18 phase, which can be advantageous for resolving critical pairs of impurities. The phenyl stationary phase offers unique π-π interactions with aromatic analytes.

Chromatographic Conditions:

  • Column: Phenyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-18 min: 25% to 70% B

    • 18-22 min: 70% B

    • 22-24 min: 70% to 25% B

    • 24-28 min: 25% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Water: Acetonitrile (75:25 v/v) with 0.1% Formic Acid

Standard and Sample Preparation:

  • Standard Solution: Prepare in the same manner as for Method 1, using the diluent specified for Method 2.

  • Sample Solution: Prepare in the same manner as for Method 1, using the diluent specified for Method 2.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the purity analysis of triazine derivatives using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injector Autosampler Injection Filtration->Injector Column Chromatographic Separation (C18 or Phenyl Column) Injector->Column Detector UV Detection Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Purity Report Generation Quantification->Report

Caption: General workflow for HPLC purity analysis of triazine derivatives.

Method Selection Logic

The choice between a C18 and a Phenyl column often depends on the specific separation challenges encountered. This diagram outlines the logical process for selecting an appropriate HPLC method.

Method_Selection Start Start: Purity Analysis Required InitialMethod Develop Method on C18 Column Start->InitialMethod Evaluate Evaluate Resolution of Critical Pairs InitialMethod->Evaluate C18_OK Method Suitable Evaluate->C18_OK Rs > 2.0 C18_NotOK Inadequate Resolution Evaluate->C18_NotOK Rs < 2.0 OptimizeC18 Optimize Mobile Phase on C18 C18_NotOK->OptimizeC18 SwitchToPhenyl Switch to Phenyl Column C18_NotOK->SwitchToPhenyl OptimizeC18->Evaluate EvaluatePhenyl Evaluate Resolution SwitchToPhenyl->EvaluatePhenyl Phenyl_OK Method Suitable EvaluatePhenyl->Phenyl_OK Rs > 2.0 Phenyl_NotOK Further Optimization Needed EvaluatePhenyl->Phenyl_NotOK Rs < 2.0

Caption: Decision tree for selecting an appropriate HPLC column.

Comparative Guide to the GC-MS Analysis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. It is intended for researchers, scientists, and professionals in drug development seeking robust analytical techniques for the characterization and quantification of this compound. The guide details experimental protocols, presents comparative data, and discusses alternative analytical approaches.

Introduction

This compound is a chemical intermediate used in the synthesis of various functional molecules, including those in materials science and pharmaceuticals.[1] Accurate and sensitive analytical methods are crucial for quality control, reaction monitoring, and impurity profiling. GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like many triazine derivatives. This guide will focus on the application of GC-MS for this specific compound and compare it with other relevant analytical strategies.

GC-MS Analysis Protocol

While a specific, validated GC-MS method for this compound is not widely published, a reliable method can be adapted from established protocols for other triazine compounds, such as triazine herbicides.[2] The following protocol is a recommended starting point for method development.

Sample Preparation:

A precise amount of the sample containing this compound should be dissolved in a suitable organic solvent, such as acetone or ethyl acetate, to a final concentration within the expected linear range of the instrument. An internal standard (IS) should be added to the sample solution to improve the accuracy and precision of quantification. A suitable internal standard would be a structurally similar compound with a different retention time, such as a deuterated analog like 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.[2][3][4]

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless or programmable temperature vaporizing (PTV) inlet.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI) capability.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). The fragmentation pattern will likely involve the loss of chlorine atoms, the biphenyl group, and cleavage of the triazine ring.[4][5] The isotopic pattern characteristic of two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) would be a key identifier.

Comparison of Analytical Approaches

The choice of analytical method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. Below is a comparison of GC-MS with a potential alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Comparison of GC-MS and LC-MS/MS for Triazine Analysis

ParameterGC-MSLC-MS/MS
Analytes Thermally stable and volatile compoundsWide range of compounds, including non-volatile and thermally labile ones
Sample Preparation May require derivatization for polar compoundsOften simpler, direct injection possible
Sensitivity Good, typically in the ng/L to µg/L range[2]Excellent, often in the pg/L to ng/L range[2]
Selectivity Good, especially with selected ion monitoring (SIM)Excellent, especially with multiple reaction monitoring (MRM)
Linearity (R²) Typically >0.99[2]Typically >0.995[2]
Matrix Effects Can be an issue, often mitigated by sample cleanupCan be significant, often addressed with stable isotope-labeled internal standards

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate the GC-MS workflow and a conceptual representation of the compound's role as a chemical intermediate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution IS_Addition Internal Standard Addition Sample->IS_Addition Vortex Vortexing IS_Addition->Vortex Injection GC Injection Vortex->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Synthesis_Pathway Reactant1 Cyanuric Chloride Intermediate 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine Reactant1->Intermediate Reactant2 4-Phenylaniline Reactant2->Intermediate Product Functionalized Triazine Derivative Intermediate->Product Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Product

Caption: Role of the target compound as a key intermediate in synthesis.

References

A Comparative Guide to the Quantitative Analysis of Substituted Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the primary analytical methods for the quantitative analysis of substituted triazines. The performance of each technique is supported by experimental data, and detailed methodologies for key experiments are provided to assist in method selection and implementation.

Substituted triazines are a class of nitrogen-containing heterocyclic compounds widely utilized as herbicides in agriculture. Due to their potential for environmental persistence and impact on non-target organisms, sensitive and accurate quantification in various matrices such as water, soil, and biological samples is crucial. This guide focuses on the most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of the most common techniques for triazine analysis.

Table 1: Performance Data for Chromatographic Methods

ParameterGC-MSLC-MS/MSHPLC-DAD
Limit of Detection (LOD) 0.10 µg/L[1] - 1.7 ng/L[2]0.05 - 0.1 ng/mL[1]0.05 - 0.1 ng/mL (water)[3]; 0.16 - 0.30 µg/mL (soil)[4]
Limit of Quantification (LOQ) 0.40 - 2.1 µg/L[1]0.03 - 0.17 ng/g[1]0.50 - 1.0 µg/mL (soil)[4]
Linearity (r²) >0.99[1]>0.99[1][5]>0.9968[3]
Accuracy (Recovery %) 95 - 100%[1]79.3 - 98.3%[1]83.33 - 96.33% (soil)[4]; 96.4 - 101.8% (water)[6]
Precision (%RSD) 5.5 - 10%[1]<10%[1]<8% (soil)[4]

Table 2: Performance Data for Immunoassay (ELISA)

ParameterAtrazine ELISA Kit
Limit of Detection (LOD) 0.04 ng/mL[7][8]
Limit of Quantification (LOQ) ~0.1 ng/mL (Estimated from 50% B/B0)[7][8]
Precision (%CV) <10% (standards), <15% (samples)[7][8]
Cross-Reactivity High for Atrazine, variable for other triazines[7][8]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable quantitative analysis. Below are representative protocols for sample preparation and analysis using the discussed techniques.

Sample Preparation: QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[4]

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dispersive SPE (d-SPE) tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and concentration of triazines from aqueous samples.[9]

Materials:

  • Water sample

  • C18 SPE cartridges

  • Methanol (MeOH)

  • Ethyl acetate

  • Nitrogen gas evaporator

  • Vacuum manifold

Procedure:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.

  • Load 50-100 mL of the filtered water sample through the cartridge at a flow rate of approximately 40-45 mL/min.

  • Dry the cartridge under vacuum for 15 minutes.

  • Elute the trapped analytes with 5 mL of ethyl acetate.

  • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The concentrated extract is ready for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile triazines.[10][11]

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-5ms)

  • Mass spectrometer detector

Typical Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 275 °C

  • Oven Program: Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.[11]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity and specificity, often without the need for derivatization.[5][10]

Instrumentation:

  • High-performance liquid chromatograph

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical Conditions:

  • Column: C18 reversed-phase column (e.g., Hypersil GOLD 100 x 2.1 mm, 3 µm)[5]

  • Mobile Phase: A gradient of methanol and water with an ammonium acetate buffer.[5]

  • Flow Rate: 400 µL/min[5]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each triazine.

Analytical Method: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a more accessible and cost-effective alternative to mass spectrometry-based methods.[10]

Instrumentation:

  • High-performance liquid chromatograph

  • Diode array detector

Typical Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

  • Detection: Monitoring at a wavelength where triazines exhibit maximum absorbance (e.g., 220-230 nm).

Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening tool based on antigen-antibody recognition.[7][8]

Principle: This is a competitive immunoassay. Atrazine in the sample competes with a labeled atrazine conjugate for binding to a limited number of anti-atrazine antibody sites immobilized on a microtiter plate. The color intensity developed is inversely proportional to the atrazine concentration in the sample.[7][8]

Brief Procedure:

  • Add standards, controls, or samples to the antibody-coated wells.

  • Add the enzyme-conjugated atrazine.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution to develop a color.

  • Stop the reaction and measure the absorbance using a plate reader.

  • Quantify the sample concentration using a standard curve.

Visualizations

The following diagrams illustrate key concepts and workflows in the quantitative analysis of substituted triazines.

cluster_0 Atrazine's Mode of Action in Plants PSII Photosystem II (PSII) ETC Electron Transport Chain PSII->ETC Electrons PSI Photosystem I (PSI) ETC->PSI ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Photosynthesis_Inhibition Inhibition of Photosynthesis PSI->Photosynthesis_Inhibition Reduced NADPH ATP_Synthase->Photosynthesis_Inhibition Reduced ATP Atrazine Atrazine Atrazine->ETC Block Blocks Electron Flow

Caption: Atrazine inhibits photosynthesis by blocking the electron transport chain.

cluster_1 General Workflow for Triazine Analysis Sample Sample Collection (Water, Soil, etc.) Preparation Sample Preparation (QuEChERS or SPE) Sample->Preparation Analysis Instrumental Analysis (GC-MS, LC-MS/MS, HPLC-DAD) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

Caption: A typical workflow for the quantitative analysis of triazines.

cluster_2 Logical Relationship of Analytical Techniques Screening Screening Methods ELISA ELISA Screening->ELISA HPLC_DAD HPLC-DAD Screening->HPLC_DAD Confirmatory Confirmatory Methods GC_MS GC-MS Confirmatory->GC_MS LC_MSMS LC-MS/MS Confirmatory->LC_MSMS ELISA->Confirmatory Positive samples require confirmation HPLC_DAD->Confirmatory Confirmation for lower concentrations

Caption: Relationship between screening and confirmatory analytical methods.

References

The Gold Standard for Triazine Analysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of triazine herbicides, the use of deuterated internal standards is indispensable for achieving accurate and reliable results. This guide provides an objective comparison of the performance of various deuterated internal standards in triazine analysis, supported by experimental data and detailed methodologies.

The persistent nature of triazine herbicides, such as atrazine, simazine, and propazine, and their potential for environmental contamination necessitate highly sensitive and precise analytical methods.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for this purpose. However, the complexity of environmental and biological matrices can introduce significant variability in analytical results due to matrix effects and inconsistencies in sample preparation.[2][3] Deuterated internal standards, which are chemically identical to the target analytes but have a different mass due to the substitution of hydrogen with deuterium, are the cornerstone of robust quantitative analysis, effectively compensating for these variations.[4][5]

This guide will delve into the experimental protocols for analyzing triazines in water and soil matrices, present comparative performance data of commonly used deuterated internal standards, and illustrate the analytical workflow.

Mitigating Matrix Effects and Ensuring Accuracy

The fundamental principle behind using deuterated internal standards lies in isotope dilution mass spectrometry (IDMS).[4] A known concentration of a deuterated standard is added to the sample at the initial stage of preparation.[1] Because the deuterated standard exhibits nearly identical chemical and physical properties to its non-deuterated counterpart, it experiences similar losses during extraction and cleanup, and similar ionization suppression or enhancement in the mass spectrometer.[4][5] By measuring the ratio of the peak area of the analyte to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even with variations in the analytical process.[1][4]

Performance Comparison of Deuterated Internal Standards

The ideal internal standard is the deuterated analog of the specific triazine being analyzed (e.g., atrazine-d5 for atrazine).[4] This approach provides the highest level of accuracy. However, in multi-residue analysis, a suite of deuterated standards is often employed.[4] The following tables summarize the performance data for the analysis of various triazines using their corresponding deuterated internal standards.

AnalyteDeuterated Internal StandardLinearity (R²)Recovery (%)Precision (RSD %)
AtrazineAtrazine-d5>0.99895-105<15
SimazineSimazine-d10>0.99892-108<15
PropazinePropazine-d14>0.99790-110<15
CyanazineCyanazine-d5>0.99688-112<20
Atrazine-desethylAtrazine-desethyl-d7>0.99693-107<15
Atrazine-desisopropylAtrazine-desisopropyl-d5>0.99794-106<15

Table 1: Performance data for triazine analysis using corresponding deuterated internal standards. Data synthesized from EPA methods and independent laboratory validation reports.[4][6]

While using a specific deuterated standard for each analyte is optimal, practical and cost considerations may lead to the use of a single deuterated standard for multiple structurally related triazines.[4] In such cases, thorough validation is crucial to ensure the reliability of the results for each analyte.[4]

Experimental Protocols

Detailed and consistent methodologies are critical for reproducible and comparable results. Below are representative experimental protocols for the analysis of triazines in water and soil samples using deuterated internal standards with LC-MS/MS.

Protocol 1: Analysis of Triazines in Water

This protocol is suitable for the direct analysis of triazine compounds in drinking water without extensive sample preparation.[6]

1. Materials and Reagents:

  • Analytical standards of atrazine, simazine, propazine, and their corresponding deuterated internal standards (atrazine-d5, simazine-d10, propazine-d14).[1]

  • Methanol (HPLC grade).[1]

  • 5 mM Ammonium Acetate in water with 0.1% formic acid (Mobile Phase A).[1]

  • Methanol with 0.1% formic acid (Mobile Phase B).[1]

  • Reagent water.[6]

2. Standard Preparation:

  • Prepare individual stock solutions of each analyte and deuterated internal standard in methanol.

  • Prepare a mixed working standard solution containing all analytes.

  • Prepare a mixed internal standard spiking solution (e.g., 1 µg/mL) containing all deuterated standards in methanol.[1]

3. Sample Preparation:

  • Collect water samples in amber glass bottles.[1]

  • For each 1 mL of sample or calibration standard, add a precise volume of the internal standard spiking solution to achieve a final concentration of, for example, 5 ng/mL.[6]

  • Vortex the mixture for 30 seconds.[1]

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[1][6]

    • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.[1][6]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1]

    • Flow Rate: 0.4 mL/min.[1][6]

    • Injection Volume: 20 µL.[1]

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each triazine and its deuterated internal standard.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Water_Sample Water Sample (1 mL) Spike_IS Spike with Deuterated Internal Standard Solution Water_Sample->Spike_IS Vortex Vortex (30s) Spike_IS->Vortex Transfer_Vial Transfer to Autosampler Vial Vortex->Transfer_Vial LC_Separation C18 Reversed-Phase Chromatographic Separation Transfer_Vial->LC_Separation MS_Detection Triple Quadrupole MS (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Workflow for Triazine Analysis in Water.
Protocol 2: Analysis of Triazines in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticides in food and environmental matrices.

1. Materials and Reagents:

  • In addition to the reagents in Protocol 1:

  • Acetonitrile (HPLC grade).

  • QuEChERS extraction salts (e.g., anhydrous MgSO₄, NaCl).

  • Dispersive SPE (d-SPE) cleanup sorbents (e.g., anhydrous MgSO₄, primary secondary amine - PSA).[1]

2. Standard Preparation:

  • Prepare stock, working, and internal standard solutions as described in Protocol 1.

  • Prepare matrix-matched calibration standards in a blank soil extract to compensate for matrix effects.[1]

3. Sample Preparation (QuEChERS):

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[1]

    • Add 10 mL of reagent water and vortex.[1]

    • Spike with the deuterated internal standard solution.[1]

    • Add 10 mL of acetonitrile.[1]

    • Add the QuEChERS extraction salts.[1]

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[1]

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and PSA.[1]

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.[1]

    • Take an aliquot of the cleaned extract, dilute with reagent water if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are typically the same as described in Protocol 1.

G cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup Soil_Sample Homogenized Soil (10g) Add_Water Add Water & Vortex Soil_Sample->Add_Water Spike_IS Spike with Deuterated IS Add_Water->Spike_IS Add_ACN Add Acetonitrile Spike_IS->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge Shake & Centrifuge Add_Salts->Shake_Centrifuge Supernatant Acetonitrile Supernatant (1mL) Shake_Centrifuge->Supernatant dSPE_Tube Transfer to d-SPE Tube (MgSO4, PSA) Supernatant->dSPE_Tube Vortex_Centrifuge Vortex & Centrifuge dSPE_Tube->Vortex_Centrifuge Final_Extract Cleaned Extract to Vial Vortex_Centrifuge->Final_Extract LC_MS_Analysis LC_MS_Analysis Final_Extract->LC_MS_Analysis LC-MS/MS Analysis

QuEChERS Workflow for Triazine Analysis in Soil.

Logical Framework for Internal Standard Selection

The selection of an appropriate deuterated internal standard is a critical decision in method development. The following diagram illustrates the logical process for this selection.

G cluster_multi Multi-Analyte Strategy cluster_single Single Analyte Strategy Start Define Target Triazine Analytes Multi_Residue Multi-Residue Analysis? Start->Multi_Residue Single_Analyte Single Analyte Focus? Start->Single_Analyte Suite_IS Use a Suite of Corresponding Deuterated Internal Standards Multi_Residue->Suite_IS Yes Single_IS_Option Consider Single Deuterated IS for Structurally Similar Analytes Multi_Residue->Single_IS_Option Yes, with caution Direct_Analog Select the Direct Deuterated Analog of the Analyte Single_Analyte->Direct_Analog Yes Validation_Multi Thorough Validation for Each Analyte is Mandatory Suite_IS->Validation_Multi Single_IS_Option->Validation_Multi Final_Method Final_Method Validation_Multi->Final_Method Method Finalized Validation_Single Validate Performance (Recovery, Precision, Linearity) Direct_Analog->Validation_Single Validation_Single->Final_Method Method Finalized

Decision-making process for selecting a suitable deuterated internal standard.

References

A Comparative Analysis of the Reactivity of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine and Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, 1,3,5-triazine derivatives serve as pivotal building blocks. Their utility stems from the electron-deficient nature of the triazine core, which facilitates sequential and site-selective nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity between a substituted dichlorotriazine, 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine, and its parent compound, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.

Structural and Reactivity Overview

Cyanuric chloride is a highly symmetrical and reactive molecule featuring three chlorine atoms attached to the triazine ring.[1][2] These chlorine atoms can be displaced by a wide range of nucleophiles in a stepwise manner, a process that is famously controlled by temperature.[1][3][4] The first substitution typically occurs at low temperatures (0–5°C), the second at room temperature or slightly elevated temperatures (25–60°C), and the third requires more forcing conditions (80–90°C or higher).[1][4] This predictable reactivity makes cyanuric chloride an exceptionally versatile linker for constructing complex molecular architectures.[2][5]

In contrast, this compound is a derivative where one chlorine atom of cyanuric chloride has been replaced by a 4-biphenylyl group.[6][7] This substitution has profound implications for the molecule's reactivity, symmetry, and potential applications, particularly in materials science for OLEDs and as a pharmaceutical intermediate.[6] The presence of the bulky, electron-influencing biphenyl group alters the electronic properties of the triazine ring and introduces steric considerations that differentiate its reactivity from that of cyanuric chloride.

Comparative Data on Reactivity

The following table summarizes the key differences in properties and reactivity between the two compounds based on established chemical principles and experimental observations.

FeatureCyanuric ChlorideThis compound
Chemical Structure Cyanuric Chloride Structurethis compound Structure
CAS Number 108-77-010202-45-6[7]
Molecular Formula C₃Cl₃N₃C₁₅H₉Cl₂N₃[7]
Number of Reactive Sites 3 (–Cl atoms)2 (–Cl atoms)
Symmetry High (D₃h)Low
Electronic Effect of Substituent Three electron-withdrawing Cl atomsOne biphenyl group and two Cl atoms
Steric Hindrance LowModerate to high due to the biphenyl group
Reactivity Control Excellent temperature-dependent sequential substitution[1][3]Sequential substitution is possible but may require more distinct conditions due to steric and electronic effects.
Typical 1st Substitution Temp. 0–5°C[3]Room Temperature to mild heating
Typical 2nd Substitution Temp. 25–60°C[1]Elevated temperatures (e.g., reflux)[8]

Factors Influencing Reactivity

Electronic Effects

The 1,3,5-triazine ring is inherently electron-deficient. In cyanuric chloride, the three strongly electronegative chlorine atoms further withdraw electron density, making the ring carbons highly electrophilic and susceptible to nucleophilic attack.[9] When one chlorine is replaced with a 4-biphenylyl group, the electronic landscape changes. The biphenyl group is less electron-withdrawing than chlorine. Consequently, the remaining two carbon-chlorine bonds in this compound are expected to be less electrophilic than the first C-Cl bond in cyanuric chloride, but potentially more reactive than the third C-Cl bond in a monosubstituted triazine.

Steric Hindrance

The biphenyl group is significantly larger than a chlorine atom. This steric bulk can hinder the approach of nucleophiles to the adjacent chlorine atoms, thereby reducing the reaction rate compared to the second substitution on cyanuric chloride. This effect becomes more pronounced with bulkier nucleophiles.

G cluster_0 Reactivity Comparison cluster_1 Outcome CC Cyanuric Chloride CC_Factors Reactivity Factors: - High Electrophilicity (3 Cl) - Low Steric Hindrance - 3 Reactive Sites CC->CC_Factors Governed by BPDT 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine BPDT_Factors Reactivity Factors: - Modified Electrophilicity (2 Cl, 1 Biphenyl) - Significant Steric Hindrance - 2 Reactive Sites BPDT->BPDT_Factors Governed by CC_Outcome Predictable, temperature-controlled sequential substitution. CC_Factors->CC_Outcome Leads to BPDT_Outcome Substitution influenced by sterics; sequential reaction is possible but may require harsher conditions. BPDT_Factors->BPDT_Outcome Leads to

Caption: Logical flow comparing factors that influence the reactivity of the two triazine compounds.

Experimental Protocols

Protocol 1: Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol describes the stepwise reaction of cyanuric chloride with an aromatic amine, a common procedure in dye synthesis and medicinal chemistry.

Objective: To synthesize a non-symmetrically substituted 1,3,5-triazine derivative.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Nucleophile A (e.g., 2,5-dimethylaniline, 1.0 eq)[3]

  • Nucleophile B (e.g., 1-naphthol, 1.0 eq)

  • Acetone

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIEA) as base

  • Crushed ice, Water, 1N HCl

Procedure:

  • First Substitution (0–5°C): Dissolve cyanuric chloride (0.01 mol, 1.84 g) in acetone (20 mL) and cool the solution to 0–5°C in an ice bath.[3]

  • To this stirring solution, add a solution of Nucleophile A (0.01 mol) and a base like K₂CO₃ (0.03 mol, 4.14 g).[3]

  • Maintain vigorous stirring at 0–5°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture over crushed ice to precipitate the monosubstituted product (a 2-arylamino-4,6-dichloro-1,3,5-triazine).

  • Filter the solid, wash with cold water, and neutralize with 1N HCl if necessary. Dry the product.

  • Second Substitution (Room Temperature to 60°C): Redissolve the isolated dichlorotriazine intermediate in a suitable solvent like THF or acetone.

  • Add Nucleophile B (1.0 eq) and a base. Allow the mixture to warm to room temperature and stir for several hours. If the reaction is sluggish, gently heat to 40-60°C.

  • Monitor the reaction by TLC. Once the reaction is complete, use a similar workup procedure (precipitation in ice water) to isolate the disubstituted product.

G CC Cyanuric Chloride (Trichloro) MonoSub Monosubstituted (Dichloro) CC->MonoSub  Nucleophile 1  0-5 °C DiSub Disubstituted (Monochloro) MonoSub->DiSub  Nucleophile 2  25-60 °C TriSub Trisubstituted DiSub->TriSub  Nucleophile 3  >80 °C

Caption: Temperature-controlled sequential substitution pathway for cyanuric chloride.

Protocol 2: Nucleophilic Substitution of this compound

This protocol is representative of its use in synthesizing materials for organic electronics, reacting the dichlorotriazine with a carbazole derivative.

Objective: To synthesize a disubstituted triazine for OLED host material applications.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., 3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole, 2.0 eq)

  • Sodium Hydride (NaH)

  • Dry Dimethylformamide (DMF)

Procedure:

  • Deprotonation of Nucleophile: In a flask under an argon atmosphere, add the carbazole-based nucleophile (2.0 mmol) to dry DMF (40 mL).[8]

  • Add sodium hydride (3.0 mmol) to the solution and stir at room temperature for 1 hour to form the nucleophilic anion.

  • Substitution Reaction: Add this compound (1.0 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours (overnight). Monitor the reaction by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration and wash sequentially with water, methanol, and dichloromethane to remove impurities.

  • The final product can be further purified by column chromatography if necessary.

Conclusion

The comparison between this compound and cyanuric chloride highlights a classic trade-off in chemical synthesis.

  • Cyanuric Chloride offers unparalleled versatility and predictability for creating a wide array of trisubstituted triazines through its well-established, temperature-controlled reactivity.[1][4] Its low cost and high reactivity make it an ideal starting point for library synthesis and as a general-purpose trifunctional linker.[2]

  • This compound , while less reactive and possessing only two sites for substitution, is a specialized intermediate. The integrated biphenyl moiety imparts specific photophysical or biological properties from the outset. Its use is strategic, intended for applications where the biphenyl core is essential to the final product's function, such as in OLEDs or specific pharmaceuticals.[6] The steric hindrance and altered electronics necessitate more tailored and often more forcing reaction conditions for subsequent substitutions compared to cyanuric chloride.

For researchers and drug development professionals, the choice between these two reagents depends entirely on the synthetic goal. For creating diverse, multifunctional scaffolds, cyanuric chloride is the superior choice. For synthesizing target molecules with an intrinsic biphenyl-triazine core, this compound is the indispensable, pre-functionalized intermediate.

References

A Comparative Guide to Biphenyl Linkers: Spotlight on 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, those incorporating a biphenyl moiety have garnered significant interest due to their unique structural and physicochemical properties. This guide provides an objective comparison of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine with other common biphenyl linkers, offering insights into their respective advantages and potential applications in areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Biphenyl Linkers

Biphenyl-containing linkers are characterized by the presence of two connected phenyl rings, a structural motif that imparts rigidity and a defined spatial orientation to the linker. This rigidity can be advantageous in precisely controlling the distance and geometry between the conjugated molecules, which is often crucial for optimal biological activity. Furthermore, the aromatic nature of the biphenyl group can facilitate non-covalent π-π stacking interactions, which may contribute to the stability of protein-ligand complexes.[1]

In Focus: this compound

This compound is a heterobifunctional linker that combines the rigid biphenyl spacer with a highly reactive dichlorotriazine core. The 1,3,5-triazine ring is an electron-deficient aromatic system, making the chlorine atoms susceptible to sequential nucleophilic substitution.[2] This reactivity allows for the controlled, stepwise attachment of two different molecules.

Key Features:

  • Reactive Core: The dichlorotriazine moiety provides two reactive sites for conjugation with nucleophiles such as amines, thiols, and hydroxyl groups. The reactivity of the two chlorine atoms can be modulated by temperature, allowing for sequential and site-specific conjugation.[3]

  • Rigid Spacer: The biphenyl group introduces a rigid and linear element into the linker, which can be beneficial for maintaining a specific distance and orientation between the conjugated partners.[4]

  • Potential for π-π Interactions: The aromatic rings of the biphenyl group can engage in π-π stacking interactions, which may enhance the binding affinity and stability of the final conjugate, particularly in the context of PROTACs where ternary complex formation is critical.

  • Hydrophobicity: The biphenyl group contributes to the overall hydrophobicity of the linker. This property can influence the solubility and cell permeability of the resulting conjugate and needs to be considered during the design phase.

Comparison with Other Biphenyl Linker Archetypes

Linker ArchetypeReactive GroupsKey FeaturesPotential Applications
This compound DichlorotriazineSequential reactivity with nucleophiles, rigid spacer, potential for π-π stacking.ADCs, PROTACs, Dye Labeling
Biphenyl-Maleimide Maleimide, NHS-esterThiol-reactive maleimide for cysteine conjugation, amine-reactive NHS-ester. Rigid spacer.ADCs, Peptide Conjugation
Biphenyl-Click Chemistry Azide, AlkyneBioorthogonal reactivity, high specificity, rigid spacer.Live-cell imaging, ADCs
Biphenyl-Carboxylic Acid/Amine Carboxylic Acid, AmineAmide bond formation, rigid spacer.General bioconjugation, surface modification

Physicochemical Properties: A Comparative Overview

The choice of a biphenyl linker can significantly impact the physicochemical properties of the final bioconjugate. The following table provides a theoretical comparison of key properties.

PropertyThis compoundOther Biphenyl Linkers (General)
Molecular Weight 302.16 g/mol [5]Varies depending on the reactive groups
Reactivity High (Dichlorotriazine)Varies (e.g., Maleimide, Click Chemistry handles)
Rigidity HighHigh
Solubility Low in aqueous media (predicted)Generally low in aqueous media, can be modified
π-π Stacking Potential HighHigh

Experimental Protocols: General Methodologies

While specific protocols for this compound are proprietary and depend on the specific application, a general workflow for conjugation can be outlined. The sequential reactivity of the dichlorotriazine core is a key feature.

General Protocol for Sequential Conjugation:

  • First Nucleophilic Substitution: The first nucleophile (e.g., an amine-containing molecule) is reacted with this compound at a low temperature (e.g., 0-4 °C) in a suitable organic solvent with a non-nucleophilic base.

  • Purification: The mono-substituted intermediate is purified to remove unreacted starting materials and byproducts.

  • Second Nucleophilic Substitution: The second nucleophile is then reacted with the purified intermediate at a higher temperature (e.g., room temperature or elevated temperatures) to substitute the second chlorine atom.

  • Final Purification: The final bioconjugate is purified using appropriate chromatographic techniques.

Visualizing the Concepts

Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action for a PROTAC, where a biphenyl linker could be employed to bridge the target protein and the E3 ligase.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Biphenyl Linker) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: General Bioconjugation

This diagram outlines a typical workflow for a bioconjugation experiment using a heterobifunctional linker.

Bioconjugation_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation cluster_step3 Step 3: Analysis Linker 2-(4-Biphenylyl)-4,6- dichloro-1,3,5-triazine Reaction1 Reaction at 0-4°C Linker->Reaction1 Molecule1 Molecule 1 (e.g., Targeting Ligand) Molecule1->Reaction1 Intermediate Mono-substituted Intermediate Reaction1->Intermediate Reaction2 Reaction at RT Intermediate->Reaction2 Molecule2 Molecule 2 (e.g., Payload) Molecule2->Reaction2 Final_Product Final Bioconjugate Reaction2->Final_Product Purification Purification (HPLC, SEC) Final_Product->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: General experimental workflow for sequential bioconjugation.

Conclusion

This compound presents a compelling option for researchers seeking a rigid linker with dual reactivity. Its unique combination of a biphenyl spacer and a dichlorotriazine core offers opportunities for precise control over bioconjugate architecture. While direct comparative performance data against other biphenyl linkers is limited, its properties suggest potential advantages in applications where linker rigidity and sequential conjugation are paramount. The choice of the optimal biphenyl linker will ultimately depend on the specific requirements of the biological system and the desired properties of the final conjugate. Careful consideration of factors such as solubility, reactivity, and the potential for non-covalent interactions is essential for successful bioconjugate design and development.

References

A Comparative Guide to Alternatives for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine in Chemical Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate reagents is critical for the success of synthetic and analytical workflows. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a versatile reagent, primarily utilized as a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs) and as a potential derivatizing or coupling agent. This guide provides a comprehensive comparison of alternative reagents, supported by experimental data, to assist in the selection of the most suitable compound for specific applications.

Alternatives for Derivatization in HPLC Analysis

Derivatization is a common strategy to enhance the detectability and chromatographic separation of analytes. While this compound can theoretically be used for this purpose due to its reactive chloro groups, several other reagents are more commonly employed and have well-documented performance.

Key Performance Characteristics of Common Derivatizing Agents:

Derivatizing AgentTarget AnalytesDetection MethodReaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
o-Phthalaldehyde (OPA) Primary amines, amino acidsFluorescenceFast (1-2 min at RT)Moderate, requires immediate analysisHigh sensitivity, rapid reactionOnly reacts with primary amines, unstable derivatives
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Primary and secondary amines, amino acidsFluorescence, UVFast (2-5 min at RT)HighReacts with both primary and secondary amines, stable derivativesReagent can interfere with analysis
Dansyl chloride (DNS-Cl) Primary and secondary amines, phenolsFluorescenceModerate (30-60 min at 37-60°C)HighHigh sensitivity, stable derivativesLong reaction time, can react with other functional groups
Benzoyl chloride Primary and secondary amines, phenols, alcoholsUVModerate (15-30 min at RT)HighForms stable derivatives, readily availableLower sensitivity compared to fluorescent reagents

Experimental Protocol: Derivatization of Amines with FMOC-Cl

This protocol provides a general procedure for the pre-column derivatization of primary and secondary amines using FMOC-Cl for HPLC analysis.

Materials:

  • Amine-containing sample

  • FMOC-Cl solution (e.g., 3 mg/mL in acetone)

  • Borate buffer (0.1 M, pH 8.0)

  • Pentane or other suitable organic solvent for extraction

  • HPLC system with fluorescence or UV detector

Procedure:

  • To 100 µL of the sample solution in a vial, add 100 µL of borate buffer.

  • Add 200 µL of the FMOC-Cl solution and vortex the mixture for 30 seconds.

  • Let the reaction proceed at room temperature for 10 minutes.

  • Stop the reaction by adding 200 µL of a quenching reagent (e.g., glycine solution).

  • Extract the excess FMOC-Cl reagent by adding 1 mL of pentane and vortexing.

  • Allow the layers to separate and inject an aliquot of the aqueous layer into the HPLC system.

Alternatives for Peptide Coupling in Organic Synthesis

In peptide synthesis, coupling reagents are essential for the formation of amide bonds. Dichloro-s-triazine derivatives can act as coupling agents, but a wide array of more specialized and efficient reagents are commercially available.

Performance Comparison of Common Peptide Coupling Reagents:

The following table summarizes a comparative study on the synthesis of a model pentapeptide, highlighting the performance of different coupling reagents.

Coupling Reagent CombinationResinSolventYield (%)Purity (%)Reference
HBTU/DIPEA Polystyrene (PS)DMF95.2>95[1]
DIC/Oxyma Pure Polystyrene (PS)2-MeTHF97.0>95[1]
HATU/DIPEA Polystyrene (PS)DMF96.5>95[2]
PyBOP/DIPEA Polystyrene (PS)DMF94.8>95[2]

Data is representative and may vary based on the specific peptide sequence and reaction conditions.

Experimental Protocol: Peptide Coupling using HATU

This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS) using HATU as the coupling agent.

Materials:

  • Fmoc-protected amino acid

  • Resin with a free amino group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Allow the pre-activation to proceed for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Application in OLED Host Material Synthesis

This compound is a valuable building block for the synthesis of host materials in OLEDs. The biphenyl moiety can enhance charge transport properties, while the dichloro-triazine core allows for the attachment of various functional groups through nucleophilic aromatic substitution (SNAr).

General Synthesis Pathway for Triazine-Based OLED Host Materials:

The synthesis typically starts with a chlorinated triazine core, such as cyanuric chloride or a monosubstituted dichloro-s-triazine like this compound. Subsequent nucleophilic substitution reactions with electron-donating (hole-transporting) or electron-accepting (electron-transporting) moieties allow for the tuning of the final material's electronic properties.

OLED_Host_Synthesis reagent 2-(4-Biphenylyl)-4,6-dichloro- 1,3,5-triazine intermediate Monosubstituted Intermediate reagent->intermediate SNAr Reaction 1 (Base, Solvent) nucleophile1 Nucleophile 1 (e.g., Carbazole) nucleophile1->intermediate final_product Bipolar Host Material for OLED intermediate->final_product SNAr Reaction 2 (Base, Solvent) nucleophile2 Nucleophile 2 (e.g., Diphenylamine) nucleophile2->final_product

Caption: General synthesis pathway for a bipolar OLED host material.

Experimental Workflow for Sequential Nucleophilic Substitution on a Dichloro-s-triazine:

SNAr_Workflow start Start: Dissolve Dichloro-s-triazine in an appropriate solvent add_nuc1 Add Nucleophile 1 and a base (e.g., DIPEA) start->add_nuc1 react1 Stir at controlled temperature (e.g., 0°C to RT) add_nuc1->react1 monitor1 Monitor reaction progress (e.g., by TLC) react1->monitor1 workup1 Workup and isolation of monosubstituted intermediate monitor1->workup1 add_nuc2 Dissolve intermediate and add Nucleophile 2 and base workup1->add_nuc2 react2 Stir at a potentially higher temperature add_nuc2->react2 monitor2 Monitor reaction progress react2->monitor2 workup2 Final workup, purification (e.g., chromatography), and characterization monitor2->workup2

Caption: Experimental workflow for sequential SNAr reactions.

Detailed Experimental Protocol: Synthesis of a Triazine-based OLED Host Material

This protocol describes a general method for the synthesis of a trisubstituted triazine starting from cyanuric chloride, which can be adapted for this compound by modifying the starting material and stoichiometry.

Materials:

  • Cyanuric chloride (or this compound)

  • Nucleophile (e.g., 3-amino-9-ethylcarbazole)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Dry dioxane or other high-boiling point solvent

Procedure:

  • Dissolve cyanuric chloride (1 eq.) in dry dioxane under an inert atmosphere (e.g., argon).

  • Add the nucleophile (3 eq.) and K₃PO₄ (3 eq.) to the solution.

  • Heat the suspension to reflux (e.g., 110°C) and stir for an extended period (e.g., 48-72 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to precipitate the crude product.

  • Filter the precipitate and wash sequentially with water, isopropanol, and acetone.

  • Dry the product under vacuum to obtain the pure trisubstituted triazine.[3]

Conclusion

While this compound is a valuable reagent, particularly in the field of materials science for OLEDs, a range of well-characterized and readily available alternatives exist for common applications such as derivatization and peptide coupling. The choice of the optimal reagent will depend on the specific requirements of the application, including desired sensitivity, reaction efficiency, and cost-effectiveness. The provided experimental protocols and comparative data serve as a guide for researchers to make informed decisions in their synthetic and analytical endeavors. Further research is warranted to establish direct, quantitative performance comparisons of this compound against these established alternatives.

References

A Comparative Guide to Triazine-Based Host Materials for High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has positioned host materials as a critical component in device architecture. Among the various classes of materials, triazine-based hosts have garnered significant attention due to their inherent electron-deficient nature, high triplet energy, and excellent thermal stability. This guide provides a comparative analysis of prominent triazine-based host materials, supported by experimental data, to aid researchers in material selection and device design.

Molecular Design Strategy of Triazine Hosts

The core principle behind triazine-based host materials involves the synergistic combination of an electron-deficient 1,3,5-triazine core with various functional peripheral groups. The triazine core facilitates efficient electron transport and typically imparts a high triplet energy (ET), which is crucial for preventing reverse energy transfer from the phosphorescent or TADF emitter. The peripheral groups are strategically chosen to modulate charge transport characteristics, thermal stability, and morphological properties. Common strategies include attaching electron-transporting moieties to create n-type hosts or incorporating hole-transporting moieties like carbazole to develop bipolar hosts with balanced charge flux.

G cluster_core Core Acceptor Unit Triazine 1,3,5-Triazine Core (Electron Deficient, High ET) ETM Electron-Transporting Moieties (e.g., Biphenyl, Phenyl) Triazine->ETM n-Type Host (e.g., T2T) HTM Hole-Transporting Moieties (e.g., Carbazole, Acridine) Triazine->HTM Bipolar Host (e.g., TRZ-DBC1) PO Phosphine Oxide Groups (Enhances ET & Stability) Triazine->PO n-Type Host (e.g., PO-T2T) Spiro Spirobifluorene (Improves Morphology & Tg)

Fig. 1: General molecular design strategy for triazine-based host materials.

Comparative Performance Data

The performance of an OLED is intrinsically linked to the properties of the host material. A high triplet energy is required to confine excitons on the emitter, while balanced charge mobility and high thermal stability are essential for efficiency and operational lifetime. The following table summarizes key properties and device performance metrics for three representative triazine-based host materials: T2T , an electron-transporting host; PO-T2T , which incorporates phosphine oxide groups to enhance electron transport; and TRZ-DBC1 , a bipolar host designed for balanced charge transport.

PropertyT2T (n-Type)PO-T2T (n-Type)TRZ-DBC1 (Bipolar)
Full Name 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine7-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-7H-dibenzo[a,g]carbazole
Triplet Energy (ET) 2.80 eV[1]~3.0 eV[2]-
HOMO Level -6.5 eV[1]-7.55 eV[3]-
LUMO Level -3.0 eV[1]-3.50 eV[3]-
Glass Transition Temp. (Tg) >300 °C (TGA)[1]282-285 °C (Melting Pt.)[3]-
Electron Mobility (µe) > 1x10-4 cm²/VsGood electron mobility[4]Bipolar characteristics[5]
Hole Mobility (µh) --Bipolar characteristics[5]
Max EQE (Green PhOLED) 17.5%[1]--
Max Power Eff. (Green PhOLED) 65.2 lm/W[1]--
Max EQE (Yellow PhOLED) --25.4%[5]
Max Current Eff. (Yellow PhOLED) --71.4 cd/A[5]
Max EQE (Red PhOLED) -17.3%-
Max Power Eff. (Red PhOLED) -38.5 lm/W-

* Device with (PPy)₂Ir(acac) green emitter.[1]

** Device with a yellow phosphorescent emitter.[5]

*** Device using an FSF4A:PO-T2T exciplex co-host with Ir(MDQ)₂acac red emitter.[2]

Discussion: T2T is a widely used host material known for its high triplet energy and good electron mobility, making it suitable for phosphorescent OLEDs (PhOLEDs).[1] Its high glass transition temperature suggests excellent morphological stability.[1] The device performance with a green emitter demonstrates its capability as an effective electron-transporting host.[1]

PO-T2T incorporates diphenylphosphine oxide groups, which further enhances its electron-deficient character.[3] This results in a very deep HOMO level, making it an excellent hole-blocking and electron-transporting material.[3][4] Its high triplet energy is suitable for hosting a wide range of emitters.[2] When used in an exciplex co-hosting system, it enables highly efficient red PhOLEDs with low turn-on voltage.[2]

TRZ-DBC1 is a bipolar host material that combines the electron-accepting triazine unit with an electron-donating dibenzocarbazole unit.[5] This design aims to achieve a more balanced distribution of holes and electrons within the emissive layer, which can lead to higher recombination efficiency and reduced efficiency roll-off. The excellent performance in yellow PhOLEDs, surpassing the standard host CBP, highlights the effectiveness of this bipolar approach.[5]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for advancing OLED research. Below are representative protocols for the synthesis of a triazine-based host, device fabrication via vacuum deposition, and subsequent characterization.

The synthesis of many triazine-based hosts starts from the commercially available precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms can be sequentially substituted via nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions like the Suzuki coupling.

Example: Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) via Suzuki Coupling:

  • Starting Materials: Cyanuric chloride, 3-biphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst, potassium carbonate (K₂CO₃), toluene, and water.

  • Reaction Setup: A three-neck round-bottom flask is charged with cyanuric chloride, 3-biphenylboronic acid (3.3 equivalents), and K₂CO₃ (6 equivalents). The flask is equipped with a condenser and purged with an inert gas (e.g., Argon).

  • Solvent and Catalyst Addition: A degassed mixture of toluene and water (e.g., 4:1 v/v) is added to the flask, followed by the addition of the Pd(PPh₃)₄ catalyst (typically 1-2 mol%).

  • Reaction Condition: The mixture is heated to reflux (e.g., 90-100 °C) and stirred vigorously for 24-48 hours under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Final Purification: For high-purity OLED-grade material, the product is further purified by temperature-gradient sublimation under high vacuum.[1]

Fabrication of multilayer small-molecule OLEDs is predominantly performed using vacuum thermal evaporation (VTE), which allows for precise control over layer thickness and high material purity.[6]

  • Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol.[2] The substrates are then dried in an oven and treated with UV-Ozone or Oxygen Plasma to increase the work function of the ITO and improve hole injection.

  • Vacuum System: The cleaned substrates are loaded into a high-vacuum chamber (base pressure < 8 × 10⁻⁵ Pa).[2]

  • Layer Deposition: Organic materials and metals are placed in separate crucibles made of materials like quartz or molybdenum. The layers are deposited sequentially onto the substrate by heating the crucibles, causing the materials to sublimate or evaporate. The deposition rate and thickness are monitored in real-time using a quartz crystal microbalance.

  • Typical Device Architecture: A common device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [Host:Emitter] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).[1]

  • Deposition Rates: Typical deposition rates are 1-2 Å/s for organic layers, 0.1 Å/s for the EIL (e.g., LiF or Liq), and 3-5 Å/s for the metal cathode.[2]

  • Encapsulation: After deposition, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-cured epoxy resin to protect the organic layers from oxygen and moisture.

  • Current Density-Voltage-Luminance (J-V-L): The electrical and optical characteristics are measured using a source measure unit and a calibrated photodiode or spectroradiometer.[2] This provides information on turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).

  • External Quantum Efficiency (EQE): EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[7] It is a critical metric for device efficiency and is typically measured using a calibrated system with an integrating sphere to capture all emitted light.[7]

  • Electroluminescence (EL) Spectrum: The emission spectrum and CIE (Commission Internationale de l'Éclairage) color coordinates are measured using a spectrometer.

  • Operational Lifetime: The stability of the device is evaluated by monitoring the luminance decay over time under a constant current density. The lifetime is often reported as LT₉₅ or LT₅₀, the time it takes for the initial luminance to decrease to 95% or 50%, respectively.[8]

Typical Evaluation Workflow for New Host Materials

The development and assessment of a new triazine-based host material follow a systematic workflow, from initial design and synthesis to comprehensive device testing. This process ensures that all critical parameters are evaluated to determine the material's potential for application in high-performance OLEDs.

G cluster_synthesis Material Preparation cluster_char Material Characterization cluster_fab Device Fabrication & Testing cluster_analysis Analysis & Optimization synthesis Synthesis & Purification (e.g., Suzuki Coupling, Column Chromatography) sublimation Gradient Sublimation (OLED Grade Purity >99%) synthesis->sublimation thermal Thermal Analysis (TGA, DSC for Td, Tg) sublimation->thermal photo Photophysical Analysis (UV-Vis, PL, Phosphorescence for ET) sublimation->photo electro Electrochemical Analysis (Cyclic Voltammetry for HOMO/LUMO) sublimation->electro fab Device Fabrication (Vacuum Thermal Evaporation) thermal->fab photo->fab electro->fab jvl J-V-L & EQE Measurement fab->jvl lifetime Operational Lifetime Test (Constant Current Stress) jvl->lifetime analysis Data Analysis & Structure-Property Correlation lifetime->analysis

References

A Comparative Guide to the Synthesis and Validation of Asymmetric Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic methodologies for asymmetric triazine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The performance of different synthetic routes is evaluated based on experimental data for yield and reaction time. Furthermore, detailed protocols for both synthesis and subsequent validation via key analytical techniques are presented to support researchers in their experimental design and execution.

Comparison of Synthetic Methods for Asymmetric Triazine Derivatives

The synthesis of asymmetrically substituted triazines can be approached through several methods. The choice of method often depends on the desired substitution pattern, available starting materials, and the need for efficiency and scalability. Below is a comparison of three common methods for the synthesis of asymmetrically substituted 1,3,5-triazines, a prevalent scaffold in drug discovery.

Synthetic MethodKey ReactantsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Sequential Nucleophilic Substitution (Conventional Heating) Cyanuric chloride, Various nucleophiles (amines, alcohols, thiols)4 - 72 hours60 - 85%Well-established, versatile for a wide range of nucleophiles, good control over substitution sequence.[1][2]Long reaction times, often requires harsh conditions for the third substitution, potential for side reactions.[3]
Microwave-Assisted Synthesis Cyanuric chloride, Various nucleophiles OR Nitriles, Dicyandiamide10 - 30 minutes85 - 98%Drastically reduced reaction times, often higher yields, improved purity, and environmentally friendly ("green") aspects.[3][4]Requires specialized microwave reactor equipment, potential for pressure build-up with volatile solvents.
Copper-Catalyzed Synthesis Dichlorotriazinyl benzenesulfonamide, Nucleophiles, Cu(I) catalyst1 - 5 hours78 - 95%Shorter reaction times and higher yields compared to uncatalyzed conventional methods, can be performed as a one-pot reaction.[5]Requires a metal catalyst which may need to be removed from the final product, catalyst cost.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the successful synthesis and characterization of new chemical entities. The following sections provide methodologies for a representative microwave-assisted synthesis and the subsequent analytical validation of the resulting asymmetric triazine derivative.

Synthesis Protocol: Microwave-Assisted Synthesis of an Asymmetric 2,4,6-trisubstituted-1,3,5-triazine

This protocol describes a general procedure for the three-step, one-pot synthesis of an asymmetric triazine starting from cyanuric chloride, illustrating the efficiency of microwave-assisted organic synthesis (MAOS).

Step 1: First Nucleophilic Substitution

  • In a 10 mL microwave reaction vial, dissolve cyanuric chloride (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Add the first amine nucleophile (1.0 mmol) and N,N-diisopropylethylamine (DIPEA) (1.2 mmol) to the solution.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Second Nucleophilic Substitution

  • To the same reaction vial, add the second, different amine nucleophile (1.0 mmol) and an additional equivalent of DIPEA (1.2 mmol).

  • Seal the vial and irradiate the mixture in the microwave reactor at 120 °C for 10-15 minutes.

  • Monitor the reaction for the disappearance of the monosubstituted intermediate.

Step 3: Third Nucleophilic Substitution

  • Add the third nucleophile (e.g., an aniline or another amine, 1.0 mmol) and a final equivalent of DIPEA (1.2 mmol) to the reaction mixture.

  • Seal the vial and irradiate at 150 °C for 15-20 minutes.[6]

  • Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure asymmetric triazine derivative.

Validation Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a primary technique for the unambiguous structural determination of organic molecules.

  • Sample Preparation : Accurately weigh 5-10 mg of the purified triazine derivative for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024-4096

  • Data Analysis : Process the spectra using appropriate software. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure of the synthesized asymmetric triazine derivative.[1]

b) High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust method for assessing the purity of the synthesized compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Chromatographic Conditions :

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient starting from 60% acetonitrile in water, increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or a wavelength appropriate for the chromophores in the molecule).

    • Injection Volume: 10 µL.

  • Sample Preparation : Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL. Perform serial dilutions to create working solutions for analysis.

  • Data Analysis : The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure compound should exhibit a single major peak.

c) Mass Spectrometry (MS) for Molecular Weight Confirmation

MS is used to confirm the molecular weight of the synthesized triazine.

  • Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is typically used.

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis : Infuse the sample solution directly into the mass spectrometer.

  • Data Analysis : The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the target asymmetric triazine derivative. Fragmentation patterns can also provide further structural information.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and validation of asymmetric triazine derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Stage Start Cyanuric Chloride + Nucleophile 1 Step1 First Substitution (e.g., Microwave, 80°C) Start->Step1 Intermediate1 Monosubstituted Triazine + Nucleophile 2 Step1->Intermediate1 Step2 Second Substitution (e.g., Microwave, 120°C) Intermediate1->Step2 Intermediate2 Disubstituted Triazine + Nucleophile 3 Step2->Intermediate2 Step3 Third Substitution (e.g., Microwave, 150°C) Intermediate2->Step3 Crude Crude Asymmetric Triazine Step3->Crude Purification Column Chromatography Crude->Purification Pure Pure Asymmetric Triazine Purification->Pure Validation_Workflow cluster_validation Validation Stage Pure_Compound Pure Synthesized Triazine NMR NMR Spectroscopy (¹H and ¹³C) Pure_Compound->NMR HPLC HPLC Analysis Pure_Compound->HPLC MS Mass Spectrometry (ESI-MS) Pure_Compound->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment (>95%) HPLC->Purity MW Molecular Weight Confirmation MS->MW

References

A Researcher's Guide to Confirming the Structure of Monosubstituted Triazine Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of triazine-based compounds, unequivocal structural confirmation is paramount. This guide provides a comparative overview of key analytical techniques for elucidating the structure of monosubstituted triazine products, supported by experimental data and detailed protocols.

Triazines, a class of nitrogen-containing heterocyclic compounds, exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine.[1][2] The position of the substituent on the triazine ring significantly influences the molecule's physicochemical properties and biological activity. Therefore, precise structural determination is a critical step in the development of novel therapeutics and functional materials. This guide focuses on the most common isomers, 1,3,5-triazine and 1,2,4-triazine, and the analytical methodologies to confirm the structure of their monosubstituted derivatives.

Comparative Analysis of Analytical Techniques

A multi-technique approach is often essential for the unambiguous structural determination of monosubstituted triazines. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the primary tools employed. Each technique provides complementary information, and their combined interpretation leads to a confident structural assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information about the chemical environment, number, and connectivity of protons.Excellent for determining the substitution pattern and the nature of the substituent.Can be complex to interpret due to peak overlap, especially with complex substituents.[3]
¹³C NMR Spectroscopy Reveals the number of non-equivalent carbon atoms and their chemical environment.Provides a clear count of carbon atoms, aiding in isomer differentiation.Less sensitive than ¹H NMR, requiring larger sample amounts or longer acquisition times.[4]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition and fragmentation pattern.Highly sensitive, providing accurate molecular weight and formula confirmation.Isomers often have the same molecular weight, making differentiation by MS alone challenging.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Quick and non-destructive method to confirm the presence of key functional groups.Provides limited information about the overall molecular structure and substitution pattern.[5]

Quantitative Data Summary: NMR Chemical Shifts

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei and are therefore diagnostic for the substitution pattern on the triazine ring.

Monosubstituted 1,3,5-Triazines

For a monosubstituted 1,3,5-triazine, the two protons on the triazine ring are chemically equivalent, as are the two unsubstituted carbon atoms.

Table 1: Typical NMR Chemical Shifts (δ, ppm) for Monosubstituted 1,3,5-Triazines

NucleusChemical Shift Range (ppm)Notes
¹H (ring) 9.20 - 9.40A single sharp singlet for the two equivalent ring protons.[6]
¹³C (C-substituted) 170 - 175The chemical shift of the carbon bearing the substituent is highly dependent on the nature of the substituent.
¹³C (C-unsubstituted) 165 - 170A single resonance for the two equivalent unsubstituted ring carbons.[7][8][9]
Monosubstituted 1,2,4-Triazines

In contrast to the symmetrical 1,3,5-triazines, monosubstituted 1,2,4-triazines exhibit three distinct proton signals and three distinct carbon signals for the triazine ring, making NMR a powerful tool for isomer identification.

Table 2: Typical NMR Chemical Shifts (δ, ppm) for Monosubstituted 1,2,4-Triazines

NucleusChemical Shift Range (ppm)Notes
¹H (H-3) 9.60 - 9.80Typically the most downfield proton signal.[10]
¹H (H-5) 8.70 - 8.90
¹H (H-6) 9.30 - 9.50
¹³C (C-3) 158 - 162
¹³C (C-5) 150 - 155
¹³C (C-6) 145 - 150The position of the substituent will significantly influence the chemical shifts of the adjacent carbons.

Note: The chemical shifts are approximate and can vary depending on the substituent, solvent, and concentration.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the triazine sample for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.[4]

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Sonication may be required to aid dissolution.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[4]

  • ¹H NMR Acquisition :

    • Spectrometer Frequency : 300 MHz or higher.

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64.

  • ¹³C NMR Acquisition :

    • Spectrometer Frequency : 75 MHz or higher.

    • Pulse Sequence : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0 to 200 ppm.[4]

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096.[4]

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation :

    • Prepare a stock solution of the triazine sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[11]

    • Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.

  • LC-MS/MS Method :

    • Liquid Chromatography (LC) :

      • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A : 0.1% formic acid in water.

      • Mobile Phase B : 0.1% formic acid in acetonitrile.

      • Gradient : A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.

      • Flow Rate : 0.2-0.4 mL/min.

      • Injection Volume : 1-5 µL.

    • Mass Spectrometry (MS) :

      • Ionization Source : Electrospray ionization (ESI) in positive ion mode is commonly used for triazines.[11][12]

      • Capillary Voltage : 3-4 kV.[11]

      • Cone Voltage : 20-40 V.[12]

      • Desolvation Gas Flow : 600-800 L/hr.[11][12]

      • Desolvation Temperature : 350-450 °C.[11][12]

      • Data Acquisition : Acquire data in full scan mode to determine the parent ion's mass-to-charge ratio (m/z). Subsequently, perform product ion scans (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Experimental Workflow and Logic

The process of confirming the structure of a monosubstituted triazine product follows a logical progression, integrating data from multiple analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesized Monosubstituted Triazine Product ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula synthesis->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H and ¹³C) - Determine Substitution Pattern synthesis->nmr interpretation Combined Spectral Interpretation ms->interpretation ir->interpretation nmr->interpretation structure_confirmed Structure Confirmed interpretation->structure_confirmed Unambiguous Data structure_unclear Structure Ambiguous interpretation->structure_unclear Ambiguous Data two_d_nmr 2D NMR (COSY, HSQC, HMBC) - Establish Connectivity structure_unclear->two_d_nmr two_d_nmr->structure_confirmed

Caption: Workflow for the structural confirmation of monosubstituted triazines.

This systematic approach, combining the strengths of multiple analytical techniques, provides a robust framework for the accurate and reliable structural characterization of monosubstituted triazine products, a critical step in advancing research and development in medicinal chemistry and materials science.

References

A Comparative Performance Analysis of Triazine-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of triazine-based ultraviolet (UV) absorbers against other common alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable UV filter for their specific applications.

Executive Summary

Triazine-based UV absorbers, a newer class of photostabilizers, consistently demonstrate superior performance characteristics compared to older classes such as benzophenones and cinnamates. Their high photostability, broad-spectrum UV absorption, and excellent thermal stability make them ideal for demanding applications where long-term efficacy is critical. While alternatives may offer cost advantages for less critical applications, triazines provide a level of durability and protection that is often essential for high-performance materials and formulations.

Comparative Performance Data

The following tables summarize the key performance indicators for representative UV absorbers from the triazine, benzophenone, and cinnamate classes.

UV Absorbance Characteristics

The UV absorbance spectrum determines the range of UV radiation that a filter can effectively block. Broader spectrum absorbers that cover both UVA and UVB regions are highly desirable for comprehensive protection.

UV Absorber ClassCompoundWavelength of Maximum Absorbance (λmax)UV Spectrum Coverage
Triazine Bemotrizinol (Tinosorb® S)310 nm and 343 nm[1][2]Broad-spectrum (UVA & UVB)[1]
Benzophenone Oxybenzone (Benzophenone-3)~288 nm and ~350 nmPrimarily UVB, some UVA
Cinnamate Octinoxate (Ethylhexyl Methoxycinnamate)~310 nm[3]Primarily UVB[4]

Note: The λmax values are reported in different solvents (Bemotrizinol in chloroform, Oxybenzone and Octinoxate in ethanol) which may cause slight variations in the spectra.

Photostability

Photostability is a critical parameter that measures the ability of a UV absorber to retain its protective function after exposure to UV radiation. Higher photostability indicates a longer service life and more reliable protection.

UV Absorber ClassCompoundPhotodegradation (% after 4 hours of sunlight exposure)
Triazine Bemotrizinol (BEMT)No measurable degradation
Benzophenone Butyl Methoxydibenzoylmethane (BMDBM)Up to 40%
Cinnamate Ethylhexyl Methoxycinnamate (EHMC)Up to 40%

Data sourced from a study investigating the photostability of various UV filters in sunscreens. The study also noted that other triazine derivatives, such as Diethylhexyl Butamido Triazone (DEBT), showed no measurable degradation under the same conditions.

Photoprotective Mechanism of Triazine-Based UV Absorbers

The superior photostability of hydroxyphenyl triazine (HPT) UV absorbers is attributed to their efficient energy dissipation mechanism, known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6][7][8]

Upon absorption of UV radiation, the molecule is promoted to an excited state. This is followed by a rapid, barrierless transfer of a proton from the hydroxyl group to a nitrogen atom on the triazine ring.[5][6] This tautomerization allows the molecule to exist in a lower energy keto-form in the excited state. The molecule then undergoes non-radiative decay back to the ground state, releasing the absorbed energy as harmless heat.[7][9] This cycle can be repeated numerous times without degradation of the molecule, providing long-lasting UV protection.[9]

ESIPT_Mechanism Photoprotective Mechanism of Hydroxyphenyl Triazine UV Absorbers cluster_ground_state Ground State cluster_excited_state Excited State enol_gs Enol Form (Ground State) enol_es Enol Form (Excited State) enol_gs->enol_es UV Photon Absorption keto_es Keto Tautomer (Excited State) enol_es->keto_es ESIPT keto_es->enol_gs Non-radiative Decay (Heat Release)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) cycle in hydroxyphenyl triazine UV absorbers.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the performance of UV absorbers.

UV-Visible Spectroscopy for Absorbance Spectrum Analysis

This protocol outlines the procedure for determining the UV absorbance spectrum of a UV absorber.

UV_Vis_Workflow start Start prep_solution Prepare a dilute solution of the UV absorber in a suitable solvent (e.g., ethanol). start->prep_solution prep_blank Prepare a blank solution containing only the solvent. prep_solution->prep_blank spectrophotometer Use a dual-beam UV-Vis spectrophotometer. prep_blank->spectrophotometer baseline Record a baseline spectrum with the blank solution. spectrophotometer->baseline measure_sample Measure the absorbance of the sample solution from 200 nm to 400 nm. baseline->measure_sample plot_data Plot absorbance versus wavelength. measure_sample->plot_data analyze Identify the wavelength of maximum absorbance (λmax). plot_data->analyze end End analyze->end

Caption: Workflow for UV-Visible Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Photostability Assessment

This protocol describes a method for evaluating the photodegradation of a UV absorber over time.

HPLC_Photostability_Workflow start Start prep_sample Prepare a solution of the UV absorber or a formulation containing it. start->prep_sample initial_analysis Analyze the initial concentration of the UV absorber using a validated HPLC method with a DAD or MS detector. prep_sample->initial_analysis uv_exposure Expose the sample to a controlled source of UV radiation (e.g., solar simulator or xenon arc lamp). initial_analysis->uv_exposure time_points Withdraw aliquots of the sample at specific time intervals. uv_exposure->time_points hplc_analysis Analyze the concentration of the UV absorber in each aliquot using the same HPLC method. time_points->hplc_analysis calculate_degradation Calculate the percentage of degradation over time. hplc_analysis->calculate_degradation end End calculate_degradation->end

Caption: Workflow for HPLC-based Photostability Testing.

Conclusion

The selection of a UV absorber should be based on a thorough evaluation of its performance characteristics in the context of the intended application. Triazine-based UV absorbers offer a superior combination of broad-spectrum protection and exceptional photostability, making them the preferred choice for applications requiring long-term durability and performance under harsh UV exposure. While other classes of UV absorbers can be effective in less demanding scenarios, the advanced molecular mechanism of triazines provides a significant advantage in photoprotection. Further research and direct comparative studies under identical conditions will continue to elucidate the performance benefits of this class of UV filters.

References

Safety Operating Guide

Safe Disposal of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine, a halogenated organic compound. Adherence to these protocols is essential to ensure personnel safety and compliance with hazardous waste regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). As with analogous chlorinated compounds, this compound should be handled with caution to avoid skin, eye, and respiratory irritation.[1]

Required PPE:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is mandatory.[1]

  • Respiratory Protection: If there is a risk of generating dust when handling the solid outside of a fume hood, a dust respirator is necessary.[1]

All handling and segregation of this chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The recommended disposal method for chlorinated organic compounds like this compound is incineration by a licensed hazardous waste management facility.[1] The cornerstone of proper disposal is diligent segregation at the source.

Step 1: Waste Classification This compound must be identified and segregated as Halogenated Organic Waste .[1] Due to the presence of chlorine, it falls into this specific waste category. This classification is crucial as mixing halogenated and non-halogenated waste is prohibited, and disposal costs for halogenated waste are significantly higher.[1]

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, clearly labeled for "Halogenated Organic Waste."[1]

  • Collect All Contaminated Materials: Place the chemical, in either solid or solution form, into the designated container. This includes any items that have come into contact with the chemical, such as weighing paper, pipette tips, and grossly contaminated gloves.[1]

Step 3: Labeling and Sealing

  • Proper Labeling: The waste container must be accurately labeled with the chemical name, "this compound," and any other components in the waste mixture with their approximate percentages.[1]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[1]

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory.[1]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in the event of a leak.[1]

Step 5: Final Disposal

  • Container Fill Level: Do not fill the waste container beyond 90% of its total volume to allow for expansion and prevent spills.[1]

  • Request Pickup: Once the container is approaching the fill limit, or has been stored for the maximum time allowed by your institution (often 90 days), arrange for its collection by a licensed hazardous waste disposal service.[1]

Quantitative Data for Disposal Management

ParameterGuideline
Waste Container Fill LevelDo not exceed 90% of the container's total volume.[1]
SAA Volume LimitA maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory SAA.[1]
Aqueous Solution pHIf mixed with aqueous solutions, the pH should be maintained between 5.5 and 9.5.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_storage_disposal Storage & Final Disposal cluster_emergency Spill/Exposure ppe Don Appropriate PPE fume_hood Work in Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Waste fume_hood->classify spill Follow Spill Cleanup Procedure fume_hood->spill exposure Follow First Aid Procedures fume_hood->exposure segregate Segregate Waste in Designated Container classify->segregate collect Include Contaminated Materials segregate->collect label_seal Label and Seal Container collect->label_seal store Store in SAA with Secondary Containment label_seal->store monitor Monitor Fill Level (<90%) and Storage Time store->monitor pickup Arrange for Pickup by Licensed Waste Disposal monitor->pickup

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and environmentally compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed information.

References

Essential Safety and Handling Protocols for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact. The following recommendations are based on safety data for structurally similar dichlorotriazine compounds.

Hazard Summary

This compound is associated with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to the specified PPE is mandatory to prevent exposure.

ScenarioEyes/FaceSkin/BodyRespiratory Protection
Routine Laboratory Use (in a chemical fume hood) Safety glasses with side shields or chemical splash goggles.[2]Chemical-resistant gloves (e.g., nitrile or neoprene), standard lab coat.[2]Not generally required when handled in a certified chemical fume hood.
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[2]A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of fine particles.[2]
Spill Cleanup Chemical splash goggles and a face shield.[2]Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[2]A NIOSH-approved respirator with an organic vapor cartridge.[2]

Experimental Protocols

Handling Procedures:

  • Preparation:

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

    • Don the appropriate PPE as specified in the table above.

  • Handling the Chemical:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid the generation of dust.[3] Use procedures that minimize dust, such as careful scooping and weighing.

    • Avoid contact with skin, eyes, and clothing.[3][4]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

    • Skin: Immediately wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If the person feels unwell, call a poison center or doctor.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization:

    • This material should be disposed of as halogenated organic waste.[2]

  • Waste Container:

    • Use a designated, leak-proof waste container made of high-density polyethylene (HDPE) or another compatible material.

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.

  • Disposal of Contaminated Materials:

    • Any materials that come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in the designated hazardous waste container.[5]

  • Disposal of Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[2]

    • The rinsate should be collected and disposed of as halogenated organic waste.[2]

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]

    • Ensure the container is kept closed except when adding waste.[5]

Visual Workflow for Handling and Disposal

start Start: Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle Chemical in Fume Hood ppe->handling spill Spill Occurs handling->spill No waste_collection Collect Waste in Labeled Halogenated Waste Container handling->waste_collection spill_ppe Don Additional Spill PPE (Face Shield, Apron, Respirator) spill->spill_ppe Yes spill_cleanup Contain and Clean Spill spill_ppe->spill_cleanup spill_cleanup->waste_collection decontamination Decontaminate Work Area and Remove PPE waste_collection->decontamination disposal Store Waste for Pickup by EH&S decontamination->disposal end End disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.